molecular formula C8H8N2O B1416642 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile CAS No. 62702-83-4

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

Cat. No.: B1416642
CAS No.: 62702-83-4
M. Wt: 148.16 g/mol
InChI Key: DBBGQTFTXZFRIS-UHFFFAOYSA-N
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Description

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile ( 204651-40-1) is a high-value chemical building block characterized by its reactive malononitrile group integrated with a partially saturated 2H-pyran ring system. This structure, represented by the SMILES string N#C/C=C1CCOCC/1, offers a molecular weight of 123.15 g/mol and is supplied with a high purity level . The compound is a versatile synthon in organic synthesis, where its electron-deficient nitrile groups and conjugated system make it a suitable precursor for constructing complex heterocycles and functionalized pyran derivatives. Researchers value it for developing novel molecular scaffolds with potential applications in material science, including as an intermediate for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPV), analogous to the use of related dihydropyranylidene structures in electronic materials . The compound requires careful handling; it is classified with the signal word "Danger" and carries hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . It is critical to store the material sealed in a dry environment at 2-8°C to maintain stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

2-(oxan-4-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-8(6-10)7-1-3-11-4-2-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBGQTFTXZFRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654816
Record name (Oxan-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62702-83-4
Record name (Oxan-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, a valuable heterocyclic building block in medicinal chemistry and material science.[1] The primary focus is on the Knoevenagel condensation, a highly efficient and widely adopted method for this transformation. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses characterization techniques, and offers insights into process optimization. Designed for researchers, chemists, and professionals in drug development, this guide aims to be a definitive resource, grounding practical procedures in established chemical principles.

Introduction: Significance of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, with a molecular formula of C₈H₈N₂O, is a versatile chemical intermediate.[2] Its structure, featuring a tetrahydropyran ring fused to a dicyanomethylene group, offers a unique combination of reactivity. The electron-withdrawing malononitrile group activates the double bond, making the molecule a competent Michael acceptor and a participant in various cycloaddition and condensation reactions.[2] This reactivity profile has established the compound as a key precursor for the synthesis of more complex heterocyclic systems, which are foundational scaffolds in the development of novel pharmaceuticals and agrochemicals.[1][3] Furthermore, its conjugated system imparts potential applications in material science for creating novel organic materials with specific electronic or photonic properties.[1]

Synthetic Strategy: The Knoevenagel Condensation

The most prevalent and efficient method for synthesizing 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is the Knoevenagel condensation.[4] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a compound with an active methylene group to a ketone or aldehyde, followed by dehydration to yield an α,β-unsaturated product.[5][6]

Core Reaction:

  • Ketone: Tetrahydro-4H-pyran-4-one

  • Active Methylene Compound: Malononitrile (CH₂(CN)₂)

  • Catalyst: Typically a weak organic base (e.g., piperidine, β-alanine)

The choice of this strategy is underpinned by several factors:

  • High Reactivity: The methylene protons of malononitrile are highly acidic (pKa ≈ 11) due to the strong electron-withdrawing nature of the two nitrile groups, allowing for easy deprotonation by a mild base.[6]

  • Favorable Equilibrium: The subsequent dehydration step is often spontaneous or easily induced, driving the reaction to completion.

  • Atom Economy: The reaction is a condensation, with water being the only byproduct, aligning with principles of green chemistry.

  • Versatility: The Knoevenagel condensation is robust and has been adapted for a wide range of substrates and conditions, including solvent-free and microwave-assisted protocols.[2][7][8]

Reaction Mechanism

The base-catalyzed Knoevenagel condensation proceeds through a well-established multi-step mechanism:

  • Deprotonation: The basic catalyst (B:) abstracts an acidic α-proton from malononitrile, generating a resonance-stabilized carbanion (enolate). This is the rate-determining step.

  • Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH⁺) or the solvent, yielding a β-hydroxy adduct.

  • Dehydration: The β-hydroxy adduct undergoes elimination of a water molecule (dehydration), typically under the reaction conditions, to form the stable, conjugated final product.

The use of a primary or secondary amine catalyst, such as β-alanine or piperidine, can proceed via an alternative pathway involving the formation of an intermediate iminium ion, which is more electrophilic than the ketone, thereby accelerating the reaction.[9][10]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_reactants Step 1: Deprotonation cluster_intermediate Step 2 & 3: Nucleophilic Attack & Protonation cluster_product Step 4: Dehydration Malononitrile NC-CH₂-CN Carbanion [NC-CH-CN]⁻ Malononitrile->Carbanion + B: Base B: BH BH⁺ Ketone Tetrahydro-4H-pyran-4-one Adduct β-Hydroxy Adduct Ketone->Adduct + [NC-CH-CN]⁻ + BH⁺ Product 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile Adduct->Product - H₂O Water H₂O

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Detailed Experimental Protocol

This protocol is a synthesized representation from standard laboratory practices for Knoevenagel condensations.

4.1. Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Quantity (Example)Moles (mol)Notes
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.125.0 g0.050Starting ketone.
MalononitrileCH₂(CN)₂66.063.3 g0.050Active methylene compound.
β-AlanineC₃H₇NO₂89.090.45 g0.005Catalyst (10 mol%).
Acetic Acid (Glacial)CH₃COOH60.0550 mL-Solvent and co-catalyst.
TolueneC₇H₈92.14100 mL-Solvent for azeotropic water removal.
Saturated Sodium BicarbonateNaHCO₃84.01~100 mL-For neutralization.
Brine (Saturated NaCl solution)NaCl58.44~50 mL-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying agent.
EthanolC₂H₅OH46.07~50 mL-For recrystallization.

4.2. Equipment

  • 250 mL Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (5.0 g, 0.050 mol), malononitrile (3.3 g, 0.050 mol), β-alanine (0.45 g, 0.005 mol), glacial acetic acid (5 mL), and toluene (100 mL).

  • Azeotropic Dehydration: Assemble a Dean-Stark apparatus and reflux condenser atop the flask. Heat the mixture to a vigorous reflux (approx. 110-120°C). The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes), observing the consumption of the starting ketone.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification:

    • Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Data Analysis

The identity and purity of the synthesized 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile (M.W. 148.16 g/mol ) should be confirmed using standard analytical techniques.[2]

  • ¹H NMR Spectroscopy: Expected signals would include triplets for the protons at C2 and C6, and triplets for the protons at C3 and C5 of the pyran ring.

  • ¹³C NMR Spectroscopy: Key signals would include those for the nitrile carbons (CN), the quaternary olefinic carbon, and the carbons of the pyran ring.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220 cm⁻¹. A band for the C=C double bond should appear around 1600-1650 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 148.

Table 2: Typical Characterization Data

TechniqueExpected Result
¹H NMR Signals corresponding to the aliphatic protons of the tetrahydropyran ring.
IR (KBr) ~2220 cm⁻¹ (C≡N stretch), ~1640 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O-C stretch).
MS (EI) m/z 148 (M⁺).
Melting Point Literature values should be consulted for comparison.

Note: Specific chemical shifts in NMR will depend on the solvent used. The data presented here are generalized from typical pyran and malononitrile derivatives.[3][11]

Process Optimization and Troubleshooting
IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; inefficient water removal.Ensure the Dean-Stark trap is functioning correctly and reflux time is sufficient. Consider using a different catalyst, such as piperidine, which can sometimes be more effective.[6][9] Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[2]
Impure Product Side reactions (e.g., self-condensation of ketone).Use a weak base as a catalyst; strong bases can promote side reactions.[6] Ensure the purification (recrystallization) step is performed carefully with an appropriate solvent system.
Reaction Stalls Catalyst deactivation; poor quality reagents.Use freshly distilled/purified reagents. Ensure the catalyst is of high purity. The combination of β-alanine with an amine base like DBU has been shown to be highly efficient.[12]
Safety Precautions
  • Malononitrile: Highly toxic and can be absorbed through the skin. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

  • Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Use in a fume hood away from ignition sources.

  • Acetic Acid: Corrosive. Avoid contact with skin and eyes.

  • General: Perform a full risk assessment before beginning any chemical synthesis.

Conclusion

The Knoevenagel condensation of tetrahydro-4H-pyran-4-one with malononitrile is a reliable and efficient method for the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. The reaction is catalyzed by a weak base and driven to completion by the azeotropic removal of water. By following the detailed protocol and safety guidelines outlined in this guide, researchers can successfully synthesize and purify this valuable chemical intermediate for further application in discovery and development programs.

References

  • Girija, C.R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5). [Link]

  • Van Beurden, K., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Scribd. Knoevenagel Condensation Guide. [Link]

  • Knowledge Box. Towards the Development of Green Synthetic Methods Involving the Knoevenagel Condensation. [Link]

  • ResearchGate. β-Alanine-DBU: A Highly Efficient Catalytic System for Knoevenagel-Doebner Reaction under Mild Conditions. [Link]

  • National Institutes of Health (NIH). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. [Link]

  • National Institutes of Health (NIH). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. [Link]

  • Xu, Q-F., et al. Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study of their different aggregation induced emission behaviors. [Link]

  • ResearchGate. Scheme 2. Proposed mechanism for the synthesis of pyrans 4. [Link]

  • MySkinRecipes. 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. [Link]

  • ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

  • ResearchGate. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. [Link]

  • ResearchGate. The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Link]

Sources

"2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile CAS number 62702-83-4"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile (CAS: 62702-83-4)

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, the strategic design and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutics and advanced materials. 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, identified by the Chemical Abstracts Service (CAS) number 62702-83-4, represents a key heterocyclic intermediate of significant interest. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its synthesis, chemical attributes, and diverse applications. The unique structural amalgamation of a saturated pyran ring and a highly reactive malononitrile moiety endows this compound with a rich chemical reactivity, positioning it as a valuable precursor for the synthesis of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is a bifunctional organic compound featuring an α,β-unsaturated nitrile system exocyclic to a tetrahydropyran ring. This arrangement of functional groups is the primary determinant of its chemical behavior and synthetic utility.

PropertyValueSource
IUPAC Name 2-(Oxan-4-ylidene)propanedinitrile[1]
CAS Number 62702-83-4[1][2][3][4]
Molecular Formula C₈H₈N₂O[1][3]
Molecular Weight 148.16 g/mol [1][3]
InChI Key DBBGQTFTXZFRIS-UHFFFAOYSA-N[1]
Canonical SMILES C1COCC(=C(C#N)C#N)C1[1]
Storage Conditions 2-8°C, sealed in a dry environment[1][3]

The molecule's core structure consists of a six-membered tetrahydropyran ring, which provides a degree of conformational rigidity, and a dicyanomethylene group. The electron-withdrawing nature of the two nitrile groups polarizes the exocyclic double bond, rendering the β-carbon electrophilic and the α-carbon nucleophilic, making it susceptible to a variety of chemical transformations.

Synthesis Pathway: The Knoevenagel Condensation

The principal and most efficient method for the synthesis of 2-(dihydro-2H-pyran-4(3H)-ylidene)malononitrile is the Knoevenagel condensation.[5] This classic carbon-carbon bond-forming reaction involves the base-catalyzed reaction of an active methylene compound, in this case, malononitrile, with a ketone, tetrahydro-4H-pyran-4-one.

The reaction mechanism is initiated by the deprotonation of malononitrile by a base to form a stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. The choice of base is critical and can range from organic amines like piperidine to inorganic bases, depending on the desired reaction conditions and scale.[6][7]

Knoevenagel_Condensation Knoevenagel Condensation for Synthesis Reactant1 Tetrahydro-4H-pyran-4-one Product 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile Reactant1->Product Reactant2 Malononitrile Intermediate Carbanion Intermediate Reactant2->Intermediate + Base Catalyst Base (e.g., Piperidine) Catalyst->Intermediate Intermediate->Product + Tetrahydro-4H-pyran-4-one - H₂O

Caption: Synthesis via Knoevenagel condensation.

Experimental Protocol: Laboratory-Scale Synthesis
  • Materials: Tetrahydro-4H-pyran-4-one, malononitrile, piperidine (catalyst), and a suitable solvent (e.g., ethanol or toluene).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of tetrahydro-4H-pyran-4-one and malononitrile in the chosen solvent.

    • Add a catalytic amount of piperidine to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

    • The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials, and dried.

    • Further purification can be achieved by recrystallization to afford the pure 2-(dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-(dihydro-2H-pyran-4(3H)-ylidene)malononitrile is dominated by the electrophilic nature of the pyran ring and the nucleophilic potential of the malononitrile group.[1] This dual reactivity makes it a versatile synthon in organic synthesis.[1]

  • Condensation Reactions: It can react with aldehydes and ketones to form more complex substituted pyrans.[1]

  • Reduction: The nitrile groups can be reduced to amines using standard reducing agents, opening pathways to novel amine derivatives.[1]

  • Oxidation: The compound can be oxidized to form the corresponding oxides.[1]

  • Substitution: The nitrile groups are susceptible to nucleophilic substitution, allowing for their replacement with other functional groups.[1]

  • Cycloaddition Reactions: The diene-like system can participate in cycloaddition reactions, enabling the construction of diverse cyclic and heterocyclic frameworks.[3]

Applications in Drug Discovery and Material Science

The pyran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[8] 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile serves as a key starting material for the synthesis of various biologically active heterocyclic compounds.[3][9][10]

Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Potential: The malononitrile moiety is a common feature in compounds designed to inhibit cancer cell proliferation.[1] Research has indicated that derivatives can induce apoptosis and cause cell cycle arrest.[1] Some have been identified as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values reported in the micromolar range.[1]

  • Antimicrobial Activity: Certain derivatives have demonstrated efficacy against various bacterial strains, suggesting potential for development into new antibiotics.[1]

Drug_Discovery_Workflow Drug Discovery Workflow Start 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile Synthesis Library Synthesis (e.g., Multi-component reactions) Start->Synthesis Screening High-Throughput Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo testing) Lead_Opt->Preclinical

Caption: A typical drug discovery workflow.[10]

Material Science

The conjugated system and reactive functional groups of 2-(dihydro-2H-pyran-4(3H)-ylidene)malononitrile make it a valuable intermediate for the synthesis of novel organic materials.[3] There is potential for its use in developing components for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), analogous to other dihydropyranylidene structures.[1]

Safety, Handling, and Storage

As a reactive and potentially biologically active compound, proper safety protocols are essential when handling 2-(dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

Safety InformationDetails
Signal Word Danger
Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[1]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water)
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Avoid contact with skin, eyes, and clothing, and prevent inhalation of dust or vapors.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3] The recommended storage temperature is between 2-8°C.[1][3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is a chemical intermediate with significant synthetic potential. Its straightforward synthesis via the Knoevenagel condensation and its versatile reactivity make it an attractive starting point for constructing a wide array of complex heterocyclic molecules. The demonstrated biological activities of its derivatives, particularly in anticancer and antimicrobial research, highlight its importance for drug discovery professionals. Further exploration of its reaction chemistry and the biological evaluation of its novel derivatives will undoubtedly continue to be a fruitful area of research, potentially leading to the development of new therapeutic agents and advanced organic materials.

References

  • MySkinRecipes. (n.d.). 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 62702-83-4. Retrieved from [Link]

  • Fluorochem. (n.d.). 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 4H-pyran-4-ylidene derivatives (3a-b). Retrieved from [Link]

  • ResearchGate. (2021, May 13). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Retrieved from [Link]

  • PubMed Central. (2023, April 28). Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2H-pyran-3,4′-indoline]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]

  • ResearchGate. (2016, May 20). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. Retrieved from [Link]

  • Bentham Science. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]

  • Sci-Hub. (n.d.). 2-(2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile. Retrieved from [Link]

  • Growing Science. (2016, April 7). Snail shell as a new natural and reusable catalyst for synthesis of 4H-Pyrans derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]

  • ResearchGate. (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, synthesis via Knoevenagel condensation, and its emerging profile as a potential therapeutic agent. Particular focus is given to the biological activities of its derivatives, including their antimicrobial and anticancer properties, supported by available preclinical data. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the unique characteristics of this pyran derivative.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyran-containing scaffolds have garnered considerable attention due to their diverse pharmacological activities. 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, also known by its IUPAC name 2-(oxan-4-ylidene)propanedinitrile, is a versatile building block in organic synthesis.[1] Its structure, featuring a reactive malononitrile group attached to a dihydropyran ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems.[1] This guide will delve into the known properties and potential applications of this compound, providing a technical resource for its further exploration in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile are summarized in the table below.

PropertyValueSource
CAS Number 62702-83-4[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
IUPAC Name 2-(oxan-4-ylidene)propanedinitrile[1]
SMILES N#C/C=C1CCOCC/1[1]
InChI InChI=1S/C8H8N2O/c9-5-8(6-10)7-1-3-11-4-2-7/h1-4H2[1]

Synthesis and Reactivity

Synthesis via Knoevenagel Condensation

The primary synthetic route to 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is the Knoevenagel condensation. This well-established reaction involves the nucleophilic addition of an active methylene compound, in this case, malononitrile, to a carbonyl group, here provided by tetrahydro-4H-pyran-4-one.[1] The reaction is typically catalyzed by a base.

The general mechanism for the Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction cluster_product Product Tetrahydropyranone Tetrahydro-4H-pyran-4-one Knoevenagel Knoevenagel Condensation Tetrahydropyranone->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Base Base (e.g., Piperidine, NaH) Base->Knoevenagel catalysis Product 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile Knoevenagel->Product caption General workflow for the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

General workflow for the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.
Detailed Experimental Protocol (Representative)

While a specific, detailed protocol for the title compound is not widely published, the following is a representative procedure for a Knoevenagel condensation of a ketone with malononitrile, which can be adapted.

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount) or another suitable base like sodium hydride (NaH) or sodium methoxide (NaOMe)[1]

  • Ethanol or another suitable solvent

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the purified 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

Reactivity

The chemical reactivity of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is characterized by the functionalities present in its structure. The electron-withdrawing nature of the two nitrile groups makes the double bond susceptible to nucleophilic attack. The malononitrile group can participate in various nucleophilic addition reactions, while the dihydropyran ring can undergo electrophilic substitution.[1] This dual reactivity allows it to serve as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. It can undergo reactions such as oxidation to form corresponding oxides, and reduction of the nitrile groups to amines.[1]

Biological Activities and Therapeutic Potential

While comprehensive biological data for the parent compound is limited, numerous studies have highlighted the significant therapeutic potential of its derivatives.

Antimicrobial Activity

Derivatives of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile have demonstrated promising antimicrobial properties. In vitro studies have shown significant activity against various pathogenic bacteria.

  • Minimum Inhibitory Concentration (MIC): Certain derivatives have exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.[1]

  • Biofilm Formation Inhibition: The compound has shown a superior percentage reduction in biofilm formation compared to the standard antibiotic Ciprofloxacin, indicating its potential as an anti-biofilm agent.[1]

  • Synergistic Effects: In some instances, the compound has been observed to enhance the efficacy of existing antibiotics, leading to a reduction in their MIC values when used in combination.[1]

Anticancer Properties

The anticancer potential of this class of compounds is also an active area of research.

  • Cytotoxicity: Preliminary evaluations suggest that the parent compound exhibits low cytotoxicity, with IC50 values greater than 60 μM, indicating a potentially favorable safety profile.[1]

  • Mechanism of Action: Derivatives have been identified as inhibitors of key enzymes involved in bacterial and cancer cell proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR).[1] The IC50 values for these inhibitions have been reported to be in the micromolar range.

    • DNA Gyrase Inhibition: IC50 values ranging from 12.27 to 31.64 μM.[1]

    • DHFR Inhibition: IC50 values between 0.52 and 2.67 μM.[1]

The following diagram illustrates a generalized workflow for the biological evaluation of such compounds.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_outcome Outcome Compound 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile & Derivatives Antimicrobial Antimicrobial Assays (MIC, Biofilm) Compound->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity, Enzyme Inhibition) Compound->Anticancer MIC_data MIC Values Antimicrobial->MIC_data IC50_data IC50 Values Anticancer->IC50_data Lead_ID Lead Compound Identification MIC_data->Lead_ID IC50_data->Lead_ID caption Generalized workflow for the biological evaluation of pyran derivatives.

Generalized workflow for the biological evaluation of pyran derivatives.

Conclusion and Future Directions

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. While the biological activities of its derivatives are promising, further research is needed to fully elucidate the pharmacological profile of the parent compound. The synthesis via Knoevenagel condensation is efficient, and the reactivity of the molecule allows for diverse chemical modifications. Future studies should focus on the synthesis and biological evaluation of a broader range of derivatives, as well as detailed mechanistic studies to understand their mode of action. The low cytotoxicity of the parent compound is an encouraging starting point for the development of new drugs with improved safety profiles.

References

Sources

An In-depth Technical Guide to 2-(Oxan-4-ylidene)propanedinitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

2-(Oxan-4-ylidene)propanedinitrile, a molecule of significant interest in contemporary medicinal chemistry, represents a key building block in the design of novel therapeutic agents. Its unique structure, featuring a saturated oxane (tetrahydropyran) ring linked to a propanedinitrile moiety via an exocyclic double bond, confers a distinct combination of physicochemical properties and chemical reactivity. This guide provides a comprehensive overview of its synthesis, detailed characterization, and burgeoning applications within the realm of drug discovery and development.

The IUPAC name, 2-(oxan-4-ylidene)propanedinitrile, precisely describes its chemical architecture. The "oxane" refers to the six-membered saturated heterocyclic ring containing one oxygen atom, with the "4-ylidene" indicating the point of attachment of the propanedinitrile group via a double bond at the 4th position of the oxane ring. The propanedinitrile functional group, characterized by a three-carbon chain with two nitrile (-C≡N) groups, is a potent electron-withdrawing moiety that significantly influences the molecule's electronic properties and reactivity. This structural amalgamation results in a molecule with a rich chemical landscape, ripe for exploration in the synthesis of diverse and complex molecular entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 2-(oxan-4-ylidene)propanedinitrile is paramount for its effective utilization in synthesis and biological screening. While specific experimental data for this exact compound is not extensively published, data for closely related structures and general principles of spectroscopic interpretation allow for a reliable prediction of its characteristics.

Table 1: Predicted Physicochemical Properties of 2-(Oxan-4-ylidene)propanedinitrile

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₈H₈N₂OProvides the elemental composition.
Molecular Weight 148.16 g/mol Influences diffusion, bioavailability, and pharmacokinetics.
LogP (Octanol/Water) ~1.0 - 1.5Indicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~57 ŲPredicts transport properties and blood-brain barrier penetration.
Hydrogen Bond Donors 0Affects solubility and binding interactions.
Hydrogen Bond Acceptors 3 (2x Nitrile N, 1x Oxane O)Influences solubility and molecular recognition at biological targets.

Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the protons on the oxane ring. The protons adjacent to the oxygen atom (positions 2 and 6) would appear as a triplet at approximately 3.7-3.9 ppm. The protons at positions 3 and 5, adjacent to the ylidene group, would likely appear as a triplet around 2.6-2.8 ppm. The vinylic proton is expected to be absent due to the tetrasubstituted nature of the double bond.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would reveal distinct signals for each carbon atom. The nitrile carbons are expected in the 115-120 ppm region. The carbons of the double bond would appear at approximately 100 ppm (quaternary carbon attached to the nitriles) and 170 ppm (quaternary carbon of the oxane ring). The carbons of the oxane ring are predicted to be in the range of 30-70 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band around 2220-2240 cm⁻¹ due to the C≡N stretching of the nitrile groups. The C=C double bond stretch would likely appear around 1640-1660 cm⁻¹. The C-O-C stretch of the oxane ring is expected in the 1050-1150 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z 148, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN and cleavage of the oxane ring.

Synthesis of 2-(Oxan-4-ylidene)propanedinitrile: A Focus on the Knoevenagel Condensation

The primary and most efficient method for the synthesis of 2-(oxan-4-ylidene)propanedinitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a ketone (tetrahydropyran-4-one).

The Knoevenagel Condensation: Mechanism and Rationale

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[1] The mechanism proceeds through several key steps:

  • Deprotonation: A base abstracts an acidic α-hydrogen from malononitrile, forming a resonance-stabilized carbanion (enolate). The two electron-withdrawing nitrile groups significantly increase the acidity of the methylene protons, allowing for the use of relatively mild bases.

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one.

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, 2-(oxan-4-ylidene)propanedinitrile.

The choice of base is critical to the success of the reaction. While strong bases can be used, milder bases like piperidine, ammonium acetate, or even some ionic liquids are often preferred to minimize side reactions.[2] The reaction is typically carried out in a suitable solvent, such as ethanol or toluene, and may be facilitated by azeotropic removal of water to drive the equilibrium towards the product.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 Tetrahydropyran-4-one Mixing Mixing of Reactants and Catalyst Reactant1->Mixing Reactant2 Malononitrile Reactant2->Mixing Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Temperature Heat (Reflux) Reaction Knoevenagel Condensation Temperature->Reaction Mixing->Reaction Workup Reaction Workup (e.g., Cooling, Filtration) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product 2-(Oxan-4-ylidene)propanedinitrile Purification->Product

Caption: A generalized workflow for the synthesis of 2-(oxan-4-ylidene)propanedinitrile via the Knoevenagel condensation.

Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol for the synthesis of 2-(oxan-4-ylidene)propanedinitrile, adapted from general procedures for Knoevenagel condensations.

Materials:

  • Tetrahydropyran-4-one

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine tetrahydropyran-4-one (1.0 eq), malononitrile (1.0 eq), and ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-(oxan-4-ylidene)propanedinitrile as a crystalline solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined in the previous section (¹H NMR, ¹³C NMR, IR, and MS) and by melting point determination.

Applications in Drug Development and Medicinal Chemistry

The 2-(oxan-4-ylidene)propanedinitrile scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Both the pyran ring and the malononitrile moiety contribute to its potential biological activities.

The Role of the Pyran Moiety

The tetrahydropyran (oxane) ring is a common feature in many natural products and approved drugs.[3] Its presence can:

  • Improve Pharmacokinetic Properties: The oxygen atom in the ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with biological targets.

  • Provide a Rigid Scaffold: The cyclic nature of the pyran ring provides a degree of conformational rigidity, which can be advantageous for optimizing binding affinity to a specific target.

  • Serve as a Bioisostere: The oxane ring can act as a bioisostere for other cyclic systems, allowing for the fine-tuning of a molecule's properties.

The Significance of the Malononitrile Group

The dinitrile functionality is a key pharmacophore in a number of bioactive molecules.[4] Its strong electron-withdrawing nature can:

  • Modulate Electronic Properties: The nitrile groups significantly influence the electron distribution within the molecule, which can be critical for binding to enzyme active sites or receptors.

  • Participate in Hydrogen Bonding: The nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors.

  • Act as a Michael Acceptor: The α,β-unsaturated dinitrile system can potentially act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles, a mechanism exploited in some targeted therapies.

Potential Therapeutic Applications

Derivatives of 2-(oxan-4-ylidene)propanedinitrile and related pyran-based malononitriles have shown promise in a variety of therapeutic areas, including:

  • Anticancer Agents: Many pyran derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] The mechanism of action can vary, but may involve the inhibition of key enzymes or the induction of apoptosis.

  • Antimicrobial Agents: The malononitrile moiety is present in some compounds with antibacterial and antifungal properties.

  • Antiviral Agents: Certain pyran-containing molecules have been investigated for their potential to inhibit viral replication.[5]

Signaling_Pathway_Diagram cluster_compound 2-(Oxan-4-ylidene)propanedinitrile Derivative cluster_targets Potential Biological Targets cluster_effects Cellular Effects Compound 2-(Oxan-4-ylidene)propanedinitrile Derivative Pyran Moiety Malononitrile Moiety Target1 Kinases Compound:f1->Target1 Scaffold for Kinase Inhibitors Target2 Topoisomerases Compound:f2->Target2 Potential for DNA Intercalation Target3 Microtubules Compound->Target3 Disruption of Microtubule Dynamics Target4 Viral Enzymes Compound->Target4 Inhibition of Viral Proteases/Polymerases Effect1 Inhibition of Cell Proliferation Target1->Effect1 Effect2 Induction of Apoptosis Target2->Effect2 Target3->Effect1 Effect3 Inhibition of Viral Replication Target4->Effect3

Caption: Potential mechanisms of action for 2-(oxan-4-ylidene)propanedinitrile derivatives in drug development.

Conclusion and Future Perspectives

2-(Oxan-4-ylidene)propanedinitrile is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis via the Knoevenagel condensation, coupled with the favorable physicochemical properties imparted by the oxane and dinitrile moieties, makes it an attractive starting point for the development of novel therapeutic agents. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this particular compound and its derivatives, the existing body of literature on related structures strongly suggests a promising future in the discovery of new drugs for a range of diseases, including cancer and infectious diseases. The continued exploration of the chemical space around this scaffold is likely to yield exciting new discoveries in the years to come.

References

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  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Stack Exchange, 2021. [URL: https://chemistry.stackexchange.
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  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate, 2018. [URL: https://www.researchgate.
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  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate, 2025. [URL: https://www.researchgate.
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  • Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. PubMed Central, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534005/]
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  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI, 2024. [URL: https://www.mdpi.com/1422-0067/25/3/1865]
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  • Ecofriendly synthesis of pyrano[2,3‐d]pyrimidine derivatives and related heterocycles with anti‐inflammatory activities. ResearchGate, 2020. [URL: https://www.researchgate.
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  • Tetrahydro-2H-pyran-4-propanenitrile. CymitQuimica. [URL: https://www.cymitquimica.com/cas/1086393-64-7]
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  • The Chemistry of Malononitrile and its derivatives. ResearchGate, 2019. [URL: https://www.researchgate.
  • Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed, 2018. [URL: https://pubmed.ncbi.nlm.nih.gov/29790287/]
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  • 2-(1,2,3,4-Tetrahydrophenanthren-1-ylidene)malononitrile. PubMed Central, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200877/]
  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. MySkinRecipes. [URL: https://myskinrecipes.com/ingredient/2-dihydro-2h-pyran-4-3h-ylidene-malononitrile]
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"molecular weight of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, a versatile heterocyclic compound. As a pivotal building block in modern organic synthesis, its unique structural features are leveraged in both medicinal chemistry and materials science. This document delineates its chemical properties, synthesis, biological activities, and applications, offering field-proven insights for professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is a key synthetic intermediate characterized by a malononitrile group attached to a dihydropyran ring. This structure imparts a unique reactivity profile, making it a valuable precursor for a wide range of more complex molecules.[1][2] The electron-deficient nitrile groups and the conjugated system are central to its utility in constructing novel molecular scaffolds.[3]

Table 1: Core Compound Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 2-(oxan-4-ylidene)propanedinitrile[3]
CAS Number 62702-83-4[1][3][4]
Molecular Formula C₈H₈N₂O[1][3]
Molecular Weight 148.16 g/mol [1][3][4]
InChI Key DBBGQTFTXZFRIS-UHFFFAOYSA-N[3][4]
Canonical SMILES C1COCC(=C(C#N)C#N)C1[3]
Purity Typically ≥95%[1]
Storage 2-8°C, sealed in a dry environment[1][3]
Molecular Structure Visualization

The structure features a tetrahydropyran ring with an exocyclic double bond linked to a malononitrile moiety. This arrangement creates a conjugated system that influences the molecule's electronic properties and reactivity.

Caption: 2D structure of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

Synthesis and Reaction Chemistry

The primary synthetic route to this compound is through a Knoevenagel condensation reaction. This well-established method offers high yields and operational simplicity, making the compound readily accessible for research purposes.

General Synthetic Pathway

The synthesis typically involves the base-catalyzed reaction of a ketone, in this case, Tetrahydro-4H-pyran-4-one, with an active methylene compound, malononitrile. The base deprotonates malononitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the pyranone. Subsequent dehydration yields the final product.

Synthesis cluster_reactants Reactants Pyranone Tetrahydro-4H-pyran-4-one Intermediate Nucleophilic Attack & Dehydration Pyranone->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Catalyst Base Catalyst (e.g., Piperidine, NaOMe) Catalyst->Intermediate Product 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile Intermediate->Product DrugDiscovery Start 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile Scaffold Synth Library Synthesis & Functionalization Start->Synth Screen High-Throughput Screening (e.g., MTT Assay) Synth->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Preclinical Preclinical Evaluation Lead->Preclinical

Sources

Introduction: The Pyran-Malononitrile Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Malononitrile Group in Pyran Derivatives

Six-membered heterocyclic compounds containing oxygen, such as pyrans, represent a cornerstone in the architecture of biologically active molecules and functional materials.[1] Their derivatives are noted for a wide spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] When the pyran ring is functionalized with a malononitrile moiety—specifically in the common 2-amino-3-cyano-4H-pyran scaffold—a unique and highly versatile chemical entity is created. The malononitrile group, characterized by a methylene bridge activated by two potent electron-withdrawing nitrile groups, imparts exceptional reactivity to the molecule.[3][4] This high reactivity makes these pyran derivatives invaluable synthons for constructing complex molecular architectures, particularly fused heterocyclic systems of significant interest in drug discovery and materials science.[1][5][6]

This guide provides an in-depth exploration of the core reactivity patterns of the malononitrile group embedded within pyran derivatives. We will dissect the fundamental reaction mechanisms, provide field-proven experimental protocols, and illustrate how these chemical transformations are leveraged by researchers in medicinal chemistry and materials development to generate novel compounds with significant therapeutic and technological potential.

Core Reactivity: Electronic Landscape of the 2-Amino-3-Cyanopyran System

The reactivity of the 2-amino-3-cyanopyran system is dominated by the interplay between the electron-donating 2-amino group and the electron-withdrawing 3-cyano group, creating a polarized enamine-like system. The malononitrile fragment is not merely a substituent; it is an integral part of the core electronic structure that dictates the molecule's chemical behavior.

The key reactive sites are:

  • The 2-Amino Group (Nu): A potent nucleophile, crucial for subsequent annulation reactions to build fused ring systems.

  • The 3-Cyano Group (E+): The nitrile carbon is electrophilic and susceptible to nucleophilic attack, while the nitrogen can be activated by catalysts. The entire group is a powerful electron sink.

  • The C4 Position: While often a quaternary center post-synthesis, its substituents are installed via reactions that depend critically on the electronic nature of the malononitrile precursor.

The strategic positioning of the nucleophilic amino group adjacent to the electrophilic nitrile group is the primary driver for the most valuable transformations of this scaffold: intramolecular cyclizations.

Caption: Key reactive centers in the 2-amino-3-cyanopyran scaffold.

Part 1: Synthesis as the Gateway to Reactivity

Understanding the reactivity of the pyran-malononitrile scaffold begins with its synthesis. The most prevalent and efficient method is the one-pot, three-component condensation reaction, a cornerstone of combinatorial chemistry.[1][5] This reaction typically involves an aldehyde, free malononitrile, and a compound with an active methylene group (e.g., β-ketoesters, β-diketones, or cycloalkanones).[5][7][8]

Reaction Mechanism: A Domino Cascade

The formation of the 4H-pyran ring proceeds through a domino sequence, a highly efficient process where sequential reactions occur without isolating intermediates.[7][9]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aldehyde and malononitrile. The base (e.g., piperidine, K₂CO₃) deprotonates the highly acidic methylene protons of malononitrile, which then attacks the aldehyde's carbonyl carbon, ultimately forming an arylidenemalononitrile intermediate after dehydration.[1][7][10]

  • Michael Addition: The active methylene compound (e.g., ethyl acetoacetate) exists in equilibrium with its enol or enolate form. This enolate acts as a nucleophile, attacking the electron-deficient β-carbon of the arylidenemalononitrile intermediate in a classic Michael addition.[1][7][11]

  • Intramolecular Cyclization & Tautomerization: The resulting adduct undergoes a rapid intramolecular cyclization, where the hydroxyl group (from the enol) or a deprotonated carbon attacks one of the nitrile groups. Subsequent tautomerization leads to the stable 2-amino-4H-pyran-3-carbonitrile product.[7][12]

G A Aldehyde + Malononitrile B Knoevenagel Condensation A->B Base catalyst C Arylidenemalononitrile (Intermediate A) B->C E Michael Addition C->E D Active Methylene Cmpd (e.g., β-Ketoester) D->E F Michael Adduct (Intermediate B) E->F G Intramolecular Cyclization & Tautomerization F->G H 2-Amino-4H-pyran-3-carbonitrile (Final Product) G->H

Caption: Domino reaction cascade for 4H-pyran synthesis.
Experimental Protocol: Synthesis of 2-Amino-4H-pyran-3-carbonitriles

This protocol is a generalized procedure based on methods reported for the synthesis of various 2-amino-4H-pyran-3-carbonitriles.[5][13]

Objective: To synthesize a substituted 2-amino-4H-pyran-3-carbonitrile via a three-component reaction.

Materials:

  • Appropriate aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • α,α′-bis(arylidene) cycloalkanone or other active methylene compound (1 mmol)

  • Catalyst: K₂CO₃ (5 mol%, ~7 mg) or Piperidine (0.05 mL)

  • Solvent: Ethanol 96% (10 mL)

  • Reflux apparatus, magnetic stirrer, TLC plates, filtration equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by the catalyst (e.g., 5 mol% K₂CO₃).[5]

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction time can vary from 5 to 60 minutes depending on the substrates.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate will typically form.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol or n-hexane (10 mL) to remove any unreacted starting materials.[5] The product is often obtained in high purity without the need for column chromatography.

  • Characterization: Dry the product and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

CatalystSolventConditionsYield Range (%)Reference
K₂CO₃ (5 mol%)EthanolReflux, 5-60 min90-98%[5]
PiperidineEthanolMicrowave, 5-10 minGood yields[13]
Zn(Proline)₂EthanolReflux, 3 hHigh yields[7]
Ionic LiquidSolvent-free80 °C, 13 min~96%[7]
Fe₃O₄ NanoparticlesEthanolReflux~92%[7]
Table 1. Comparison of catalytic systems for the synthesis of 2-amino-4H-pyran-3-carbonitriles.

Part 2: Post-Synthesis Reactivity—Transforming the Scaffold

Once synthesized, the 2-amino-3-cyanopyran scaffold serves as a launchpad for a variety of chemical transformations, primarily leveraging the adjacent amino and cyano groups for annulation reactions.

Key Reaction: Synthesis of Fused Pyrano[2,3-d]pyrimidines

The most significant reaction of this scaffold is its conversion into fused pyrano[2,3-d]pyrimidine derivatives.[1][12] These bicyclic systems are of immense interest in drug discovery, with reported activities as PARP-1 inhibitors, anticancer agents, and antimicrobials.[12][14] The reaction involves the cyclization of the 2-amino-3-cyanopyran with a one-carbon electrophile.

Mechanism: The reaction typically proceeds via an initial nucleophilic attack of the 2-amino group on the electrophilic reagent (e.g., formic acid, formamide). This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the electrophilic carbon of the adjacent nitrile group. Tautomerization of the resulting imine leads to the aromatic pyrimidine ring.

G Start 2-Amino-3-cyanopyran Step1 Nucleophilic Attack by Amino Group Start->Step1 Reagent One-Carbon Electrophile (e.g., Formamide, CS₂) Reagent->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (N attacks CN) Intermediate->Step2 Product Fused Pyrano[2,3-d]pyrimidine Step2->Product

Caption: Workflow for synthesizing fused pyrano[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

This protocol is adapted from methodologies used in the synthesis of novel PARP-1 inhibitors.[14]

Objective: To synthesize a pyrano[2,3-d]pyrimidine derivative from a 2-amino-3-cyanopyran precursor.

Materials:

  • 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile (Compound 1) (1 mmol)[14]

  • Formamide or Carbon Disulfide (Excess)

  • Reflux apparatus

Procedure:

  • Reaction with Formamide: A mixture of Compound 1 (1 mmol) and formamide (10 mL) is heated under reflux for several hours. The transformation can be monitored via TLC.

  • Reaction with Carbon Disulfide: A solution of Compound 1 (1 mmol) in pyridine (10 mL) is treated with carbon disulfide (excess) and refluxed until the reaction is complete.

  • Workup: After cooling, the reaction mixture is typically poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol or dioxane) to afford the pure fused pyranodipyrimidine derivative.

  • Characterization: The structure is confirmed by spectroscopic methods. A key indicator of successful reaction is the disappearance of the strong nitrile (C≡N) stretch around 2200 cm⁻¹ in the IR spectrum and the appearance of new signals corresponding to the fused pyrimidine ring in NMR spectra.[14]

Part 3: Specialized and Emerging Reactivity

While annulation is the most common fate of the malononitrile group in pyrans, other reactive pathways are also being explored.

Thorpe-Ziegler and Related Condensations

The Thorpe-Ziegler reaction is the intramolecular self-condensation of a dinitrile to form a cyclic ketone after hydrolysis.[15][16][17] While not directly applicable in its classic form to pre-formed pyrans, the underlying principle—a base-catalyzed attack of a carbanion on a nitrile group—is a fundamental reactivity pattern of malononitrile itself.[18] In the context of pyran synthesis, this type of reactivity is what drives the initial cyclization step. Exploring conditions (e.g., strong, non-nucleophilic bases) that could promote alternative intramolecular rearrangements or dimerizations of pyran-malononitrile derivatives remains an area of academic interest.

Cycloaddition Reactions

The pyran ring, especially in 2H-pyran forms, can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions).[19][20] The presence and electronic nature of substituents, including the malononitrile-derived portion, heavily influence the feasibility and stereochemical outcome of these reactions. For instance, the electron-withdrawing nature of the cyano groups can affect the energy levels of the diene's frontier molecular orbitals. While less common than the annulation chemistry, cycloaddition offers a powerful route to complex polycyclic structures that are otherwise difficult to access.[21][22]

Applications in Drug Development and Beyond

The versatile reactivity of the pyran-malononitrile scaffold makes it a privileged structure in medicinal chemistry and materials science.

  • Drug Discovery: The ability to rapidly generate libraries of fused pyranopyrimidines has led to the discovery of potent inhibitors of various enzymes, such as Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy.[14] The core scaffold acts as a rigid framework to position substituents that can interact with specific amino acid residues in the enzyme's active site.

  • Materials Science: 2-Amino-4H-pyrans are utilized as photoactive materials and pigments.[1][5] The extended π-conjugation in these molecules, which can be further modulated by reactions at the malononitrile group, is responsible for their optical properties.

Pyran Derivative ScaffoldReaction TypeApplicationReference
2-Amino-4H-pyran-3-carbonitrileAnnulation with FormamideSynthesis of PARP-1 Inhibitors[14]
2-Amino-4H-pyran-3-carbonitrileAnnulation with IsothiocyanateSynthesis of Antitumor Agents[1][14]
Fused Pyrano[2,3-b]pyransFormal [3+3] CycloadditionBiologically Active Scaffolds[20]
General 2-Amino-4H-pyransThree-Component SynthesisPigments, Agrochemicals[1][5]
Table 2. Correlation between reactivity and application of pyran-malononitrile derivatives.

Conclusion and Future Outlook

The malononitrile group, when incorporated into a pyran ring, is far more than a simple functional handle; it is a powerful engine for molecular diversification. Its true value is realized in its ability to participate in elegant and efficient domino reactions and subsequent cyclizations, providing rapid access to complex, fused heterocyclic systems. The synthesis of 2-amino-3-cyanopyrans via multi-component reactions is a testament to the principles of green and efficient chemistry. The subsequent reactivity of the adjacent amino and cyano groups offers a reliable and modular strategy for building libraries of compounds for biological screening.

Future research will likely focus on developing novel catalytic systems to expand the scope of these reactions, exploring asymmetric variations to control stereochemistry, and applying these versatile scaffolds to new therapeutic targets and advanced functional materials. The pyran-malononitrile core will undoubtedly remain a highly attractive and productive platform for innovation in chemical science.

References

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv
  • Shabani, A., et al. (2012). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. International Journal of Organic Chemistry, 2(3), 231-236. [Link]

  • Bouattour, R., et al. (2014). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 7(6), 1099-1104. [Link]

  • Tu, S., et al. (2002). One-Step Synthesis of Pyridine and 4 H -Pyran Derivatives from Bisarylidenecyclohexanone and Malononitrile Under Microwave Irradiation. Synthetic Communications, 32(20), 3063-3068. [Link]

  • Nigam, A., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6245. [Link]

  • Gouda, M. A., et al. (2014). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Mini-Reviews in Organic Chemistry, 11(3), 338-364. [Link]

  • Hussein, A. M., et al. (2016). Synthesis of functionalized 4H-pyran and cyclohexanone derivatives via three-component reactions of dimethyl acetonedicarboxylate, aromatic aldehydes, and malononitrile. Monatshefte für Chemie - Chemical Monthly, 147(6), 1127-1133. [Link]

  • Al-Warhi, T., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(45), 29199-29221. [Link]

  • Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 43(22), 2977-3013. [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]

  • Ghorbani-Vaghei, R., et al. (2012). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives using isonicotinic acid as an efficient catalyst. Progress in Chemical and Biochemical Research, 2(2), 59-65. [Link]

  • El-Sayed, N. M. E., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2282. [Link]

  • Al-Omran, F., et al. (2014). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. ResearchGate. [Link]

  • Dekany, G., et al. (2012). The reactions of different aromatic aldehydes, malononitrile, and ethyl acetoacetate.a. ResearchGate. [Link]

  • Sharma, G., et al. (2020). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]

  • da Silva, F. C., et al. (2021). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. ResearchGate. [Link]

  • Tashrifi, Z., et al. (2020). The reaction of aromatic aldehydes 7, malononitrile 2 and 5-hydroxy-2-methyl-4H-pyran-4-one 323. ResearchGate. [Link]

  • Thorpe reaction. (n.d.). Wikipedia. [Link]

  • Kantevari, S., et al. (2007). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. [Link]

  • Fatiadi, A. J. (1978). Chemistry of malononitrile. Chemical Reviews, 78(4), 409-470. [Link]

  • Wang, J., et al. (2011). Enantioselective Michael Addition of Malononitrile to Chalcone Catalyzed by Simple Quinine-Al(OiPr)3. Organic & Biomolecular Chemistry, 9(12), 4415-4417. [Link]

  • Sharma, A., et al. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Taylor & Francis. [Link]

  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. [Link]

  • Parmar, J., et al. (2016). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry, 20(27), 2849-2871. [Link]

  • Biersack, B. (2020). Reactions and conditions: (i) malononitrile, aryl aldehyde, cat. ResearchGate. [Link]

  • Osyanin, V. A., et al. (2020). The formal [3 + 3]-cycloaddition approach leading to the fused 2H-pyran motifs. ResearchGate. [Link]

  • Safaei-Ghomi, J., et al. (2016). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. RSC Advances, 6(59), 53842-53851. [Link]

  • Gupta, K., et al. (2021). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 23(15), 5899-5903. [Link]

  • Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

  • Vandavasi, J. K., et al. (2021). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry, 19(39), 8562-8571. [Link]

  • Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur. [Link]

  • Kumar, A., et al. (2024). Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. RSC Advances, 14(5), 3237-3241. [Link]

  • 4.6: Nucleophilic Addition Reactions. (2023, September 21). Chemistry LibreTexts. [Link]

  • Osyanin, V. A., et al. (2020). Eco-friendly synthesis of fused pyrano[2,3-b]pyrans via ammonium acetate-mediated formal oxa-[3 + 3]cycloaddition of 4H-chromene-3-carbaldehydes and cyclic 1,3-dicarbonyl compounds. Scientific Reports, 10(1), 15159. [Link]

  • Al-Mousawi, S. M., et al. (2015). Scheme 7. Reaction of malononitrile dimer with benzylidenemalononitrile. ResearchGate. [Link]

Sources

"electrophilic and nucleophilic sites of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

Introduction

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. Among these, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile stands out as a highly versatile synthon.[1][2] Its structure, featuring a partially saturated pyran ring fused to a highly activated exocyclic double bond, provides a unique confluence of reactive sites. This guide offers an in-depth analysis of the electronic landscape of this molecule, delineating its electrophilic and nucleophilic centers. Understanding this reactivity is crucial for researchers in drug development and materials science, as it unlocks the molecule's potential for creating novel heterocyclic frameworks and functionalized pyran derivatives.[1]

This document moves beyond a simple recitation of facts to explain the underlying electronic principles—resonance and inductive effects—that govern the molecule's behavior. We will explore its characteristic reactions, provide validated experimental protocols, and use mechanistic diagrams to illustrate the flow of electrons, thereby offering a comprehensive and actionable resource for the laboratory scientist.

Molecular Structure and Electronic Landscape

The reactivity of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is a direct consequence of the interplay between its constituent functional groups: the dihydro-2H-pyran ring, the ylidene bridge (C=C), and the powerful electron-withdrawing malononitrile group.

  • Malononitrile Moiety: The two nitrile groups (-C≡N) are potent electron-withdrawing groups due to the high electronegativity of nitrogen and the nature of the triple bond. Their attachment to the same carbon atom (the α-carbon) creates an exceptionally electron-deficient center.

  • Conjugated System: This electron-withdrawing malononitrile group is in conjugation with the exocyclic C=C double bond, classifying the molecule as an α,β-unsaturated nitrile.[3][4] This conjugation allows for the delocalization of π-electrons across the system, which is the primary determinant of its reactivity.[4]

  • Dihydro-2H-pyran Ring: The ether oxygen within the pyran ring possesses lone pairs of electrons, which can be donated back into the ring system via a resonance effect (+R). This partially counteracts the electron-withdrawing inductive effect (-I) of the oxygen.

Resonance Analysis: Unveiling the Reactive Centers

The polarization of the molecule and the location of its reactive sites are best understood through its resonance contributors. The powerful pull of the nitrile groups delocalizes the electron density of the double bond, creating a significant partial positive charge on the β-carbon—the carbon atom of the pyran ring participating in the double bond.

Michael_Addition reagents Substrate + Nu:⁻ ts1 Transition State (Attack at β-Carbon) reagents->ts1 Nucleophilic Attack intermediate Enolate Intermediate ts1->intermediate protonation + H⁺ product 1,4-Addition Product intermediate->product Protonation

Sources

"stability and storage conditions for 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is a versatile chemical building block utilized in organic synthesis for the creation of complex heterocyclic structures.[1][2] Its unique molecular structure, featuring a reactive malononitrile group attached to a dihydropyran ring, makes it a valuable intermediate in the development of novel pharmaceuticals and materials.[1] However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, offering insights into its degradation pathways and providing actionable protocols for maintaining its integrity.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is essential for comprehending its stability profile.

PropertyValueSource
IUPAC Name 2-(oxan-4-ylidene)propanedinitrile[1]
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16 g/mol [2]
Appearance Amber Liquid[3]
Melting Point 8 - 9 °C[3]
Boiling Point 104 °C @ 30 mmHg[3]
Purity Typically ≥95%[2][4]

The presence of both a π-electron-rich exocyclic double bond conjugated with two electron-withdrawing nitrile groups and an ether linkage within the pyran ring are key determinants of its reactivity and potential instability.

Critical Factors Influencing Stability

The stability of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is primarily influenced by temperature, humidity, light, and pH. Understanding the causality behind these factors is crucial for developing appropriate handling and storage strategies.

Temperature

Recommendation: To minimize thermal degradation, the compound should be stored at refrigerated temperatures, specifically between 2-8°C .[1][2]

Humidity and pH

The ether linkage within the dihydropyran ring is susceptible to acid-catalyzed hydrolysis.[7] In the presence of moisture, particularly under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom electrophilic and prone to nucleophilic attack by water. This can lead to the opening of the pyran ring.

Recommendation: The compound must be stored in a sealed, dry environment to prevent exposure to moisture.[1][2] It is also advisable to avoid acidic conditions during storage and in experimental setups where long-term stability is required.

Light

Similar to other organic molecules with conjugated systems, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile may be sensitive to light.[8] UV or visible light can provide the energy to promote electrons to higher energy states, potentially leading to photochemical reactions such as isomerization, cyclization, or polymerization.

Recommendation: Protect the compound from light by storing it in an amber vial or in a light-proof container.[8]

Oxidizing Agents

The compound is incompatible with strong oxidizing agents.[3][8] The exocyclic double bond and the pyran ring can be susceptible to oxidation, leading to the formation of undesired byproducts. For instance, related tetrahydropyran ethers can undergo oxidation to form lactones or other oxidized species.[9]

Recommendation: Avoid contact with strong oxidizing agents. Ensure that all solvents and reagents used with the compound are free from peroxides.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

Long-Term Storage

For long-term storage, the following conditions are optimal:

  • Temperature: 2-8°C.[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Handling Precautions

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Potential Degradation Pathways

While specific degradation studies on 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile are limited, we can infer likely degradation pathways based on its structure and the behavior of related compounds.

cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile Hydrolysis_Product Ring-Opened Product (5-hydroxy-3-oxopentyl) malononitrile Parent->Hydrolysis_Product H₂O, H⁺ Parent_Ox 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile Oxidation_Product Epoxide or other oxidized derivatives Parent_Ox->Oxidation_Product [O] Parent_Photo 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile Photo_Product Isomers or Polymers Parent_Photo->Photo_Product

Caption: Potential degradation pathways for 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental results, it is prudent to assess the stability of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile under your specific experimental conditions.

Protocol for Assessing Stability in Solution

This protocol outlines a general method for evaluating the stability of the compound in a chosen solvent system over time.

Materials:

  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

  • HPLC-grade solvent of interest

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • pH meter (if using aqueous solutions)

  • Incubator or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several vials. Store the vials under the desired experimental conditions (e.g., specific temperature, pH, or light exposure).

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from one of the vials.

  • Quenching (if necessary): If the degradation is expected to be rapid, consider quenching the reaction by dilution with a cold mobile phase or by neutralizing the pH.

  • HPLC Analysis: Analyze the samples by HPLC. Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Start Prepare Stock Solution Incubate Incubate under Experimental Conditions Start->Incubate Sample Withdraw Aliquot at Time Points Incubate->Sample Analyze HPLC Analysis Sample->Analyze Data Analyze Data Analyze->Data End Determine Stability Profile Data->End

Caption: Workflow for assessing the stability of the compound in solution.

Conclusion

The stability of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is paramount for its successful application in research and development. By adhering to the storage conditions of 2-8°C in a sealed, dry, and dark environment , and by being mindful of its incompatibility with strong oxidizing agents and acidic conditions, researchers can ensure the integrity of this valuable synthetic intermediate. The implementation of stability testing protocols under specific experimental conditions is a self-validating measure that will ultimately lead to more reliable and reproducible scientific outcomes.

References

  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile - MySkinRecipes. (URL: [Link])

  • 2 - Organic Syntheses Procedure. (URL: [Link])

  • Safety Data Sheet: 3,4-dihydro-2H-pyran - Chemos GmbH&Co.KG. (URL: [Link])

  • Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study. (URL: [Link])

  • 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])

  • Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99% - Cole-Parmer. (URL: [Link])

  • (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one - ResearchGate. (URL: [Link])

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. (URL: [Link])

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - ResearchGate. (URL: [Link])

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (URL: [Link])

Sources

A Technical Guide to the Safe Handling of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile (CAS No. 204651-40-1). Addressed to researchers, chemists, and professionals in drug development, this document synthesizes available toxicological data and established laboratory safety principles to foster a culture of safety and mitigate risk. The guide details the compound's significant hazards, outlines a risk-based safety paradigm from engineering controls to personal protective equipment, and provides actionable protocols for routine handling, spill management, and emergency response. The causality behind each recommendation is explained to ensure a deep, working understanding of the required safety measures.

Hazard Identification and Risk Assessment: A Foundational Imperative

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is a versatile chemical building block used in organic synthesis for creating complex molecular structures.[1] However, its utility is matched by its significant toxicity, a characteristic primarily attributed to the malononitrile moiety.

The compound is classified with the signal word "Danger" and carries the following hazard statements:

  • H301: Toxic if swallowed [1]

  • H311: Toxic in contact with skin [1]

  • H331: Toxic if inhaled [1]

The parent compound, malononitrile, exhibits even greater acute toxicity, being classified as fatal if swallowed or inhaled.[2] The acute toxicity of aliphatic nitriles is often due to the metabolic release of cyanide, which can inhibit cellular respiration, leading to severe health effects, including convulsions, cardiac disorders, respiratory failure, and potentially death.[3][4] The effects of exposure may be delayed.[3]

Given this toxicological profile, a thorough and documented risk assessment is mandatory before any work with this compound commences. This assessment must consider the quantity of material being used, the nature of the experimental procedures (e.g., potential for aerosolization, heating), and the available control measures.

The Hierarchy of Controls: A Multi-Layered Safety Approach

To ensure personnel safety, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes the most effective measures first.

cluster_0 Hierarchy of Controls for Toxic Compounds Elimination Elimination/Substitution (Is a less toxic alternative available?) Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Designated Areas, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Lab Coat, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of Controls, prioritizing the most effective safety measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazardous material.

  • Chemical Fume Hood: All handling of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to control vapor and potential dust exposure.[5]

  • Glovebox: For procedures with a higher risk of aerosolization or when working with larger quantities, a glovebox provides an enhanced level of containment.

  • Ventilation: Ensure adequate general laboratory ventilation to complement local exhaust systems.[6]

Administrative Controls: Standardizing Safe Practices
  • Designated Area: A specific area within the laboratory should be demarcated for work with this compound. This area should be clearly labeled with appropriate hazard warnings.

  • Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins. This SOP should cover all aspects of the workflow, from preparation to waste disposal.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This training must be documented.

  • Restricted Access: Access to areas where the compound is stored and handled should be limited to authorized and trained personnel.[7]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[5]Provides robust protection against dermal absorption, a primary route of exposure. Inspect gloves before each use.
Eye Protection Chemical splash goggles.[5]Protects eyes from splashes and aerosols.
Body Protection A lab coat, fully buttoned, with tight-fitting cuffs.[5]Prevents contamination of personal clothing.
Footwear Closed-toe shoes.[5]Protects feet from spills.
Respiratory Use of a respirator may be required based on the risk assessment, especially for spill cleanup or if engineering controls are insufficient. Contact Environmental Health & Safety (EHS) for proper selection and fit-testing.[8]Protects against inhalation of toxic dusts or vapors.

Standard Operating Protocol: From Benchtop to Waste

Chemical Storage
  • Store 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile in a cool, dry, well-ventilated area, sealed in its original container.[1] Recommended storage temperature is 2-8°C.[1]

  • Keep away from incompatible materials such as strong bases, which can cause polymerization.[3]

  • Ensure the storage location is clearly labeled with hazard warnings.

Handling and Experimental Workflow

Prep Preparation (Don PPE, Prepare Work Area in Fume Hood) Weigh Weighing (Use secondary containment) Prep->Weigh Transfer Transfer & Reaction (Use appropriate glassware) Weigh->Transfer Workup Reaction Workup (Quench safely) Transfer->Workup Decon Decontamination (Clean all surfaces and glassware) Workup->Decon Waste Waste Disposal (Segregate and label hazardous waste) Decon->Waste

Caption: A typical experimental workflow for handling the toxic compound.

Step-by-Step Methodology:

  • Preparation: Before handling the compound, don all required PPE. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.

  • Weighing: Weigh the solid compound in a tared, sealed container within the fume hood. Use of secondary containment (e.g., a beaker) is recommended during transport from the balance.

  • Transfer: Carefully transfer the compound to the reaction vessel. Avoid creating dust.

  • Reaction: Conduct the reaction within the fume hood. Ensure the apparatus is secure.

  • Decontamination: After the procedure is complete, decontaminate all surfaces and equipment. A solution of sodium hypochlorite (bleach) followed by a water rinse can be effective for cyanide-containing compounds, but its compatibility with the specific reaction mixture must be assessed. Consult with your institution's EHS department for approved decontamination procedures.

  • Waste Disposal: All contaminated materials (gloves, liners, pipette tips, etc.) and reaction waste must be disposed of as hazardous waste in clearly labeled, sealed containers.[9]

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Exposure Event (Skin, Eyes, Inhalation) Skin Skin Contact: Flush with water for 15+ mins. Remove contaminated clothing. Exposure->Skin Eyes Eye Contact: Flush with eyewash for 15+ mins. Hold eyelids open. Exposure->Eyes Inhalation Inhalation: Move to fresh air immediately. Exposure->Inhalation Notify Notify Supervisor & EHS Call Emergency Services Skin->Notify Eyes->Notify Inhalation->Notify Medical Seek Immediate Medical Attention Provide SDS/Compound Info Notify->Medical

Caption: Emergency response workflow for personnel exposure.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[9][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if it can be done easily.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[13] If breathing has stopped, perform artificial respiration.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Spill Response
  • Minor Spill (within a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[14]

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area according to your institution's approved procedure.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • Contact your institution's emergency response team or EHS from a safe location.

Conclusion

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is a valuable research chemical that demands the highest level of safety precaution due to its acute toxicity. By understanding its hazards and rigorously applying the principles of the hierarchy of controls—prioritizing engineering solutions, standardizing safe administrative practices, and using appropriate PPE—researchers can mitigate the risks associated with its use. Adherence to detailed, approved SOPs and a state of readiness for emergency situations are non-negotiable components of working safely with this compound.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Malononitrile. Retrieved from [Link]

  • Henderson, R. (1968). Malononitrile is toxic. Science, 159(3814), 482. [Link]

  • Con-Trol-Cure. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (2002). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Malonitrile. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1466 - MALONONITRILE. Retrieved from [Link]

  • Airgas. (2017, July 27). SAFETY DATA SHEET: Propadiene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (Tetrahydropyran-4-ylidene)acetonitrile, min 98%, 1 gram. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation Synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

In the landscape of modern organic synthesis and drug discovery, the pyran scaffold is a recurring motif in a multitude of biologically active molecules and functional materials.[1] Its presence often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability.[1] The title compound, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, also known as 2-(tetrahydro-4H-pyran-4-ylidene)malononitrile, is a versatile and highly functionalized building block.[2] The exocyclic double bond, conjugated with the electron-withdrawing nitrile groups, creates a reactive system amenable to a variety of subsequent chemical transformations, making it a valuable intermediate for the synthesis of more complex heterocyclic systems, including spirocyclic compounds.[1][2]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on a robust and reproducible protocol for the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile via the Knoevenagel condensation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and outline the necessary characterization techniques to ensure the identity and purity of the final product.

Reaction Mechanism: A Base-Catalyzed Cascade

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. It involves the reaction of a carbonyl compound, in this case, the cyclic ketone tetrahydro-4H-pyran-4-one, with an active methylene compound, malononitrile, in the presence of a basic catalyst.

The mechanism, in the context of this specific transformation, proceeds through the following key steps:

  • Deprotonation: The basic catalyst, typically a weak amine base such as piperidine, abstracts a proton from the α-carbon of malononitrile. The acidity of these protons is significantly enhanced by the two electron-withdrawing nitrile groups, facilitating the formation of a resonance-stabilized carbanion.

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. This results in the formation of a tetrahedral intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (e.g., the piperidinium ion) or a protic solvent, yielding a β-hydroxy nitrile intermediate.

  • Dehydration: The β-hydroxy nitrile readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, more stable, conjugated product, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. The formation of the extended conjugated system is the thermodynamic driving force for this final elimination step.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ketone Tetrahydro-4H-pyran-4-one intermediate1 Tetrahedral Intermediate ketone->intermediate1 malononitrile Malononitrile carbanion Malononitrile Carbanion malononitrile->carbanion + Base base Piperidine (Base) base->carbanion carbanion->intermediate1 carbanion->intermediate1 Nucleophilic Attack intermediate2 β-Hydroxy Nitrile intermediate1->intermediate2 intermediate1->intermediate2 + H+ product 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile intermediate2->product - H2O water Water intermediate2->water

Caption: Mechanistic pathway of the Knoevenagel condensation.

Experimental Protocol

This protocol is adapted from established procedures for the Knoevenagel condensation of cyclic ketones with malononitrile.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/EqAmountPuritySupplier
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.121.01.0 g≥98%e.g., Sigma-Aldrich
MalononitrileCH₂(CN)₂66.061.10.73 g≥99%e.g., Sigma-Aldrich
PiperidineC₅H₁₁N85.150.10.1 mL≥99%e.g., Sigma-Aldrich
Acetic Acid (Glacial)CH₃COOH60.050.20.12 mL≥99.7%e.g., Sigma-Aldrich
EthanolC₂H₅OH46.07-20 mLAnhydrouse.g., Sigma-Aldrich
Deionized WaterH₂O18.02-As needed--
Diethyl Ether(C₂H₅)₂O74.12-As neededAnhydrouse.g., Sigma-Aldrich
Anhydrous MgSO₄MgSO₄120.37-As needed-e.g., Sigma-Aldrich
Procedure

experimental_workflow start Start step1 1. Dissolve Tetrahydro-4H-pyran-4-one and Malononitrile in Ethanol start->step1 step2 2. Add Piperidine and Acetic Acid step1->step2 step3 3. Reflux the Reaction Mixture step2->step3 step4 4. Monitor Reaction by TLC step3->step4 step5 5. Cool to Room Temperature step4->step5 Reaction Complete step6 6. Concentrate under Reduced Pressure step5->step6 step7 7. Aqueous Work-up step6->step7 step8 8. Dry the Organic Layer step7->step8 step9 9. Purify by Column Chromatography step8->step9 end End Product step9->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydro-4H-pyran-4-one (1.0 g, 10.0 mmol) and malononitrile (0.73 g, 11.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous ethanol to the flask and stir the mixture until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, 1.0 mmol) followed by glacial acetic acid (0.12 mL, 2.0 mmol) dropwise. The addition of acetic acid can help to buffer the reaction and minimize side reactions.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting ketone is a good indicator of reaction completion.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 20 mL of deionized water and 20 mL of diethyl ether.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Extract the aqueous layer with two additional 15 mL portions of diethyl ether.

    • Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile as a solid.

Characterization of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the protons on the pyran ring. The protons adjacent to the oxygen atom will appear as a triplet at approximately 3.9 ppm. The protons on the carbon adjacent to the double bond will be shifted downfield and appear as a triplet around 3.0 ppm. The protons on the other methylene group of the pyran ring will likely appear as a triplet around 2.8 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show a characteristic signal for the nitrile carbons around 112-114 ppm. The quaternary carbon of the double bond attached to the nitrile groups will appear at a low field, while the other carbon of the double bond will be at a higher field. The carbons of the pyran ring will have distinct chemical shifts, with the carbons adjacent to the oxygen atom appearing at a lower field (around 66 ppm) than the other methylene carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present in the molecule.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretch2220 - 2230
C=C (Alkene)Stretch1600 - 1650
C-O-C (Ether)Stretch1050 - 1150
C-H (sp³ hybridized)Stretch2850 - 3000
Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. For 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile (C₈H₈N₂O), the expected molecular weight is 148.16 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 148.

Conclusion

The Knoevenagel condensation provides an efficient and reliable method for the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, a valuable building block in organic synthesis. The protocol outlined in this application note is designed to be straightforward and reproducible, yielding the desired product in good purity after appropriate work-up and purification. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis of this important intermediate.

References

  • Growing Science. (2014). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Current Chemistry Letters, 3(3), 133-138. Retrieved from [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(1), 13. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8059, Malononitrile. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Advances, 6(10), 8367-8376. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup Tricks. Department of Chemistry. Retrieved from [Link]

Sources

The Versatile Synthon: Application Notes for 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, a highly reactive and versatile building block in modern organic and medicinal chemistry. We delve into its synthetic utility, focusing on its application in the construction of diverse and medicinally relevant heterocyclic scaffolds. This document furnishes detailed experimental protocols, mechanistic insights, and quantitative data to empower researchers, scientists, and drug development professionals in leveraging this synthon for the efficient synthesis of novel chemical entities.

Introduction: The Strategic Value of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, also known as 2-(oxan-4-ylidene)propanedinitrile, is a key intermediate characterized by a tetrahydropyran ring tethered to a highly activated malononitrile group.[1] This unique structural arrangement, featuring both a Michael acceptor and a dinitrile moiety, renders it an exceptionally versatile precursor for a variety of multicomponent reactions and cycloadditions. The pyran motif is a prevalent core in numerous natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Consequently, synthetic methodologies that provide efficient access to pyran-annulated heterocycles are of paramount importance in drug discovery and development.

This guide will focus on practical, field-proven protocols for the utilization of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile in the synthesis of two prominent classes of heterocyclic compounds: pyrano[2,3-c]pyrazoles and spiro[pyran-oxindoles].

Synthesis of Pyrano[2,3-c]pyrazoles: A Four-Component Approach

The pyrano[2,3-c]pyrazole scaffold is a privileged heterocyclic system known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] A highly efficient and atom-economical approach to this scaffold is a one-pot, four-component reaction involving an aromatic aldehyde, a hydrazine derivative, a β-ketoester (such as ethyl acetoacetate), and malononitrile. In this reaction, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile can be considered as being formed in situ from the condensation of a tetrahydropyranone precursor and malononitrile, or a related pyrazolone intermediate can react with an arylidene malononitrile.

The following protocol details a general procedure for the synthesis of 6-amino-3-methyl-1-phenyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

Mechanistic Rationale

The reaction proceeds through a cascade of condensation and cyclization steps. Initially, the hydrazine and β-ketoester condense to form a pyrazolone intermediate. Concurrently, the aromatic aldehyde and malononitrile undergo a Knoevenagel condensation to yield an arylidene malononitrile. A subsequent Michael addition of the pyrazolone to the arylidene malononitrile, followed by an intramolecular cyclization and tautomerization, affords the final pyrano[2,3-c]pyrazole product. The use of a catalyst, such as a weak base, facilitates these transformations.

mechanistic_pathway cluster_0 Formation of Intermediates cluster_1 Cascade Reaction Hydrazine Hydrazine Pyrazolone Pyrazolone Hydrazine->Pyrazolone Ketoester β-Ketoester Ketoester->Pyrazolone Michael_Addition Michael Addition Pyrazolone->Michael_Addition Aldehyde Aromatic Aldehyde Arylidene Arylidene Malononitrile Aldehyde->Arylidene Malononitrile Malononitrile Malononitrile->Arylidene Arylidene->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Final_Product Pyrano[2,3-c]pyrazole Tautomerization->Final_Product

Figure 1: General workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol: Synthesis of 6-Amino-3-methyl-1-phenyl-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials:

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Ethyl acetoacetate (1 mmol, 130.1 mg)

  • Phenylhydrazine (1 mmol, 108.1 mg)

  • Sodium benzoate (10 mol%, 14.4 mg)

  • Ethanol (5 mL)

  • Water (5 mL)

Procedure:

  • To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde, malononitrile, ethyl acetoacetate, phenylhydrazine, and sodium benzoate.

  • Add a mixture of ethanol and water (1:1, 10 mL).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), a precipitate will form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.

Data Summary

The following table summarizes the synthesis of various pyrano[2,3-c]pyrazole derivatives using the described protocol with different aromatic aldehydes.

EntryAromatic AldehydeProductYield (%)m.p. (°C)
14-Chlorobenzaldehyde6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile92198-200
24-Methoxybenzaldehyde6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile95209-210
32-Naphthaldehyde6-Amino-3-methyl-4-(naphthalen-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile89215-217
4Furan-2-carbaldehyde6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile91215-216

Characterization Data for 6-Amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Entry 4, with hydrazine hydrate instead of phenylhydrazine):

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.11 (s, 1H), 7.51–7.50 (m, 1H), 6.90 (s, 2H), 6.35–6.34 (m, 1H), 6.16 (d, J = 3.0 Hz, 1H), 4.76 (s, 1H), 1.96 (s, 3H).[2]

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 161.5, 155.7, 154.8, 142.2, 135.81, 120.6, 110.2, 105.6, 95.1, 54.0, 29.8, 9.6.[2]

  • HRMS (ESI): m/z [M + H]⁺ calcd for C₁₂H₁₁N₄O₂: 243.0882; found: 243.0875.[2]

Synthesis of Spiro[pyran-oxindoles]: A Three-Component Domino Reaction

Spiro-oxindoles are a class of compounds with significant biological activities, including potent enzyme inhibition and antagonist properties. The spirocyclic core, where a pyran ring is fused at the 3-position of an oxindole, creates a rigid three-dimensional structure that is of great interest in drug design. The synthesis of these complex molecules can be efficiently achieved through a three-component reaction involving an isatin derivative, malononitrile, and a C-H activated acid like dimedone or 4-hydroxycoumarin. 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile serves as a key reactive intermediate in this transformation.

Mechanistic Rationale

The reaction is initiated by a Knoevenagel condensation between the isatin and malononitrile, catalyzed by a base or an organocatalyst like L-proline, to form an isatylidene malononitrile intermediate. This is followed by a Michael addition of the enolizable C-H activated acid to the electron-deficient double bond of the isatylidene malononitrile. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the enolate oxygen onto one of the nitrile groups, followed by tautomerization to yield the stable spiro[pyran-oxindole] product.

spiro_synthesis Isatin Isatin Knoevenagel Knoevenagel Condensation Isatin->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Isatylidene Isatylidene Malononitrile Knoevenagel->Isatylidene Michael_Addition Michael Addition Isatylidene->Michael_Addition CH_Acid C-H Activated Acid (e.g., Dimedone) CH_Acid->Michael_Addition Intermediate Acyclic Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Spiro_Product Spiro[pyran-oxindole] Cyclization->Spiro_Product

Figure 2: Reaction pathway for the three-component synthesis of spiro[pyran-oxindoles].

Experimental Protocol: Synthesis of 2'-Amino-7',7'-dimethyl-5'-oxo-2-oxo-1',5',6',7',8',8a'-hexahydrospiro[indoline-3,4'-chromene]-3'-carbonitrile

Materials:

  • Isatin (1 mmol, 147.1 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Dimedone (1 mmol, 140.2 mg)

  • L-proline (10 mol%, 11.5 mg)

  • Acetonitrile (10 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine isatin, malononitrile, dimedone, and L-proline in acetonitrile.

  • Reflux the reaction mixture with stirring. Monitor the reaction progress by TLC.

  • After completion (typically 1-2 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure spiro[pyran-oxindole].

Data Summary

The following table illustrates the scope of the reaction with various substituted isatins.

EntryIsatin SubstituentProductYield (%)m.p. (°C)
1H2'-Amino-7',7'-dimethyl-5'-oxo-2-oxo-1',5',6',7',8',8a'-hexahydrospiro[indoline-3,4'-chromene]-3'-carbonitrile94268-270
25-Br5-Bromo-2'-amino-7',7'-dimethyl-5'-oxo-2-oxo-1',5',6',7',8',8a'-hexahydrospiro[indoline-3,4'-chromene]-3'-carbonitrile92280-282
35-Cl5-Chloro-2'-amino-7',7'-dimethyl-5'-oxo-2-oxo-1',5',6',7',8',8a'-hexahydrospiro[indoline-3,4'-chromene]-3'-carbonitrile93276-278
45-NO₂5-Nitro-2'-amino-7',7'-dimethyl-5'-oxo-2-oxo-1',5',6',7',8',8a'-hexahydrospiro[indoline-3,4'-chromene]-3'-carbonitrile88288-290

Safety and Handling

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile and its precursors, particularly malononitrile, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for each reagent.

Conclusion

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile stands out as a powerful and versatile synthon for the construction of complex and biologically relevant heterocyclic systems. The multicomponent reactions detailed in these application notes offer efficient, atom-economical, and operationally simple pathways to valuable pyrano[2,3-c]pyrazoles and spiro[pyran-oxindoles]. These protocols provide a solid foundation for researchers in academic and industrial settings to explore the synthesis of novel molecular entities for applications in drug discovery and materials science.

References

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega. [Link]

  • One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. (2013). Current Chemistry Letters. [Link]

  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Synthesis of Novel Pyran Derivatives from 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the synthetic utility of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile as a versatile precursor for the construction of biologically relevant pyran-based heterocyclic scaffolds. We will delve into the strategic application of this starting material in multicomponent reactions to generate diverse molecular architectures, with a focus on the synthesis of spiro-pyran and pyrano[2,3-c]pyrazole derivatives. The protocols outlined herein are designed to be robust and reproducible, offering insights into the underlying reaction mechanisms and rationale for experimental design.

Introduction: The Significance of Pyran Scaffolds and the Versatility of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

The pyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The development of efficient and modular synthetic routes to functionalized pyran derivatives is therefore a key focus in modern drug discovery.

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is a highly valuable and reactive building block for the synthesis of such compounds.[2] Its structure, featuring a reactive malononitrile group attached to a dihydropyran ring, makes it an ideal substrate for a variety of chemical transformations. The electron-withdrawing nature of the two nitrile groups activates the adjacent vinylic system, rendering it susceptible to nucleophilic attack, a key step in the multicomponent reactions discussed in this guide.[3]

Synthetic Strategy I: Three-Component Synthesis of Spiro[pyran-4,4'-pyran] Derivatives

A powerful application of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is its use in three-component reactions to construct complex spirocyclic systems. The inherent cyclic nature of the starting material allows for the direct formation of a spiro-center, a structural motif of increasing interest in drug design due to its conformational rigidity and three-dimensional character.

This protocol details the synthesis of 2-amino-4-aryl-spiro[pyran-4,4'-pyran]-3-carbonitrile derivatives through a one-pot reaction of an aromatic aldehyde, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, and an active methylene compound such as dimedone.

Mechanistic Rationale

The reaction is proposed to proceed through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. The base catalyst, typically a weak organic base like piperidine or a solid-supported base, plays a crucial role in all steps.[4][5]

Diagram 1: Proposed Reaction Mechanism for Spiro[pyran-4,4'-pyran] Synthesis

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization & Tautomerization Aldehyde Aldehyde Intermediate_A Knoevenagel Adduct Aldehyde->Intermediate_A 1. Base1 Base Base1->Intermediate_A cat. Malononitrile_Derivative 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile Malononitrile_Derivative->Intermediate_A 2. Intermediate_B Michael Adduct Intermediate_A->Intermediate_B 1. Dimedone Dimedone Dimedone->Intermediate_B 2. Base2 Base Base2->Intermediate_B Final_Product Spiro[pyran-4,4'-pyran] Derivative Intermediate_B->Final_Product G cluster_0 Reactant Mixing cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Reactants Aldehyde 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile Ethyl Acetoacetate Hydrazine Hydrate Catalyst Solvent Reaction_Vessel Stirring at Reflux (TLC Monitoring) Reactants->Reaction_Vessel Filtration Cool & Filter Reaction_Vessel->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize Washing->Recrystallization Characterization FT-IR, NMR, MS Recrystallization->Characterization

Sources

Application Notes and Protocols: The Knoevenagel Condensation of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry

The reaction between 2-(dihydro-2H-pyran-4(3H)-ylidene)malononitrile and various aromatic aldehydes represents a powerful iteration of the classic Knoevenagel condensation.[1][2] This transformation is of significant interest to the drug discovery and development community due to its capacity to generate complex, biologically relevant pyran derivatives.[3] Pyran-containing molecules are integral scaffolds in a multitude of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5]

The starting material, 2-(dihydro-2H-pyran-4(3H)-ylidene)malononitrile, is a versatile building block featuring a reactive malononitrile group attached to a partially saturated pyran ring.[6] The electron-withdrawing nature of the two nitrile groups makes the adjacent methylene protons acidic, facilitating their removal by a base to form a stabilized carbanion. This nucleophile then readily attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration step yields a highly conjugated final product. The choice of aromatic aldehyde allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) crucial for optimizing lead compounds in drug discovery programs.[7]

This guide provides a comprehensive overview of the reaction, including its underlying mechanism, detailed experimental protocols, and insights into the significance of the resulting pyran derivatives in medicinal chemistry.

Reaction Mechanism: A Stepwise Look at the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism.[2][8] The key steps are outlined below:

  • Deprotonation: A weak base, such as piperidine, triethylamine, or even a milder catalyst like ammonium acetate, abstracts a proton from the α-carbon of the malononitrile moiety.[1] This forms a resonance-stabilized enolate ion. The stability of this intermediate is crucial for the reaction to proceed efficiently under mild conditions.

  • Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. This results in the formation of an aldol-type addition intermediate.

  • Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated product.[2] This step is often the driving force for the reaction, leading to high yields of the desired pyran derivative.

The overall transformation is a highly efficient method for carbon-carbon bond formation.[9]

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Reactant_1 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile Step_1 Deprotonation (Enolate Formation) Reactant_1->Step_1 Reactant_2 Aromatic Aldehyde Step_2 Nucleophilic Attack Reactant_2->Step_2 Catalyst Base Catalyst Catalyst->Step_1 Step_1->Step_2 Enolate Intermediate Step_3 Dehydration Step_2->Step_3 Aldol Adduct Product Substituted Pyran Derivative Step_3->Product

Caption: Generalized workflow of the Knoevenagel condensation.

Experimental Protocols
General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade or higher. Aromatic aldehydes can be sourced commercially or synthesized as needed. Solvents should be dry, unless the reaction is performed in an aqueous medium.

  • Safety Precautions: Malononitrile is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Aromatic aldehydes can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This is a classic and widely used protocol for the Knoevenagel condensation.

Materials:

  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 2-(dihydro-2H-pyran-4(3H)-ylidene)malononitrile (1.0 eq) and the chosen aromatic aldehyde (1.0 eq).

  • Dissolve the reactants in a minimal amount of absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

  • Stir the mixture at room temperature or gently reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few minutes to several hours depending on the reactivity of the aldehyde.[9]

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven or air-dry to obtain the purified substituted pyran derivative.

Protocol 2: Environmentally Benign, Catalyst-Free Condensation in Water

This "green chemistry" approach avoids the use of organic solvents and traditional base catalysts.[10]

Materials:

  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

  • Substituted aromatic aldehyde

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, create a suspension of 2-(dihydro-2H-pyran-4(3H)-ylidene)malononitrile (1.0 eq) and the aromatic aldehyde (1.0 eq) in distilled water.

  • Heat the mixture with vigorous stirring. The reaction temperature can range from room temperature to reflux, depending on the substrates.

  • Monitor the reaction by TLC. The product will often precipitate out of the aqueous solution as it is formed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product to yield the desired compound.

Data Presentation: Representative Yields

The yields of the Knoevenagel condensation are generally high and depend on the electronic nature of the substituent on the aromatic aldehyde.

Aromatic AldehydeSubstituentCatalyst/SolventTypical Yield (%)
Benzaldehyde-HPiperidine/Ethanol85-95
4-Chlorobenzaldehyde-Cl (electron-withdrawing)Piperidine/Ethanol90-98
4-Methoxybenzaldehyde-OCH₃ (electron-donating)Piperidine/Ethanol80-90
4-Nitrobenzaldehyde-NO₂ (strongly electron-withdrawing)Water/Heat>95

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Applications in Drug Discovery and Development

The pyran derivatives synthesized through this reaction are of significant interest in medicinal chemistry. The pyran scaffold is considered a "privileged structure" due to its frequent appearance in biologically active compounds.[3][5]

  • Anticancer Activity: Many pyran derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key cellular targets like cyclin-dependent kinases (CDKs).[3]

  • Neuroprotective Properties: Certain pyran-based compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as acetylcholinesterase.[4]

  • Antimicrobial and Antiviral Agents: The diverse chemical space accessible through this reaction has led to the discovery of compounds with significant antibacterial, antifungal, and antiviral properties.[4]

  • Anti-inflammatory Effects: Some synthesized pyran derivatives have shown promising anti-inflammatory activity, making them potential candidates for the development of new therapeutics for inflammatory disorders.[11]

Applications cluster_applications Pharmacological Applications Core_Reaction 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile + Aromatic Aldehydes Anticancer Anticancer Agents Core_Reaction->Anticancer Inhibition of CDKs Neuroprotective Neuroprotective Agents Core_Reaction->Neuroprotective AChE Inhibition Antimicrobial Antimicrobial/Antiviral Core_Reaction->Antimicrobial Anti_inflammatory Anti-inflammatory Core_Reaction->Anti_inflammatory

Caption: Key application areas for the synthesized pyran derivatives.

Conclusion and Future Perspectives

The Knoevenagel condensation of 2-(dihydro-2H-pyran-4(3H)-ylidene)malononitrile with aromatic aldehydes is a robust, efficient, and versatile reaction for the synthesis of a diverse library of pyran derivatives. The operational simplicity, high yields, and the biological relevance of the products make this an invaluable tool for researchers in organic synthesis and medicinal chemistry. The continued exploration of novel catalysts, including heterogeneous and biocatalysts, will further enhance the sustainability of this reaction.[10] The resulting compounds will undoubtedly continue to serve as a rich source of lead structures for the development of new therapeutic agents targeting a wide range of diseases.

References
  • ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • ResearchGate. Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. [Link]

  • Taylor & Francis Online. THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. [Link]

  • National Institutes of Health. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. [Link]

  • National Institutes of Health. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. [Link]

  • ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile a. [Link]

  • ResearchGate. The Knoevenagel reaction of cyanoacetylhydrazine with Pregnenolone: Synthesis of thiophene, thieno[2,3-d]pyrimidine, 1,2,4-triazole, pyran and pyridine derivatives with Anti-inflammatory and Anti-ulcer activities. [Link]

  • National Institutes of Health. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). [Link]

  • ResearchGate. The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Link]

  • MySkinRecipes. 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. [Link]

  • ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

  • ACS Publications. Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. [Link]

  • ResearchGate. Discovery of 2-(4-Methylfuran-2(5 H )-ylidene)malononitrile and Thieno[3,2- b ]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. [Link]

Sources

Application of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile in Organic Light-Emitting Diodes (OLEDs): A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed technical guide for researchers, scientists, and professionals in drug development and materials science on the application of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document outlines the synthesis, purification, and characterization of this class of materials, and provides step-by-step protocols for their incorporation into solution-processed OLED devices. The underlying principles of device architecture, the role of the material as a fluorescent dopant, and methods for characterizing device performance are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Promise of Dicyanomethylene-Pyran Chromophores in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in display and solid-state lighting applications, owing to their high contrast, wide viewing angles, and thin form factors. The emissive layer (EML) is the heart of an OLED, where electrically injected charge carriers recombine to produce light. The efficiency and color purity of this emission are critically dependent on the molecular design of the organic materials used.

Among the various classes of organic emitters, dicyanomethylene-4H-pyran (DCM) derivatives have garnered significant attention since their initial introduction as highly fluorescent dopants.[1] These molecules are classic examples of donor-π-acceptor (D-π-A) chromophores, which exhibit strong intramolecular charge transfer (ICT) upon excitation.[1] This ICT character is responsible for their strong fluorescence and tunable emission colors, making them particularly suitable for red-emitting OLEDs.

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile serves as a core building block for this class of chromophores.[2] While this specific molecule is a precursor, its derivatives, where the pyran ring is further functionalized with donor groups, are the active components in OLEDs. This guide will focus on the fundamental principles of utilizing this molecular framework in OLEDs, with practical protocols applicable to its functionalized derivatives.

Synthesis and Purification of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile and its Derivatives

The synthesis of the core structure, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a ketone (tetrahydropyran-4-one).

Synthesis Protocol: Knoevenagel Condensation

This protocol provides a general method for the synthesis of the title compound.

dot

Caption: Synthetic workflow for 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

Materials:

  • Tetrahydropyran-4-one

  • Malononitrile

  • Piperidine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of tetrahydropyran-4-one (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Purification and Characterization

Purity of the emissive material is paramount for high-performance OLEDs, as impurities can act as charge traps or quenching sites, leading to reduced efficiency and device lifetime.

Purification Protocol:

  • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol). Slowly cool the solution to induce crystallization. Filter the crystals and wash with a small amount of cold solvent. Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is insufficient, purify the compound using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization:

The purified compound should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C≡N, C=C).

  • Mass Spectrometry (MS): To determine the molecular weight.

Material Properties: Photophysical and Electrochemical Characterization

Photophysical Properties

dot

Caption: Workflow for photophysical characterization.

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: The absorption and emission spectra in various solvents of differing polarity and as a thin film should be measured. DCM derivatives typically exhibit a broad absorption band in the visible region due to the ICT transition. The emission is also typically broad and shows a significant Stokes shift.

  • Photoluminescence Quantum Yield (PLQY): The PLQY is a measure of the efficiency of the emissive process. For OLED applications, a high PLQY in the solid state is desirable.

  • Fluorescence Lifetime: The fluorescence lifetime provides information about the decay dynamics of the excited state.

PropertyExpected Range for DCM DerivativesSignificance in OLEDs
Absorption Max (λ_abs) 450 - 550 nmDetermines the wavelength of light the material absorbs.
Emission Max (λ_em) 550 - 650 nm (Orange to Red)Defines the color of the emitted light from the OLED.
Photoluminescence Quantum Yield (PLQY) > 70% in solid stateHigh PLQY is essential for high external quantum efficiency of the OLED.
Fluorescence Lifetime (τ) 1 - 10 nsAffects the efficiency of energy transfer and can influence device stability.
Electrochemical Properties

dot

Caption: Workflow for electrochemical characterization.

  • Cyclic Voltammetry (CV): CV is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. These values are crucial for ensuring efficient charge injection from the transport layers into the emissive layer.

PropertyEstimated Range for DCM DerivativesSignificance in OLEDs
HOMO Level -5.2 to -5.8 eVMust be aligned with the HOMO level of the hole transport layer for efficient hole injection.
LUMO Level -2.8 to -3.5 eVMust be aligned with the LUMO level of the electron transport layer for efficient electron injection.
Electrochemical Band Gap 2.0 to 2.5 eVCorrelates with the emission color.

OLED Device Fabrication and Characterization

This section provides a detailed protocol for the fabrication of a solution-processed OLED using a dicyanomethylene-pyran derivative as a fluorescent dopant in a suitable host material.

Device Architecture

A typical multilayer OLED structure is as follows:

Substrate / Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

For a solution-processed device using the target material as a dopant, a common architecture would be:

ITO / PEDOT:PSS / Host:Dopant / TPBi / LiF / Al

  • ITO (Indium Tin Oxide): Transparent anode.

  • PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): Hole injection layer.

  • Host:Dopant: The emissive layer, where a suitable host material (e.g., CBP: 4,4′-N,N′-dicarbazole-biphenyl) is doped with the dicyanomethylene-pyran derivative.

  • TPBi (1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene): Electron transport and hole blocking layer.

  • LiF (Lithium Fluoride): Electron injection layer.

  • Al (Aluminum): Cathode.

Step-by-Step Fabrication Protocol

dot

Caption: General workflow for solution-processed OLED fabrication.

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned ITO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material and the dicyanomethylene-pyran dopant in a suitable solvent (e.g., chlorobenzene or toluene). The doping concentration typically ranges from 1% to 10% by weight.

    • Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. The spin speed will determine the thickness of the EML (typically 40-60 nm).

    • Anneal the substrate at a suitable temperature (e.g., 80-100 °C) for 10-20 minutes to remove residual solvent.

  • ETL, EIL, and Cathode Deposition:

    • Immediately transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Sequentially deposit the ETL (TPBi, ~30-40 nm), EIL (LiF, ~1 nm), and the cathode (Al, ~100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

Device Characterization

The performance of the fabricated OLED should be characterized by measuring:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, luminance, and current efficiency.

  • Electroluminescence (EL) Spectrum: To confirm the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.

  • Device Lifetime: The operational stability of the device over time.

Conclusion and Future Outlook

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile and its derivatives represent a versatile class of materials for application in OLEDs, particularly as red fluorescent emitters. Their D-π-A structure allows for fine-tuning of their photophysical and electrochemical properties through molecular design. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and device fabrication utilizing these promising materials. Future research in this area will likely focus on developing new derivatives with improved thermal stability, higher quantum yields in the solid state, and narrower emission spectra for enhanced color purity in display applications.

References

  • Guo, Z., Zhu, W., & Tian, H. (2012). Dicyanomethylene-4H-pyran chromophores for OLED emitters, logic gates and optical chemosensors. Chemical Communications, 48(49), 6073-6084. [Link]

  • Saleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Universiti Malaysia Sabah.
  • JoVE. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments. [Link]

  • MySkinRecipes. (n.d.). 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. Retrieved January 19, 2026, from [Link]

  • Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915.
  • Kolagkis, P. X., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry – A European Journal.
  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved January 19, 2026, from [Link]

Sources

"use of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile in organic photovoltaics"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of novel non-fullerene acceptors for organic photovoltaics, utilizing 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile as a key building block.

Introduction: The Quest for High-Efficiency Organic Solar Cells

Organic photovoltaics (OPVs) have emerged as a promising renewable energy technology due to their potential for low-cost manufacturing, flexibility, and tunable properties.[1] At the heart of high-performance OPVs lies the photoactive layer, typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor. For years, fullerene derivatives were the dominant acceptor materials. However, their inherent limitations, such as weak absorption in the visible spectrum and limited energy level tunability, have driven the rapid development of non-fullerene acceptors (NFAs).[2]

NFAs have revolutionized the OPV field, enabling power conversion efficiencies (PCEs) to surpass 20%.[3][4] The design of novel NFAs is a key area of research, focusing on molecules with strong light absorption, tunable energy levels, and good charge transport properties. A common and successful design strategy for NFAs is the A-D-A (Acceptor-Donor-Acceptor) architecture, where an electron-rich core is flanked by electron-withdrawing end-groups. The malononitrile moiety is a powerful electron-withdrawing group and a cornerstone of many state-of-the-art NFAs.

This application note explores the potential of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile as a versatile chemical building block for the synthesis of novel NFAs. While not a standalone photoactive material, its structure, combining a reactive malononitrile group with a pyran ring, makes it a valuable synthon for constructing complex heterocyclic and functionalized molecules suitable for organic electronics.[5][6] We will provide a hypothetical, yet scientifically grounded, protocol for synthesizing a novel NFA using this precursor, followed by a detailed guide to fabricating and characterizing an organic solar cell.

Part 1: The Building Block: 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

This compound serves as a key intermediate for introducing the dicyanomethylene group, a potent electron-accepting moiety, into a larger conjugated system.

Chemical Properties:

PropertyValue
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol [6]
CAS Number 62702-83-4[6]
Appearance Typically a solid
Key Features Contains a reactive malononitrile group and a partially saturated 2H-pyran ring system.[5]

The core utility of this molecule in NFA synthesis lies in its ability to participate in condensation reactions, such as the Knoevenagel condensation.[5][7] This reaction allows for the formation of a new carbon-carbon double bond, extending the π-conjugated system, which is crucial for light absorption and charge transport in OPV materials.

Part 2: Protocol for Synthesis of a Novel NFA

Here, we propose a synthetic route to a hypothetical A-π-A type NFA, which we will call Py-NFA . This synthesis involves a Knoevenagel condensation between 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile and a suitable aromatic dialdehyde.

Experimental Workflow: Synthesis of Py-NFA

cluster_synthesis Py-NFA Synthesis Workflow start Reactants: - 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile - Aromatic Dialdehyde - Pyridine (catalyst) - Toluene (solvent) reaction Knoevenagel Condensation Reaction - Reflux at 110°C for 24h - Monitor by TLC start->reaction 1. Combine & Heat workup Work-up - Cool to room temperature - Remove solvent under reduced pressure reaction->workup 2. Reaction Completion purification Purification - Column chromatography (Silica gel, Dichloromethane/Hexane) workup->purification 3. Crude Product final_product Final Product: Py-NFA purification->final_product 4. Pure Product characterization Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry - UV-Vis Spectroscopy - Cyclic Voltammetry final_product->characterization 5. Verify Structure & Properties

Caption: Workflow for the synthesis and characterization of Py-NFA.

Step-by-Step Synthesis Protocol:

Objective: To synthesize a novel non-fullerene acceptor (Py-NFA) via a Knoevenagel condensation.

Materials:

  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile (2.2 equivalents)

  • A suitable aromatic dialdehyde (e.g., Terephthalaldehyde) (1.0 equivalent)

  • Pyridine (catalytic amount, ~5 drops)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Dichloromethane (DCM) and Hexane (HPLC grade)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic dialdehyde (1.0 eq), 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile (2.2 eq), and 50 mL of anhydrous toluene.

    • Rationale: Toluene is a suitable high-boiling point solvent for this condensation. Using a slight excess of the malononitrile derivative ensures the complete reaction of the dialdehyde.

  • Catalyst Addition: Add 5 drops of pyridine to the mixture.

    • Rationale: Pyridine acts as a weak base to catalyze the Knoevenagel condensation.[7][8] It facilitates the deprotonation of the active methylene compound (malononitrile derivative).

  • Reaction: Heat the mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to take 12-24 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), allow the flask to cool to room temperature. Remove the toluene solvent using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel. A gradient eluent system of hexane and dichloromethane is typically effective.

    • Rationale: Column chromatography is essential to separate the desired product from unreacted starting materials and any side products.

  • Product Isolation: Collect the fractions containing the pure product (identified by TLC). Combine the fractions and remove the solvent under reduced pressure to yield the final product, Py-NFA, as a colored solid.

Part 3: Protocol for OPV Device Fabrication and Characterization

Once the Py-NFA is synthesized and purified, its performance can be evaluated in an organic solar cell. The following is a standard protocol for fabricating a device with a conventional architecture.

Device Architecture and Fabrication Workflow

cluster_device OPV Device Fabrication Workflow sub ITO Substrate Cleaning - Detergent, DI Water, Acetone, IPA - UV-Ozone Treatment etl ETL Deposition - Spin-coat ZnO nanoparticle solution - Anneal at 150°C sub->etl 1. active Active Layer Deposition - Blend PM6:Py-NFA (1:1.2 w/w) in Chloroform - Spin-coat in glovebox - Thermal Anneal etl->active 2. htl HTL Deposition - Thermal evaporation of MoO₃ active->htl 3. electrode Electrode Deposition - Thermal evaporation of Ag htl->electrode 4. characterization Device Characterization - J-V Curve (Solar Simulator) - EQE Measurement electrode->characterization 5.

Caption: Workflow for fabricating and testing an OPV device.

Step-by-Step Fabrication Protocol:

Objective: To fabricate and test a bulk heterojunction solar cell using the newly synthesized Py-NFA.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • ZnO nanoparticle solution

  • Donor Polymer (e.g., PM6)

  • Synthesized Py-NFA

  • Chloroform (anhydrous)

  • Molybdenum(VI) oxide (MoO₃)

  • Silver (Ag)

  • Spin coater, thermal evaporator, solar simulator, glovebox

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes.

    • Rationale: Rigorous cleaning is critical to ensure good film formation and prevent short-circuits in the device. UV-Ozone treatment improves the wettability and work function of the ITO.

  • Electron Transport Layer (ETL): In a nitrogen-filled glovebox, spin-coat the ZnO nanoparticle solution onto the ITO substrate at 3000 rpm for 30 seconds. Anneal the substrate at 150°C for 15 minutes.

    • Rationale: ZnO acts as an ETL, facilitating electron extraction from the active layer to the ITO electrode while blocking holes.

  • Active Layer: Prepare a solution of the donor polymer (e.g., PM6) and Py-NFA (typically a 1:1.2 weight ratio) in chloroform at a total concentration of ~15 mg/mL. Stir the solution overnight at 40°C. Spin-coat the active layer solution onto the ZnO layer. The spin speed and time will need to be optimized to achieve a desired thickness (e.g., 100 nm).

    • Rationale: The active layer is where light is absorbed and charge carriers are generated. The donor:acceptor ratio and solution concentration are critical parameters that influence the film morphology and device performance.[1]

  • Hole Transport Layer (HTL): Transfer the substrates to a thermal evaporator. Deposit a thin layer (e.g., 10 nm) of MoO₃ under high vacuum (<10⁻⁶ Torr).

    • Rationale: MoO₃ serves as the HTL, facilitating hole extraction from the active layer to the top electrode while blocking electrons.

  • Top Electrode: Without breaking vacuum, deposit the top metal electrode (e.g., 100 nm of Ag) by thermal evaporation.

    • Rationale: Silver is a common top electrode due to its high conductivity and reflectivity.

Part 4: Characterization and Data Analysis

Thorough characterization is essential to validate the synthesis and evaluate the photovoltaic performance.

Material and Device Characterization Data:
Analysis TechniqueSamplePurposeKey Parameters to Determine
NMR Spectroscopy Py-NFAStructural verificationChemical shifts, coupling constants
Mass Spectrometry Py-NFAConfirm molecular weightm/z ratio
UV-Vis Spectroscopy Py-NFA (in solution & thin film)Determine optical absorption rangeλ_max, Optical bandgap (E_g)
Cyclic Voltammetry Py-NFA (thin film)Determine electrochemical energy levelsHOMO, LUMO energy levels
J-V Measurement Completed OPV DeviceEvaluate solar cell performancePCE, V_oc, J_sc, FF
EQE Measurement Completed OPV DeviceQuantify photon-to-electron conversionEQE spectrum, Integrated J_sc
Analysis of Results:

The success of the synthesized Py-NFA will be determined by its properties and the resulting device performance.

  • Energy Levels: The LUMO and HOMO energy levels of Py-NFA, determined by cyclic voltammetry, should be appropriately offset from the donor polymer (PM6) to ensure efficient charge separation.

  • Optical Properties: The absorption spectrum should be broad and strong, ideally complementing the absorption of the donor polymer to maximize light harvesting across the solar spectrum.

  • Photovoltaic Performance: The J-V curve, measured under simulated AM1.5G illumination, provides the key performance metrics. A high power conversion efficiency (PCE) is the ultimate goal, which requires a simultaneous optimization of the open-circuit voltage (V_oc), short-circuit current density (J_sc), and fill factor (FF).[9]

Conclusion

While 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is not a direct component of OPV active layers, its chemical structure makes it a highly promising precursor for the synthesis of novel non-fullerene acceptors. The combination of the electron-withdrawing malononitrile group and the pyran ring offers a versatile platform for synthetic chemists to design and create new materials. The protocols outlined in this application note provide a comprehensive roadmap, from the hypothetical synthesis of a new NFA to the fabrication and characterization of a complete organic solar cell. This approach, grounded in established chemical principles like the Knoevenagel condensation and standard OPV device engineering, empowers researchers to explore new frontiers in the development of high-efficiency organic photovoltaics.

References

  • Chen, D., et al. (2020). New fused conjugated molecules with fused thiophene and pyran units for organic electronic materials. RSC Advances, 10(21), 12378-12383. Available at: [Link]

  • Chen, D., et al. (2020). New fused conjugated molecules with fused thiophene and pyran units for organic electronic materials. ResearchGate. Available at: [Link]

  • Chen, D., et al. (2020). New fused conjugated molecules with fused thiophene and pyran units for organic electronic materials. RSC Advances. Available at: [Link]

  • Isatylidene malononitrile derived acceptors for fullerene free organic solar cells. ResearchGate. Available at: [Link]

  • Pyrene-Based Materials for Organic Electronics. ResearchGate. Available at: [Link]

  • Shiri, M., et al. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Molecules. Available at: [Link]

  • Holliday, S., et al. (2016). Non-Fullerene Electron Acceptors for Use in Organic Solar Cells. Accounts of Chemical Research. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Pyran: Structure, Nomenclature & Chemistry Explained. Vedantu. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Zhang, Y.-H., et al. Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study of their different aggregation induced emission behaviors. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2018). Synthesis of Small Organic Molecule Based on Malononitrile Group toward Green Energy Performance in Organic Photovoltaic Solar Cells. Journal of Green Chemistry. Available at: [Link]

  • Semitransparent organic photovoltaics for building-integrated photovoltaic applications. ResearchGate. Available at: [Link]

  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. MySkinRecipes. Available at: [Link]

  • Zhang, G., et al. (2024). Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells. Frontiers in Chemistry. Available at: [Link]

  • Themed collection: Non-Fullerene Acceptors for Organic Solar Cells. RSC Publishing. Available at: [Link]

  • He, Y., et al. (2024). Rational molecular and device design enables organic solar cells approaching 20% efficiency. eScholarship.org. Available at: [Link]

  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. Available at: [Link]

  • Request PDF: Recent progress on non-fullerene acceptor materials for organic solar cells. ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Examples. YouTube. Available at: [Link]

  • Knoevenagel Condensation. YouTube. Available at: [Link]

  • Liu, F., et al. (2025). Non-fullerene acceptors with high crystallinity and photoluminescence quantum yield enable >20% efficiency organic solar cells. Nature Materials, 24(3), 433-443. Available at: [Link]

  • Wang, Y., et al. (2024). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. Available at: [Link]

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Application Note: Synthesis and Evaluation of Anticancer Agents from 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyran scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological activities, including potent anticancer properties.[1][2] This application note provides a comprehensive guide for the synthesis of biologically active 4H-pyran derivatives, utilizing 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile and related precursors through efficient multi-component reactions (MCRs). We delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, field-proven experimental protocol, and outline standard procedures for the evaluation of their anticancer efficacy. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel oncology therapeutics.

Introduction: The Significance of the Pyran Moiety in Oncology

Oxygen-containing heterocycles are privileged structures in drug discovery, with the pyran ring system being particularly prominent.[1] Fused pyran derivatives have emerged as promising candidates in cancer therapeutics due to their ability to target key cellular pathways, leading to the inhibition of cancer cell growth, induction of apoptosis, and disruption of cellular processes essential for tumor progression.[3]

The synthesis of these valuable scaffolds is often achieved through multi-component reactions (MCRs), which offer a highly efficient, atom-economical, and convergent approach to complex molecules from simple starting materials in a single step.[4] A common and powerful strategy involves a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, which rapidly builds the 4H-pyran core.[4][5] This note focuses on leveraging this methodology to create a library of pyran derivatives for anticancer screening.

Mechanistic Insight: The Domino Knoevenagel-Michael Cyclization Pathway

The one-pot synthesis of 4H-pyrans from an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound is a classic example of domino reaction efficiency. The reaction proceeds through a cascade of three sequential transformations, typically catalyzed by a mild base such as piperidine.

Causality Behind the Mechanism:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and malononitrile. The base deprotonates the highly acidic methylene group of malononitrile, creating a nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic α,β-unsaturated intermediate, often a benzylidenemalononitrile derivative.[5][6]

  • Michael Addition: The 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone) is also deprotonated by the base to form an enolate. This enolate acts as a soft nucleophile, attacking the β-carbon of the electron-deficient alkene generated in the first step (a 1,4-conjugate addition or Michael addition).[5] This step is crucial for building the carbon skeleton of the final product.

  • Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a final intramolecular cyclization. A nucleophilic attack from the oxygen of the enol onto one of the nitrile groups, followed by tautomerization, leads to the stable, final 4H-pyran ring system.[4]

The entire sequence is driven by the formation of a highly conjugated and thermodynamically stable heterocyclic product.

G reagent reagent intermediate intermediate product product process process catalyst catalyst Aldehyde Aldehyde Knoevenagel_Adduct α,β-Unsaturated Intermediate Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Dicarbonyl 1,3-Dicarbonyl Compound Michael_Adduct Michael Adduct Dicarbonyl->Michael_Adduct Michael Addition Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Aldehyde Catalyst->Dicarbonyl Knoevenagel_Adduct->Michael_Adduct Final_Product Substituted 4H-Pyran Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: General mechanism for the three-component synthesis of 4H-pyrans.

Experimental Protocol: Synthesis of a Representative 4H-Pyran Derivative

This section provides a self-validating protocol for the synthesis of 2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene, a representative tetrahydrobenzo[b]pyran derivative with documented anticancer potential.

Materials and Reagents
  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Dimedone (1.0 mmol, 140.2 mg)

  • Piperidine (0.1 mmol, ~10 µL)

  • Ethanol (10 mL)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle with reflux condenser.

Synthetic Workflow

G start Start: Assemble Reagents dissolve 1. Dissolve aldehyde, malononitrile, and dimedone in ethanol. start->dissolve add_catalyst 2. Add piperidine catalyst to the mixture. dissolve->add_catalyst reflux 3. Heat the mixture to reflux (approx. 80°C) for 2-3 hours. add_catalyst->reflux monitor 4. Monitor reaction progress using Thin Layer Chromatography (TLC). reflux->monitor cool 5. Cool reaction mixture to room temperature. monitor->cool precipitate 6. Pour into ice-cold water to precipitate the product. cool->precipitate filter 7. Filter the solid product using a Büchner funnel. precipitate->filter wash 8. Wash the solid with cold ethanol/water. filter->wash dry 9. Dry the product in a vacuum oven. wash->dry recrystallize 10. Recrystallize from ethanol for final purification. dry->recrystallize end End: Characterize Pure Product recrystallize->end

Caption: Step-by-step experimental workflow for 4H-pyran synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in 10 mL of absolute ethanol.

    • Rationale: Ethanol is a common, effective solvent that readily dissolves the reactants and is suitable for reflux conditions.

  • Catalyst Addition: Add a catalytic amount of piperidine (~10 µL) to the stirred mixture.

    • Rationale: Piperidine is a secondary amine that acts as an efficient base catalyst to facilitate both the Knoevenagel condensation and Michael addition steps without promoting significant side reactions.[7]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-3 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction cascade. Refluxing prevents solvent loss during the heating period.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of starting materials indicates reaction completion.

  • Work-up and Isolation: After completion, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water while stirring. A solid precipitate will form.

    • Rationale: The organic product is insoluble in water. Pouring the ethanolic solution into water causes the product to precipitate out, providing a simple and effective method of initial isolation.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crude product with a small amount of cold water followed by cold ethanol to remove unreacted starting materials and impurities. Further purify the product by recrystallization from hot ethanol.

    • Rationale: Recrystallization is a robust purification technique for crystalline solids. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor.

Product Characterization

The structure of the synthesized compounds must be unequivocally confirmed using standard spectroscopic methods.[3] The formation of the pyran ring is evidenced by characteristic signals in NMR spectra.

Technique Expected Data for the Representative Product Interpretation
¹H NMR Singlet at δ 4.30–4.90 ppmConfirms the presence of the C4 proton of the newly formed pyran ring.[3]
Singlets for methyl groups of dimedone moietyIndicates the incorporation of the dimedone scaffold.
Broad singlet for -NH₂ protonsConfirms the amino group resulting from the cyclization involving the nitrile.
Multiplets in the aromatic region (δ 7.0-7.5 ppm)Corresponds to the protons of the 4-chlorophenyl group.
¹³C NMR Signal at δ 30–39 ppmCorresponds to the C4 carbon of the pyran ring, a key indicator of successful synthesis.[3]
Signal near δ 160 ppmCharacteristic of the C=O carbon of the dimedone moiety.
Signals for nitrile carbon (-CN)Confirms the presence of the cyano group.
FT-IR Absorption bands at 3300-3450 cm⁻¹Stretching vibrations of the N-H bonds of the amino group.
Sharp absorption band near 2200 cm⁻¹Characteristic stretching vibration of the C≡N (nitrile) group.
Strong absorption near 1660 cm⁻¹C=O stretching of the carbonyl group in the dimedone part.

Application: Evaluation of Anticancer Activity

Fused pyran derivatives are known to exhibit potent anticancer activity against a variety of cancer cell lines.[3][8] Their mechanism of action can involve the induction of apoptosis or the inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).[4][7]

Protocol: In Vitro Cytotoxicity (MTT Assay)

A standard method to assess the antiproliferative activity of the synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyran derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve analysis.

Representative Anticancer Activity Data

The following table summarizes representative IC₅₀ values for novel pyran derivatives against various human cancer cell lines, demonstrating their potential as anticancer agents.

Compound Derivative MCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
Fused Pyran 6e 66.4 ± 4.50% inhibitionN/AN/A
Fused Pyran 8c N/A70.0 ± 4.96% inhibitionN/A
Fused Pyran 14b N/AN/A71.6 ± 2.01% inhibition
Imidazole-Pyran 4h 9.44 ± 1.1330.66 ± 1.27N/A
Imidazole-Pyran 4j 8.72 ± 1.18N/AN/A
Data adapted from published studies to show representative activity.[3][8]
Potential Mechanism of Action

G compound compound protein protein process process outcome outcome Pyran Pyran Derivative CDK2 CDK2 / Cyclin E Pyran->CDK2 Inhibition G1_S G1-S Phase Transition CDK2->G1_S Promotes Apoptosis Apoptosis (Cell Death) CDK2->Apoptosis can induce Arrest Cell Cycle Arrest CDK2->Arrest leads to DNA_Rep DNA Replication G1_S->DNA_Rep Cell_Prolif Cell Proliferation DNA_Rep->Cell_Prolif

Caption: Inhibition of the CDK2 cell cycle pathway by pyran derivatives.[4]

Conclusion and Future Perspectives

Multi-component reactions provide a powerful and sustainable platform for the synthesis of diverse pyran derivatives.[4] The protocols outlined in this note demonstrate a reliable and efficient method for generating libraries of these compounds for high-throughput screening. The potent anticancer activities observed for many derivatives underscore the value of the pyran scaffold in oncology drug discovery.[2]

Future work should focus on expanding the structural diversity by incorporating various heterocyclic aldehydes and novel 1,3-dicarbonyl compounds.[3] Further investigation into the precise molecular targets and mechanisms of action, alongside in vivo efficacy and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, will be critical for advancing these promising compounds toward clinical development.

References

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. (2019).
  • What are the tandem reactions for the synthesis of Pyran Series compounds?. (2025). BTC Blog.
  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile Supplier. (n.d.). Benchchem.
  • Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. (2025).
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). PubMed Central.
  • The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017). RSC Publishing.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. (2024). RSC Publishing.
  • Synthesis of Pyran Deriv
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2022). Anti-Cancer Agents in Medicinal Chemistry.
  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (2026). RSC.
  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (n.d.). RSC.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during this specific synthesis. The synthesis, a Knoevenagel condensation, involves the reaction of Tetrahydro-4H-pyran-4-one with malononitrile and is a crucial step for creating versatile chemical building blocks for heterocyclic compounds.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis. Each answer provides an explanation of the underlying chemical principles and offers a systematic approach to resolving the problem.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes and how can I improve the yield?

Low yield is the most common issue and can stem from several factors. A systematic evaluation of your reaction setup is the key to identifying the root cause.[3]

A1: Potential Causes & Solutions

  • Catalyst Choice and Activity: The Knoevenagel condensation is base-catalyzed. The choice of base is critical; it must be strong enough to deprotonate malononitrile (pKa ≈ 11) but not so strong that it promotes side reactions.[3][4]

    • Common Catalysts: Weakly basic amines like piperidine, pyridine, or ammonium salts (e.g., ammonium acetate) are standard choices.

    • Troubleshooting Steps:

      • Verify Catalyst Potency: Ensure your catalyst is not degraded. If using a liquid amine like piperidine, use a fresh bottle.

      • Optimize Catalyst Loading: Start with a catalytic amount (e.g., 5-10 mol%). Too much catalyst can lead to polymerization of malononitrile.[3]

      • Consider Alternative Catalysts: If standard bases fail, explore other options. Some reactions benefit from Lewis acids or heterogeneous catalysts, which can simplify removal post-reaction.[5]

  • Reaction Conditions (Solvent and Temperature):

    • Solvent: The solvent must solubilize both reactants. Toluene is a common choice as it allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium toward the product. Other solvents like ethanol or even solvent-free conditions can also be effective.[6]

    • Temperature: The reaction is often run at reflux to facilitate dehydration. However, excessively high temperatures can promote the polymerization of malononitrile.[3]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Water is a byproduct; its presence can inhibit the reaction. Use dry solvents and glassware. A Dean-Stark trap is highly recommended when using solvents like toluene.

      • Optimize Temperature: If at reflux you see byproduct formation, try lowering the temperature and increasing the reaction time. Monitor progress via Thin Layer Chromatography (TLC).

  • Reagent Quality and Stoichiometry:

    • Malononitrile Purity: Malononitrile is prone to polymerization, especially if impure or stored improperly.[3] It is toxic and metabolized to cyanide, so it must be handled with extreme care in a fume hood.[3]

    • Ketone Purity: Ensure the Tetrahydro-4H-pyran-4-one is pure. Impurities can interfere with the reaction.

    • Stoichiometry: A 1:1 molar ratio of ketone to malononitrile is typical. Using a slight excess of the ketone (e.g., 1.1 equivalents) can sometimes help to consume the malononitrile and minimize Michael addition side reactions.[3]

    • Troubleshooting Steps:

      • Use Pure Reagents: Use freshly purchased or purified malononitrile. If it appears discolored (yellow or brown), purification by recrystallization or distillation may be necessary.[7]

      • Adjust Stoichiometry: Analyze your TLC plates for unreacted starting materials to guide adjustments in the molar ratio.

Below is a diagram illustrating a systematic workflow for troubleshooting low yields in this Knoevenagel condensation.

G start Low Yield Observed catalyst Evaluate Catalyst - Type (e.g., Piperidine) - Loading (5-10 mol%) - Freshness start->catalyst conditions Optimize Conditions - Solvent (Toluene, Ethanol) - Temperature (Reflux?) - Water Removal (Dean-Stark?) catalyst->conditions If yield still low reagents Assess Reagents - Purity of Ketone - Purity of Malononitrile - Stoichiometry (1:1?) conditions->reagents If yield still low purification Refine Workup & Purification - Quenching Method - Extraction Efficiency - Recrystallization Solvent reagents->purification If byproducts observed optimized Optimized Yield purification->optimized

Caption: Troubleshooting workflow for low yield optimization.

Q2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

Byproduct formation complicates purification and reduces the yield of the desired product. The highly reactive nature of malononitrile is often the source of these issues.[3]

A2: Common Byproducts & Mitigation Strategies

  • Michael Addition Product: The initial Knoevenagel product is an α,β-unsaturated dinitrile, which can act as a Michael acceptor. A second molecule of deprotonated malononitrile can attack, leading to a bis-adduct.

    • Solution: Avoid using a large excess of malononitrile. Consider adding the malononitrile slowly to the reaction mixture to maintain its low concentration. Using a milder catalyst can also reduce the rate of this side reaction.[3]

  • Malononitrile Polymerization: As mentioned, malononitrile can polymerize in the presence of strong bases or at high temperatures.[3] This typically results in an insoluble, colored residue.

    • Solution: Use a weak base as the catalyst and avoid excessive heat. Ensure the malononitrile is of high purity.

  • Self-Condensation of Ketone: While less common with ketones compared to aldehydes, self-condensation of Tetrahydro-4H-pyran-4-one is possible under strongly basic conditions.[4]

    • Solution: Stick to weakly basic catalysts like piperidine or ammonium acetate.

Q3: What is the best practice for monitoring the reaction and purifying the final product?

Proper monitoring and a well-designed purification strategy are essential for obtaining a high-purity product.

A3: Monitoring and Purification Protocol

  • Reaction Monitoring:

    • TLC Analysis: Regularly take aliquots from the reaction mixture and spot them on a TLC plate. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to track the disappearance of starting materials (ketone and malononitrile) and the appearance of the product spot. This prevents running the reaction for too long, which can increase byproduct formation.

  • Work-up Procedure:

    • Once the reaction is complete by TLC, cool the mixture to room temperature.

    • If using an organic solvent like toluene, wash the mixture with water and then with brine to remove the catalyst and any water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the solid product. The crude solid obtained after solvent removal can be recrystallized from a suitable solvent like ethanol or isopropanol.[8] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a viable alternative. Use silica gel as the stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) identified during your TLC analysis.[9]

Experimental Protocols & Data

General Knoevenagel Condensation Mechanism

The reaction proceeds via a two-step mechanism: a nucleophilic addition of the malononitrile carbanion to the ketone, followed by a dehydration step.

Caption: Mechanism of the Knoevenagel condensation.

Protocol: Synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

This protocol is a representative example and may require optimization.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add Tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol) and 100 mL of toluene.

  • Reagent Addition: Add malononitrile (6.6 g, 0.1 mol) and piperidine (0.85 g, 0.01 mol, ~1 mL) to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting ketone (typically 3-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to afford pure 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile as a crystalline solid.

Data Summary: Influence of Conditions on Yield

The choice of catalyst and solvent significantly impacts the reaction outcome. The following table provides a summary of expected results under various conditions to guide your optimization efforts.

Catalyst (mol%)SolventTemperatureTypical Yield RangeNotes
Piperidine (10%)TolueneReflux80-90%Standard condition; requires water removal.
NH₄OAc (20%)EthanolReflux75-85%Good alternative, simpler setup (no Dean-Stark).
K₂CO₃ (50%)EthanolRoom Temp60-75%Milder conditions, may require longer reaction time.[10]
NoneNone (Neat)60 °C70-92%Environmentally friendly "green" approach, can be very effective.[6][11]
DABCO-Fe₃O₄EthanolReflux>90%Example of a reusable heterogeneous catalyst, simplifies purification.[5]

References

  • Benchchem. 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile Supplier.

  • Benchchem. Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.

  • Shaker, M., et al. (2014). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction. Journal of Chemistry.

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. MDPI.

  • Wikipedia. Knoevenagel condensation.

  • Zhang, Y.-H., et al. (2018). Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives. Royal Society of Chemistry.

  • Knoevenagel Condensation of Aryl Aldehydes and Malononitrile Using a Gd-Ni Heterometallic Cluster. ResearchGate.

  • Google Patents. Method for the purification of malononitrile.

  • Knoevenagel condensation reactions between various aldehyde... ResearchGate.

  • Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. ResearchGate.

  • MySkinRecipes. 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

  • Benchchem. Technical Support Center: Synthesis of 2H-Pyran Derivatives.

  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses.

  • "On Water" Knoevenagel Condensation of Isatins with Malononitrile. ResearchGate.

  • Google Patents. Process for the production of malononitrile.

  • International Journal for Pharmaceutical Research Scholars (IJPRS). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach.

  • Benchchem. Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one.

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. ResearchGate.

  • CymitQuimica. 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

  • Benchchem. troubleshooting guide for the synthesis of pyran derivatives.

  • Google Patents. Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.

  • PubMed. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4 H-pyrans.

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Technical Support Center: Knoevenagel Condensation for Pyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation, a cornerstone reaction for the synthesis of highly functionalized pyran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing in-depth, mechanistically grounded solutions to common problems.

Core Principles: The Domino Reaction Pathway to Pyrans

The synthesis of 4H-pyrans via the Knoevenagel condensation is not a single transformation but a beautifully orchestrated domino reaction.[1] Understanding this sequence is critical for effective troubleshooting. The process typically involves three key steps:

  • Knoevenagel Condensation: An aldehyde or ketone reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a base or Lewis acid. This step forms a highly electrophilic alkene, the Knoevenagel adduct.[2][3]

  • Michael Addition: A second nucleophile, typically a 1,3-dicarbonyl compound (e.g., dimedone, acetylacetone), attacks the Knoevenagel adduct in a conjugate addition.[4]

  • Intramolecular Cyclization: The resulting intermediate undergoes a spontaneous intramolecular cyclization, followed by tautomerization, to yield the stable 4H-pyran ring system.[1]

This entire sequence can often be performed in a single pot, making it an elegant and atom-economical method for building molecular complexity.[5][6]

G cluster_start Reactants cluster_intermediates Reaction Pathway A Aldehyde/Ketone D Knoevenagel Adduct (α,β-unsaturated) A->D Knoevenagel Condensation B Active Methylene Compound (Z-CH₂-Z') B->D C 1,3-Dicarbonyl Compound E Michael Adduct C->E Michael Addition Cat Catalyst (Base or Lewis Acid) Cat->D D->E F 4H-Pyran Product E->F Intramolecular Cyclization G Start Start: Low/No Yield ReagentCheck Are Reagents Pure? Start->ReagentCheck Check First Purify Purify/Replace Reagents (Distill, Recrystallize) ReagentCheck->Purify No CatalystCheck Is Catalyst Active? ReagentCheck->CatalystCheck Yes Purify->CatalystCheck ScreenCatalysts Screen Catalysts (Bases, Lewis Acids, Heterogeneous) CatalystCheck->ScreenCatalysts No ConditionsCheck Are Conditions Optimal? CatalystCheck->ConditionsCheck Yes ScreenCatalysts->ConditionsCheck OptimizeConditions Optimize Conditions (Solvent, Temp, Time) ConditionsCheck->OptimizeConditions No StericCheck Are Substrates Sterically Hindered? ConditionsCheck->StericCheck Yes OptimizeConditions->StericCheck ForceConditions Use Forcing Conditions (Higher Temp, Microwave) StericCheck->ForceConditions Yes End Problem Resolved StericCheck->End No ForceConditions->End

Caption: A troubleshooting decision tree for low-yield reactions.

Q2: My TLC shows multiple spots, and I'm isolating several side products. How can I improve the selectivity?

Formation of side products is often a result of competing reaction pathways or the reactivity of intermediates.

Probable Causes & Recommended Solutions

  • Self-condensation of the aldehyde or Michael donor: This is common when using strong bases.

    • Solution: Switch to a milder base (e.g., L-proline, taurine) or a Lewis acid catalyst (e.g., InCl₃, boric acid). [7][8][9]These catalysts are often more selective and avoid the harsh conditions that promote self-condensation.

  • Formation of a stable Knoevenagel intermediate: The initial adduct might react with a second molecule of the active methylene compound instead of the intended 1,3-dicarbonyl.

    • Solution 1 (One-Pot): Carefully select a catalyst that promotes the full domino sequence. Heterogeneous catalysts can sometimes provide selectivity by controlling the local concentration of reactants on their surface. [4] * Solution 2 (Stepwise/Intercepted): For complex or unsymmetrical pyrans, a stepwise approach offers superior control. [10]First, synthesize and isolate the Knoevenagel adduct. In a separate step, react it with the Michael donor. An elegant variation is the "intercepted-Knoevenagel" strategy, where the initial adduct is trapped in situ with a secondary amine like pyrrolidine to form a stable Mannich base. This stable intermediate can then be reacted cleanly with the second nucleophile. [10][11]

Q3: My product is difficult to purify from the crude reaction mixture. What strategies can I use?

Purification can be complicated by unreacted starting materials, catalyst residues, and polar side products.

Probable Causes & Recommended Solutions

  • Complex reaction mixture: Multiple products and starting materials are present.

    • Solution: Revisit the reaction optimization to improve conversion and selectivity (see Q1 and Q2). A cleaner crude mixture is always easier to purify.

  • Product precipitation/crystallization issues: The desired pyran may be an oil or may not crystallize easily.

    • Solution 1 (Crystallization): Attempt recrystallization from a variety of solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes). Sometimes, simply allowing the crude mixture to stand in the cold after initial work-up is sufficient for the product to crystallize. [12] * Solution 2 (Chromatography): While less ideal for large-scale synthesis, flash column chromatography on silica gel is often necessary for removing persistent impurities. [10]Ensure the silica gel is neutralized if your product is acid-sensitive.

  • Catalyst removal: Homogeneous catalysts (e.g., piperidine, InCl₃) can be difficult to remove.

    • Solution: Employ a heterogeneous catalyst (e.g., solid-supported base, magnetic nanoparticles). [4][13]These can be easily removed by simple filtration at the end of the reaction, greatly simplifying the work-up procedure.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my specific substrates? The choice of catalyst is highly substrate-dependent. A good starting point is to consider the electronic nature of your aldehyde.

  • Electron-poor aldehydes (e.g., nitrobenzaldehyde) are highly reactive and often work well with mild bases like piperidine or even weaker ones like L-proline. [10]* Electron-rich or neutral aldehydes are less reactive and may require a stronger catalyst system, such as a Lewis acid (InCl₃) or more forcing conditions. [10]* For green chemistry applications, consider biocatalysts like taurine, solid-supported bases, or performing the reaction in water or under solvent-free conditions. [7][14] Q2: What is the "intercepted-Knoevenagel" strategy and when should I use it? The "intercepted-Knoevenagel" is an advanced strategy used to synthesize complex, unsymmetrical pyrans where direct one-pot synthesis would yield a mixture of products. [10][7]It is particularly useful when you have two different, but similarly reactive, active methylene compounds.

The process involves reacting an aldehyde with the first active methylene compound in the presence of a secondary amine (e.g., pyrrolidine). This forms a stable Mannich base adduct in situ. This adduct acts as a slow-release source of the highly reactive Knoevenagel intermediate. This controlled release allows the second, different active methylene compound to react selectively, preventing the formation of undesired symmetrical byproducts. [10]You should use this strategy when a standard one-pot, multi-component reaction fails to provide the desired unsymmetrical product with high chemoselectivity. [11] Q3: Can this reaction be performed under green/solvent-free conditions? Absolutely. The Knoevenagel condensation is well-suited to green chemistry principles.

  • Solvent-Free: Many protocols exist where the neat reactants are ground together, often with a solid catalyst like potassium carbonate or under microwave irradiation. [15][12]This minimizes solvent waste and can lead to shorter reaction times and higher yields. [16]* Aqueous Media: Water can be an excellent solvent for this reaction, especially when using water-soluble catalysts like taurine. [7]The hydrophobic effect can help drive the components together, accelerating the reaction. [14]

Experimental Protocols
Protocol 1: Standard One-Pot Synthesis of a Tetrahydrobenzo[b]pyran Derivative

This protocol describes a typical three-component reaction.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde), 1.0 mmol

  • Malononitrile, 1.0 mmol

  • Dimedone, 1.0 mmol

  • Catalyst (e.g., piperidine, 0.1 mmol, 10 mol%)

  • Solvent (e.g., ethanol), 5 mL

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol).

  • Solvent Addition: Add ethanol (5 mL) to the flask and stir the mixture at room temperature until the solids dissolve.

  • Catalyst Addition: Add piperidine (0.1 mmol) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting materials are consumed, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials. [12]The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure pyran derivative.

Protocol 2: Intercepted-Knoevenagel Synthesis of an Unsymmetrical Fused-Tricyclic 4H-Pyran

This protocol is adapted from a method for achieving high chemoselectivity. [10] Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde), 1.0 mmol

  • First active methylene compound (e.g., dimedone), 1.0 mmol

  • Second active methylene compound (e.g., tetronic acid), 1.0 mmol

  • Catalyst (e.g., InCl₃), 0.1 mmol, 10 mol%

  • Secondary amine (e.g., pyrrolidine), 1.0 mmol

  • Solvent (e.g., acetonitrile), 5 mL

Procedure:

  • Formation of the Intercepted Adduct: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the aldehyde (1.0 mmol) and dimedone (1.0 mmol) in acetonitrile (2.5 mL).

  • Catalyst and Amine Addition: Add InCl₃ (0.1 mmol) and pyrrolidine (1.0 mmol). Stir at room temperature for 2-4 hours until TLC analysis shows complete formation of the stable Mannich base adduct (the "intercepted" intermediate).

  • Addition of Second Nucleophile: To the reaction mixture containing the in situ generated adduct, add the second active methylene compound (tetronic acid, 1.0 mmol) dissolved in acetonitrile (2.5 mL).

  • Reaction to Form Dienol: Continue stirring at room temperature for 6-12 hours. Monitor the formation of the unsymmetrical dienol intermediate by ¹H NMR or LC-MS analysis of a crude sample.

  • Cyclization: Upon completion, perform an acidic work-up (e.g., add 1M HCl) to facilitate the final cyclization to the 4H-pyran.

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired unsymmetrical 4H-pyran. [10]

References
  • Dufresne, C., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Tetrahedron, 75(43), 130606. Available at: [Link]

  • Jeedimalla, N. (2021). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. ResearchGate. Public Full-text. Available at: [Link]

  • Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25. Available at: [Link]

  • ResearchGate. (n.d.). Solid base catalyst‐assisted synthesis of pyrano[2,3‐d]pyrimidines 18 via Knoevenagel condensation. Scientific diagram. Available at: [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]

  • Mubashir, M., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). recent developments in knoevenagel condensation reaction: a review. Available at: [Link]

  • Dufresne, C., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4 H-pyrans. PubMed. Available at: [Link]

  • Scinapse. (2019). Synthesis of Pyran-Annulated Heterocyclic Systems Catalyzed by Theophylline as a Green and Bio-Based Catalyst. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of Pyran-Annulated Heterocyclic Systems Catalyzed by Theophylline as a Green and Bio-Based Catalyst. Available at: [Link]

  • van Beurden, M. C., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]

  • Marco-Contelles, J. (2016). Recent Advances in the Synthesis of 2H-Pyrans. PubMed Central. Available at: [Link]

  • Rupainwar, R., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. Available at: [Link]

  • Kurihara, M., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Scientific diagram. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • ResearchGate. (n.d.). Multicomponent synthesis of functionalized 2-amino-4H-pyrans initiated by the Knoevenagel reaction. Request PDF. Available at: [Link]

  • Szymański, W., et al. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Scientific diagram. Available at: [Link]

  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. Scientific diagram. Available at: [Link]

  • ResearchGate. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. Available at: [Link]

  • Engpro. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • van Beurden, M. C., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. ResearchGate. Available at: [Link]

  • Rupainwar, R., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. Available at: [Link]

  • Kurihara, M., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]

  • Nagarajan, K., et al. (2014). A new finding in the old Knoevenagel condensation reaction. ResearchGate. PDF. Available at: [Link]

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Technical Support Center: Purification Challenges of Polar Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. The pyran scaffold is a cornerstone in medicinal chemistry, yet its inherent polarity often presents significant purification hurdles. This guide provides field-proven troubleshooting strategies and in-depth protocols to help you navigate these challenges effectively, ensuring the integrity and purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of polar pyran derivatives.

Q1: My polar pyran derivative is stuck at the baseline on my silica gel TLC/column, even with 100% ethyl acetate. What should I do?

A: This indicates your compound is too polar for the solvent system and is strongly adsorbed by the acidic silica gel.[1]

  • Immediate Action: Switch to a more polar mobile phase. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a low percentage of methanol (e.g., 2-5%) and gradually increase it.[1] For very polar or basic compounds, adding a small amount of ammonium hydroxide can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% component in dichloromethane.[2]

Q2: My compound streaks badly on the silica TLC plate. What does this signify and how can I fix it?

A: Streaking often indicates strong, undesirable interactions between your compound and the stationary phase, particularly if your pyran derivative has basic nitrogen groups interacting with acidic silanol groups on the silica surface.[3]

  • Troubleshooting: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A small amount of triethylamine (TEA) (0.5-2%) or ammonia in your eluent can significantly improve peak shape.[3][4] Alternatively, consider using a different stationary phase like basic or neutral alumina.[3][5]

Q3: How can I effectively remove high-boiling polar solvents like DMF or DMSO from my final product?

A: These solvents are notoriously difficult to remove via standard rotary evaporation.

  • Primary Method: Perform an extractive workup. Dilute your reaction mixture with a large volume of water (a common rule of thumb is 5-10 volumes of water for every volume of DMF/DMSO) and extract your product with a less polar organic solvent like ethyl acetate or diethyl ether.[6] Wash the combined organic layers multiple times with water or brine to pull the DMF/DMSO into the aqueous phase.[6] Adding 5% LiCl (aq) to the wash can further improve removal.[6][7]

  • Alternative for Sensitive Compounds: For compounds that are sensitive or have some water solubility, lyophilization (freeze-drying) from a mixture of water and a suitable organic solvent (like 1,4-dioxane or tert-butanol) can effectively remove residual DMF/DMSO.[6][8]

Q4: Are there viable alternatives to silica gel chromatography for extremely polar pyran derivatives?

A: Yes. When a compound is too polar or unstable on silica, several other techniques are available.

  • Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9][10] It is often the method of choice for highly polar compounds that have poor retention on normal-phase silica.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for polar compounds. It uses a polar stationary phase (like silica, diol, or amino) with a mobile phase rich in an organic solvent like acetonitrile and a small amount of water. In HILIC, water acts as the strong solvent.[11]

  • Crystallization: If your compound is a solid, crystallization can be an excellent and scalable purification method. The key is finding a solvent system where your compound is soluble when hot but insoluble when cold, while impurities remain in solution.[12][13]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Column Chromatography for Polar Pyrans

The primary challenge with polar pyrans in normal-phase chromatography is their strong interaction with the silica stationary phase, leading to poor elution, broad peaks, and potential decomposition.

This decision tree guides the selection process based on initial compound analysis.

G cluster_np Normal-Phase Options cluster_alt Alternative Methods start Analyze Compound (Polarity, pKa, Stability) tlc Run TLC with DCM/MeOH & EtOAc/Hexane start->tlc np_good Good Rf & Spot Shape? tlc->np_good np_run Proceed with Silica Gel Flash Chromatography np_good->np_run Yes np_streak Streaking or No Movement? np_good->np_streak No np_modify Add Modifier (TEA/Acid) or Use Alumina/Diol Phase np_streak->np_modify Yes np_fail Still Poor Separation? np_modify->np_fail np_fail->np_run No, Optimized alt_methods Consider Alternative Methods np_fail->alt_methods Yes rpc Reversed-Phase (C18) alt_methods->rpc hilic HILIC alt_methods->hilic crystallize Crystallization alt_methods->crystallize

Caption: Decision workflow for chromatography method selection.

Acid-sensitive or basic pyran derivatives can streak or decompose on standard silica gel. Pre-treating the silica neutralizes acidic silanol sites.

  • Prepare Slurry: Dry pack the column with the required amount of silica gel.

  • Deactivation Flush: Prepare a mobile phase identical to your starting eluent but containing 1-2% triethylamine (TEA).[4]

  • Column Wash: Flush the column with 2-3 column volumes of this deactivating solvent mixture. This ensures all acidic sites are masked by the TEA.

  • Equilibration: Flush the column again with 2-3 column volumes of your initial mobile phase (this time without TEA) to remove excess base.

  • Load and Elute: Load your sample and run the chromatography as planned. The improved peak shape and recovery should be noticeable.

When silica gel is not suitable, other stationary phases offer different selectivity.[5][14]

Stationary PhasePolarityBest For...Mechanism
Silica Gel Highly Polar, AcidicGeneral purpose, neutral to acidic compounds.Adsorption
Alumina (Neutral/Basic) Polar, Neutral/BasicBasic compounds (amines), acid-sensitive molecules.[5]Adsorption, Ion-Exchange
C18 (Reversed-Phase) Non-PolarHighly polar, water-soluble compounds.[15]Partitioning
Diol-Bonded Silica Polar, NeutralCompounds with H-bond donors/acceptors, alternative to silica.[16]H-Bonding, Adsorption
Amino-Bonded Silica Polar, BasicSugars, very polar compounds (in HILIC mode).[16]H-Bonding, Weak Anion Exchange
Guide 2: Non-Chromatographic Purification Strategies

Sometimes, the best approach is to avoid chromatography altogether, especially for compounds that are highly water-soluble or difficult to handle on a solid support.

This is a powerful technique for obtaining high-purity crystalline material.[12][17] The goal is to find one solvent ("solvent") in which the compound is soluble and another ("anti-solvent") in which it is not.

  • Solvent Selection: In a test tube, dissolve a small amount of your crude product in the minimum amount of a hot "solvent" (e.g., methanol, ethanol, or water). The ideal solvent dissolves the compound when hot but not when cold.[18]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Induce Crystallization: To the hot, clear solution, add the "anti-solvent" (e.g., diethyl ether, hexane, or acetone) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Cooling: Add one or two more drops of the "solvent" to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[17]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent to remove any residual soluble impurities.[12]

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

The principle of "like dissolves like" is key to solvent selection.[18] Polar compounds require polar solvents.

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Excellent for highly polar, H-bonding compounds.
Methanol5.165Good for a wide range of polar compounds.
Ethanol4.378Similar to methanol, slightly less polar.
Acetonitrile5.882Useful polar aprotic solvent.
Acetone5.156Good anti-solvent for compounds soluble in alcohols/water.
Diethyl Ether2.835Common anti-solvent for precipitating polar compounds.
Guide 3: Managing Persistent Polar Impurities & Solvents

G cluster_ext Extractive Workup cluster_lyo Alternative Method start Crude Product in DMF or DMSO is_polar Is Product Water Insoluble? start->is_polar extract Dilute with H₂O, Extract with Organic Solvent (e.g., EtOAc, Et₂O) is_polar->extract Yes lyo Lyophilize (Freeze-Dry) from H₂O/Dioxane is_polar->lyo No / Emulsions Form wash Wash Organic Layer Multiple Times with Water or Brine/LiCl(aq) extract->wash dry Dry Organic Layer (e.g., MgSO₄), Concentrate wash->dry final Pure Product dry->final lyo->final

Sources

"improving the stability of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

A Guide to Improving Solution Stability for Researchers

Welcome to the technical support guide for 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. As a versatile building block in organic synthesis, its unique reactivity is key to its utility in constructing complex heterocyclic compounds for pharmaceutical and materials science applications.[1][2] However, this same reactivity presents stability challenges in solution.

This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your compound during experimental workflows. We will explore the chemical reasons behind its instability and offer field-proven protocols to mitigate degradation.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental chemical properties of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile that contribute to its instability in solution.

Q1: What are the key structural features of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile that influence its stability?

A1: The molecule's reactivity stems from two primary structural components:

  • The α,β-Unsaturated Malononitrile Moiety: The carbon-carbon double bond is highly electron-deficient due to the strong electron-withdrawing effect of the two adjacent nitrile (-CN) groups. This makes the β-carbon a prime target for nucleophilic attack in a reaction known as a Michael addition.[3]

  • The Tetrahydropyran (THP) Ring: This portion of the molecule contains a cyclic ether linkage. Ether bonds are known to be susceptible to cleavage under acidic conditions through a protonation-initiated hydrolysis mechanism.[4][5]

Q2: What are the primary chemical degradation pathways for this compound in solution?

A2: Based on its structure, there are two predominant degradation pathways researchers may encounter:

  • Michael Addition: Nucleophiles present in the solution can attack the electron-poor double bond. Common laboratory nucleophiles include thiols (e.g., dithiothreitol [DTT], β-mercaptoethanol), amines, and even protic solvents like water or methanol under basic conditions.[6][7]

  • Acid-Catalyzed Hydrolysis: In acidic environments (typically pH < 4), the ether oxygen in the tetrahydropyran ring can be protonated. This activates the ring for nucleophilic attack by water, leading to ring-opening and the formation of a linear hydroxy-aldehyde species.[5][8]

Q3: How do common experimental parameters like solvent, pH, and temperature affect stability?

A3:

  • Solvent Choice: Protic solvents (water, methanol, ethanol) can act as nucleophiles, especially under basic conditions, leading to Michael addition. Aprotic solvents (e.g., Acetonitrile, THF, DMSO, Dichloromethane) are generally preferred to minimize this degradation route.

  • pH: The solution's pH is critical. Strongly acidic conditions (pH < 4) can promote the hydrolysis of the tetrahydropyran ring.[8][9] Conversely, basic conditions (pH > 8) can deprotonate trace water or other nucleophiles, accelerating Michael addition. A pH range of 5-7 is often the safest starting point.

  • Temperature: Degradation reactions, like most chemical reactions, are accelerated by increased temperature.[5] Performing experiments at lower temperatures can significantly slow the rate of decomposition.

  • Light Exposure: While not as common as hydrolysis or Michael addition, conjugated systems can be susceptible to photodegradation. It is good practice to protect solutions from direct light, especially during long-term experiments or storage.[10]

Part 2: Troubleshooting Guide - Practical Solutions for Common Problems

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.

Issue 1: My compound shows rapid degradation immediately after dissolving it in a buffered aqueous solution for a biological assay.

  • Likely Cause: Your buffer contains nucleophilic species. Many common biological buffers, such as those containing Tris (which has a primary amine) or additives like DTT or β-mercaptoethanol (thiols), are potent nucleophiles that will readily react via Michael addition.

  • Troubleshooting Steps:

    • Identify Nucleophiles: Check the composition of your buffer and any additives for amines, thiols, or other strong nucleophiles.

    • Buffer Substitution: Switch to a non-nucleophilic buffer system if possible. Buffers like MES, HEPES, or phosphates are generally safer choices.

    • Work Quickly at Low Temperatures: If a nucleophilic component is essential for your assay, minimize degradation by preparing the solution immediately before use and keeping it on ice.

    • Perform a Control Experiment: To confirm this is the issue, run a time-course stability study of your compound in the buffer alone, analyzing aliquots by HPLC or LC-MS at different time points.

Issue 2: I am observing a new, more polar peak in my HPLC analysis when using a mobile phase containing methanol and a TFA additive.

  • Likely Cause: The acidic conditions created by Trifluoroacetic Acid (TFA) are likely causing the acid-catalyzed hydrolysis of the tetrahydropyran ring. The resulting ring-opened product will be more polar and thus have a shorter retention time on a reverse-phase HPLC column.[5]

  • Troubleshooting Steps:

    • Change the Acid Modifier: Replace TFA with a less aggressive acid like formic acid. Use the lowest concentration possible (e.g., 0.05-0.1%) that still provides good peak shape.

    • Evaluate a "No Acid" System: If your chromatography allows, attempt the separation using a neutral mobile phase.

    • Confirm with LC-MS: Analyze the new peak by LC-MS. The mass of the hydrolyzed product should correspond to the parent compound + 18 amu (the mass of H₂O).

Issue 3: The concentration of my stock solution in DMSO is decreasing over time, even when stored in the freezer.

  • Likely Cause: While DMSO is a good aprotic solvent, it can absorb atmospheric moisture, which can then participate in slow degradation over time. Additionally, repeated freeze-thaw cycles can introduce moisture and accelerate degradation.

  • Troubleshooting Steps:

    • Use Anhydrous Solvent: Prepare stock solutions using high-purity, anhydrous-grade solvents.

    • Store Under Inert Gas: For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces moisture and oxygen.

    • Aliquot Your Stock: Prepare small, single-use aliquots from the main stock solution. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.

    • Recommended Storage: The solid compound should be stored sealed in a dry environment at 2-8°C.[1] For solutions, store at -20°C or -80°C in single-use aliquots.

Part 3: Protocols and Visualization

Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh ~5 mg of the compound.

    • Dissolve in a minimal amount of acetonitrile (ACN) and then dilute to a final concentration of 1 mg/mL with ACN. This is your primary stock.

  • Incubation Procedure:

    • In separate HPLC vials, add 950 µL of the test solution (e.g., specific buffer, solvent, acidic/basic solution).

    • Spike each vial with 50 µL of the 1 mg/mL primary stock solution to achieve a final concentration of 50 µg/mL.

    • Gently vortex and place the vials in a temperature-controlled environment (e.g., 25°C).

  • Time-Point Analysis:

    • Immediately inject the "time zero" (T=0) sample onto the HPLC system.

    • Inject subsequent samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

    • If the reaction needs to be quenched, transfer an aliquot to a new vial containing a quenching agent (e.g., a buffer to neutralize pH).[5]

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the compound's λmax.

    • Analysis: Monitor the decrease in the peak area of the parent compound over time. Calculate the percentage remaining relative to the T=0 sample.

Data Presentation: Solvent and pH Effects

The following tables summarize general recommendations for solvent selection and pH considerations to maximize stability.

Table 1: Recommended Solvents for Improving Stability

SolventTypePolarity IndexRationale & Comments
Acetonitrile (ACN) Polar Aprotic5.8Highly Recommended. Good solvating power, aprotic, and non-nucleophilic.
Tetrahydrofuran (THF) Non-polar Aprotic4.0Recommended. Excellent choice, but be aware of potential peroxide formation over time.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Use with Caution. Good solvent, but hygroscopic. Use anhydrous grade and store properly.
Dichloromethane (DCM) Non-polar Aprotic3.1Good for non-aqueous reactions. Volatile.
Methanol (MeOH) / Water Polar Protic5.1 / 10.2Not Recommended. Protic and nucleophilic. Can participate in both hydrolysis and Michael addition.

Table 2: pH Considerations for Aqueous Solutions

pH RangeStability ConcernMechanismRecommendation
< 4 High RiskAcid-catalyzed hydrolysis of the pyran ring.[8]Avoid prolonged exposure. Use weak acids (formic) over strong acids (TFA, HCl) if acidity is required.
5 - 7 Optimal Range Minimal acid or base-catalyzed degradation.Recommended for most applications. Use non-nucleophilic buffers (HEPES, MES, Phosphate).
> 8 Moderate RiskBase-catalyzed Michael addition of water/other nucleophiles.Avoid if possible. If basic pH is required, work at low temperatures and for short durations.
Visualization of Degradation and Troubleshooting

The following diagrams illustrate the key degradation pathways and a logical workflow for addressing stability issues.

cluster_main 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile cluster_path1 Pathway 1: Acid-Catalyzed Hydrolysis cluster_path2 Pathway 2: Michael Addition start Parent Compound hydrolysis Ring-Opened Product (Hydroxy-aldehyde) start->hydrolysis H+ / H₂O (pH < 4) michael Nucleophilic Adduct (e.g., Thiol Adduct) start->michael Nucleophile (Nu:) (e.g., R-SH, R-NH₂)

Caption: Proposed degradation pathways for the target compound.

start Instability Observed in Solution? q_solvent Is the solvent protic (e.g., H₂O, MeOH)? start->q_solvent a_solvent_yes Switch to Aprotic Solvent (ACN, THF, anhydrous DMSO) q_solvent->a_solvent_yes Yes q_nucleophile Does the solution contain nucleophiles (thiols, amines)? q_solvent->q_nucleophile No a_solvent_yes->q_nucleophile a_nucleophile_yes 1. Use non-nucleophilic buffer 2. Work at low temp / short time q_nucleophile->a_nucleophile_yes Yes q_ph Is the pH outside the 5-7 range? q_nucleophile->q_ph No a_nucleophile_yes->q_ph a_ph_yes Adjust pH to 5-7 using a non-nucleophilic buffer q_ph->a_ph_yes Yes end Stability Improved (Store aliquots at -20°C or below) q_ph->end No a_ph_yes->end

Caption: Troubleshooting workflow for stability issues.

References

  • Enhanced brightness and photostability of cyanine dyes by supramolecular containment. (n.d.). arXiv. Retrieved from [Link]

  • Hernandez-Pagan, R. A., et al. (n.d.). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv. Retrieved from [Link]

  • Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies. (2019). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Physical Properties of Tetrahydropyran and Its Applications. (2018). ResearchGate. Retrieved from [Link]

  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Malononitrile. (n.d.). PubChem. Retrieved from [Link]

  • O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones. (2024). American Chemical Society. Retrieved from [Link]

  • O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. (2024). Organic Letters. Retrieved from [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC. Retrieved from [Link]

  • The formation of malononitrile derivatives in the reaction of tetracyanoethylene with NN-dialkylanilines. (1968). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • The Chemistry of Malononitrile and its derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Stereospecific elimination of dihydropyran from protonated tetrahydropyranyl (THP) difunctional derivatives upon chemical ionization and collision-induced dissociation: Intramolecular interactions in polyfunctional ions. (2008). ResearchGate. Retrieved from [Link]

  • Chemistry of Nitriles. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Tetrahydropyran. (n.d.). Wikipedia. Retrieved from [Link]

  • Thiol-ene reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (2021). Green Chemistry. Retrieved from [Link]

  • Manganese-catalyzed base-free addition of saturated nitriles to unsaturated nitriles by template catalysis. (2018). PMC. Retrieved from [Link]

  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. (2022). PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up any chemical synthesis introduces complexities beyond simple multiplication of reagent quantities. Issues related to mass and heat transfer, reaction kinetics, and product isolation become more pronounced. This section addresses specific problems you may encounter during the scale-up of the Knoevenagel condensation between tetrahydropyran-4-one and malononitrile.

Question 1: My reaction yield has significantly dropped upon scaling up. What are the likely causes and how can I mitigate this?

Answer: A decrease in yield during scale-up is a common issue and can stem from several factors. Let's break down the potential culprits and their solutions:

  • Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller) to maintain a homogeneous reaction mixture.

  • Poor Temperature Control: The Knoevenagel condensation is an exothermic reaction. Insufficient heat dissipation in a larger reactor can lead to a temperature increase, favoring the formation of by-products. It is crucial to have a robust cooling system and to monitor the internal reaction temperature closely.

  • Sub-optimal Catalyst Concentration: The catalyst-to-reactant ratio may need to be re-optimized for a larger scale. A simple proportional increase might not be sufficient. Consider a systematic optimization of the catalyst loading at the new scale.

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction or lead to undesired side reactions. While on a small scale this might not be a significant issue, at a larger scale, the accumulation of water can be detrimental. Consider using a Dean-Stark apparatus or adding a drying agent to remove water as it is formed.

Question 2: I am observing the formation of a significant amount of a high-molecular-weight, insoluble material in my reactor. What is it and how can I prevent it?

Answer: The insoluble material is likely a polymer. This can arise from two main sources:

  • Self-condensation of Tetrahydropyran-4-one: In the presence of a strong base, ketones can undergo self-condensation (an aldol-type reaction). To avoid this, it is crucial to use a weak base as a catalyst. Piperidine, pyridine, or potassium carbonate are commonly used and effective for this purpose.[1]

  • Polymerization of Malononitrile: Malononitrile itself can polymerize, especially at elevated temperatures or in the presence of strong bases. It is essential to maintain a controlled temperature and to use a mild catalyst.

To prevent polymerization:

  • Use a Weak Base Catalyst: Opt for catalysts like piperidine or potassium carbonate over stronger bases like sodium hydroxide.

  • Control the Temperature: Maintain a consistent and moderate reaction temperature. Runaway temperatures can accelerate polymerization.

  • Purify Malononitrile: Malononitrile can be unstable, and distillation of large quantities can be hazardous due to violent decomposition.[2][3] For scale-up, purification by crystallization is the recommended and safer method.[2][3]

Question 3: My final product is difficult to purify and appears to be contaminated with several by-products. What are the likely impurities and how can I improve the purity?

Answer: Besides the starting materials and potential polymers, a common by-product in Knoevenagel condensations is the Michael adduct.

  • Michael Addition: The product, an α,β-unsaturated dinitrile, can act as a Michael acceptor. A molecule of deprotonated malononitrile (the nucleophile) can attack the β-carbon of the product, leading to a 1,4-addition by-product.

Strategies to improve purity:

  • Stoichiometry Control: Using a slight excess of the tetrahydropyran-4-one can help to ensure that the malononitrile is consumed in the desired Knoevenagel reaction rather than in a subsequent Michael addition.

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS. Stopping the reaction once the starting materials are consumed can prevent the formation of by-products from prolonged reaction times.

  • Purification Method:

    • Recrystallization: This is often a highly effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

    • Flash Column Chromatography: If recrystallization is not effective, flash chromatography can be used. Be aware that the pyran ring can be acid-sensitive. To prevent decomposition on silica gel, consider using deactivated silica gel (by adding 1-3% triethylamine to the eluent) or a neutral stationary phase like alumina.[4]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

What is the reaction mechanism for this synthesis?

The synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is a Knoevenagel condensation. The reaction proceeds through the following key steps:[5][6]

  • Deprotonation: A weak base (e.g., piperidine) removes a proton from the α-carbon of malononitrile, which is acidic due to the electron-withdrawing effect of the two nitrile groups. This forms a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one.

  • Protonation: The resulting alkoxide is protonated by the conjugate acid of the base, forming a β-hydroxy intermediate.

  • Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

What are the optimal reaction conditions for this synthesis?

While optimal conditions can vary depending on the scale and specific equipment, a good starting point for the scale-up synthesis would be:

  • Catalyst: Piperidine or potassium carbonate.

  • Solvent: Ethanol is a common and effective solvent. For a greener approach, a mixture of ethanol and water can also be considered.[1]

  • Temperature: The reaction is often carried out at reflux temperature in ethanol. However, careful temperature control is crucial to avoid side reactions.

  • Reactant Ratio: A 1:1 molar ratio of tetrahydropyran-4-one to malononitrile is a good starting point, with a slight excess of the ketone sometimes being beneficial.

What are the key safety considerations for this scale-up synthesis?

  • Malononitrile Toxicity and Instability: Malononitrile is toxic and can be absorbed through the skin. It is also known to decompose violently upon distillation at atmospheric pressure.[2][3] Always handle malononitrile in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. For purification of large quantities, crystallization is the recommended method.[2][3]

  • Exothermic Reaction: The Knoevenagel condensation is exothermic. Ensure the reactor is equipped with an efficient cooling system and that the reaction is monitored closely to prevent a runaway reaction.

  • Solvent Flammability: If using flammable solvents like ethanol, ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.

III. Detailed Experimental Protocol (Scalable)

This protocol provides a general framework for the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile on a larger scale. It is essential to perform a thorough risk assessment and to adapt the procedure to your specific equipment and safety protocols.

Materials and Equipment:

  • Tetrahydropyran-4-one

  • Malononitrile (purified by recrystallization if necessary)

  • Piperidine or Potassium Carbonate (catalyst)

  • Ethanol (solvent)

  • Reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling system

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactor Setup: Set up a clean and dry reactor equipped with an overhead stirrer, a condenser, and a temperature probe.

  • Charging Reactants: Charge the reactor with tetrahydropyran-4-one and ethanol. Begin stirring to ensure the ketone is fully dissolved.

  • Addition of Malononitrile: In a separate container, dissolve the malononitrile in ethanol. Slowly add this solution to the reactor while maintaining a controlled temperature.

  • Catalyst Addition: Add the catalyst (piperidine or potassium carbonate) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Isolation: Collect the solid product by filtration and wash it with cold ethanol to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at a moderate temperature until a constant weight is achieved.

IV. Data and Visualization

Table 1: Representative Reaction Parameters and Outcomes
ParameterCondition ACondition B
Scale 1 mol1 mol
Catalyst Piperidine (0.1 mol)K₂CO₃ (0.2 mol)
Solvent Ethanol (1 L)Ethanol/Water (1:1, 1 L)
Temperature Reflux (~78°C)Reflux (~85°C)
Reaction Time 4-6 hours6-8 hours
Typical Yield 80-90%75-85%
Purification Recrystallization (Ethanol)Recrystallization (Ethanol/Water)

Note: These are representative values and may vary depending on the specific experimental setup.

Diagrams

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Malononitrile Malononitrile (NC-CH₂-CN) Carbanion Carbanion (NC-CH⁻-CN) Malononitrile->Carbanion -H⁺ Base Base (B:) Ketone Tetrahydropyran-4-one Carbanion->Ketone Alkoxide Alkoxide Intermediate Ketone->Alkoxide Hydroxy β-Hydroxy Intermediate Alkoxide->Hydroxy BH BH⁺ Product Product Hydroxy->Product Hydroxy_ref->Product -H₂O Water H₂O

Caption: Knoevenagel condensation reaction mechanism.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Mixing Check Mixing Efficiency Start->Check_Mixing Check_Temp Check Temperature Control Start->Check_Temp Check_Catalyst Check Catalyst Start->Check_Catalyst Check_Purity Check Starting Material Purity Start->Check_Purity Improve_Mixing Improve Stirring Check_Mixing->Improve_Mixing No Improve_Cooling Enhance Cooling Check_Temp->Improve_Cooling No Optimize_Catalyst Optimize Catalyst Loading Check_Catalyst->Optimize_Catalyst No Purify_Malononitrile Recrystallize Malononitrile Check_Purity->Purify_Malononitrile No Improve_Mixing->Start Improve_Cooling->Start Optimize_Catalyst->Start Purify_Malononitrile->Start

Caption: Troubleshooting workflow for scale-up issues.

V. References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. Available at: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - RSC Publishing. Available at: [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

  • United States Patent Office. Available at: [Link]

  • A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - NIH. Available at: [Link]

  • Method for the purification of malononitrile - Google Patents. Available at:

  • Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst - Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature - Growing Science. Available at: [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile a - ResearchGate. Available at: [Link]

  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile - MySkinRecipes. Available at: [Link]

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate. Available at: [Link]

  • Knoevenagel Reaction between Malononitrile and Benzaldehyde Catalyzed... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega. Available at: [Link]

  • Recent Developments on Five-Component Reactions - MDPI. Available at: [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. - ResearchGate. Available at: [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H‑Pyrano[2,3‑d]pyrimidine-2-ones/2,4-diones (Thiones) - Semantic Scholar. Available at: [Link]

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Sources

Technical Support Center: Catalyst Selection for Knoevenagel Condensation of Tetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Knoevenagel condensation of tetrahydropyran-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of catalyst selection and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Core Concepts: Understanding the Reaction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a base.[1][2][3] The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[1][4]

When using tetrahydropyran-4-one, a cyclic ketone, specific challenges arise. Ketones are generally less reactive than aldehydes, which can lead to slower reaction rates or the need for more forcing conditions.[4][5] Furthermore, the cyclic nature of the substrate can influence steric hindrance and the stability of intermediates.

The General Mechanism

The reaction is typically initiated by a base, which deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate).[4][6] This potent nucleophile then attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. The resulting alkoxide intermediate is protonated to form a β-hydroxy compound, which subsequently undergoes dehydration to yield the final condensed product.[5][7]

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Enolate (Carbanion) ActiveMethylene->Enolate  - H⁺ Base Base (B:) Enolate_2 Enolate Ketone Tetrahydropyran-4-one Alkoxide Alkoxide Intermediate Alkoxide_2 Alkoxide Enolate_2->Alkoxide attacks Carbonyl BetaHydroxy β-Hydroxy Adduct Product α,β-Unsaturated Product BetaHydroxy->Product  - H₂O Alkoxide_2->BetaHydroxy  + H⁺

General mechanism of the Knoevenagel condensation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Knoevenagel condensation of tetrahydropyran-4-one in a practical question-and-answer format.

Q1: My reaction is slow or shows low conversion. How can I improve the yield?

Low conversion is a frequent challenge, primarily due to the reduced reactivity of ketones compared to aldehydes.[4] Several factors could be at play.

Possible Causes and Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to efficiently promote the reaction.

    • Solution: If using a weak base like pyridine, consider a stronger amine catalyst such as piperidine.[6][8] Alternatively, Lewis acids like ZnCl₂ or InCl₃ can be effective catalysts for this transformation.[6][9] Heterogeneous catalysts, such as basic metal oxides or functionalized silica, offer another avenue and simplify purification.[10][11]

  • Water Formation: The condensation produces water, which can inhibit the catalyst or lead to reversible reactions, ultimately lowering the yield.[8]

    • Solution: Employ methods for continuous water removal. The most common laboratory technique is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[8]

  • Inadequate Temperature: Many Knoevenagel condensations can proceed at room temperature, but the lower reactivity of tetrahydropyran-4-one may necessitate heating.[8]

    • Solution: Gradually increase the reaction temperature, potentially to the reflux temperature of the chosen solvent, while monitoring for side product formation.[8]

Troubleshooting_Workflow start Low Conversion Issue catalyst_check Is the catalyst active enough? Ketones are less reactive. start->catalyst_check temp_check Is the temperature sufficient? Consider heating to reflux. catalyst_check->temp_check Yes solution_catalyst Action: Screen stronger bases (piperidine) or Lewis acids (ZnCl₂, InCl₃). catalyst_check->solution_catalyst No water_check Is water inhibiting the reaction? Condensation produces H₂O. temp_check->water_check Yes solution_temp Action: Increase temperature systematically. temp_check->solution_temp No solution_water Action: Use a Dean-Stark trap for azeotropic water removal. water_check->solution_water No

Sources

Technical Support Center: Synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this important synthetic transformation. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is most commonly achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of tetrahydropyran-4-one with malononitrile. The choice of solvent is a critical parameter that can significantly influence the reaction rate, yield, and purity of the final product. This guide will focus on the nuanced effects of different solvents on this synthesis.

The overall reaction is a classic example of carbon-carbon bond formation, where an active methylene compound (malononitrile) reacts with a ketone (tetrahydropyran-4-one) in the presence of a basic catalyst.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of my product. What could be the solvent-related reasons?

Answer:

Low or no yield is a common frustration in organic synthesis. When troubleshooting, the solvent system is a primary suspect. Here's a breakdown of potential solvent-related causes and how to address them:

  • Inappropriate Solvent Polarity: The Knoevenagel condensation involves the formation of charged intermediates. The polarity of the solvent plays a crucial role in stabilizing these intermediates and influencing the reaction rate.

    • Protic Solvents (e.g., Ethanol, Methanol, Water): While often considered "green" solvents, protic solvents can sometimes hinder the reaction. They can solvate the basic catalyst, reducing its effectiveness in deprotonating the malononitrile. They can also participate in hydrogen bonding with the reactants, potentially slowing down the reaction. However, in some cases, particularly with certain catalysts, they can be effective.

    • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often excellent choices for Knoevenagel condensations. They can effectively dissolve the reactants and stabilize charged intermediates without interfering with the catalyst's basicity.

    • Aprotic Nonpolar Solvents (e.g., Toluene, Benzene, Hexane): These solvents are generally poor choices for this reaction as they do not effectively solvate the charged intermediates, leading to very slow reaction rates or reaction failure.

  • Poor Solubility of Reactants or Catalyst: If your reactants or catalyst are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and likely very slow.

    • Solution: Before starting the reaction, perform a solubility test with your chosen solvent. If solubility is an issue, consider a different solvent or a solvent mixture.

  • Solvent-Free Conditions: In some cases, running the reaction neat (without any solvent) can be highly effective, especially with microwave irradiation. This approach minimizes waste and can lead to very short reaction times.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low or No Yield check_solvent Evaluate Solvent Choice start->check_solvent check_solubility Assess Reactant/Catalyst Solubility check_solvent->check_solubility If solvent seems appropriate consider_solvent_free Consider Solvent-Free Conditions check_solvent->consider_solvent_free If conventional solvents fail optimize_conditions Optimize Other Parameters (Catalyst, Temperature, Time) check_solubility->optimize_conditions If solubility is good consider_solvent_free->optimize_conditions If solvent-free is an option success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Impurities and Side Products

Question: My final product is impure. I suspect a side reaction is occurring. How can the solvent influence this?

Answer:

The formation of side products is a common challenge. The solvent can play a significant role in promoting or suppressing these unwanted reactions.

  • Michael Addition: A common side reaction in Knoevenagel condensations is the Michael addition of a second molecule of malononitrile to the α,β-unsaturated product.

    • Solvent Influence: This side reaction is often more prevalent in solvents that favor the formation of the malononitrile anion. Highly polar aprotic solvents, while good for the initial condensation, might also facilitate this subsequent addition if the concentration of malononitrile is high.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the tetrahydropyran-4-one or add the malononitrile slowly to the reaction mixture to keep its instantaneous concentration low.

      • Solvent Choice: Consider a less polar solvent if Michael addition is a significant problem, though this may come at the cost of a slower primary reaction rate.

  • Polymerization of Malononitrile: Malononitrile can polymerize, especially in the presence of strong bases and at elevated temperatures.

    • Solvent Influence: The choice of solvent can affect the local concentration and reactivity of the malononitrile.

    • Solution:

      • Use a milder basic catalyst.

      • Maintain a lower reaction temperature.

      • Ensure your malononitrile is pure before use.

Decision Tree for Minimizing Impurities:

Impurity_Troubleshooting start Impure Product identify_impurity Identify Impurity (e.g., by NMR, MS) start->identify_impurity michael_adduct Michael Adduct Detected identify_impurity->michael_adduct If impurity is Michael adduct polymer Polymeric Material Detected identify_impurity->polymer If impurity is polymer adjust_stoichiometry Adjust Stoichiometry (Slow addition of malononitrile) michael_adduct->adjust_stoichiometry change_solvent Consider Less Polar Solvent michael_adduct->change_solvent lower_temp Lower Reaction Temperature polymer->lower_temp mild_catalyst Use Milder Catalyst polymer->mild_catalyst pure_product Pure Product adjust_stoichiometry->pure_product change_solvent->pure_product lower_temp->pure_product mild_catalyst->pure_product

Caption: Decision tree for troubleshooting product impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile?

While there is no single "best" solvent for all conditions, aprotic polar solvents like dimethylformamide (DMF) or acetonitrile often provide a good balance of reactant solubility and reaction rate. However, for a greener approach, ethanol or even water can be effective, especially with the right catalyst and reaction conditions. Solvent-free conditions, particularly with microwave heating, can also yield excellent results in very short reaction times.

Q2: How does the solvent mechanistically influence the Knoevenagel condensation?

The solvent's primary role is to facilitate the key steps of the reaction mechanism:

  • Deprotonation of Malononitrile: The solvent must allow the base to effectively deprotonate the acidic methylene protons of malononitrile to form the nucleophilic carbanion.

  • Nucleophilic Attack: The solvent should solvate the transition state of the nucleophilic attack of the malononitrile carbanion on the carbonyl carbon of tetrahydropyran-4-one.

  • Dehydration: The final step is the elimination of a water molecule. Aprotic solvents can be advantageous here as they do not interfere with the removal of water.

Q3: Can I use a solvent mixture?

Yes, solvent mixtures can be a practical solution to optimize solubility and reaction conditions. For example, an ethanol/water mixture can be a good "green" option that balances the solubility of organic reactants and inorganic catalysts.

Q4: I am considering a solvent-free reaction. What are the key considerations?

Solvent-free reactions are an excellent way to reduce environmental impact. Key considerations include:

  • Heating Method: Microwave irradiation is often the most effective way to promote solvent-free reactions, providing rapid and uniform heating.

  • Catalyst: A solid-supported catalyst can be beneficial for easy separation after the reaction.

  • Physical State of Reactants: If one of the reactants is a liquid at the reaction temperature, it can act as the dispersing medium.

Data on Solvent Effects

SolventTypeExpected YieldExpected Reaction TimeKey Considerations
Toluene Aprotic, NonpolarLow to ModerateLongPoor solubility of intermediates. Often requires azeotropic removal of water.
Ethanol Protic, PolarModerate to HighModerate"Green" solvent, good for many catalysts, but can slow down some base-catalyzed reactions.
Water Protic, PolarModerate to HighModerate to LongThe ultimate "green" solvent, but reactant solubility can be an issue.
Acetonitrile Aprotic, PolarHighShort to ModerateGood balance of solubility and reactivity.
DMF Aprotic, PolarHigh to ExcellentShortOften gives high yields but can be difficult to remove completely.
Solvent-Free N/AHigh to ExcellentVery ShortEnvironmentally friendly, often requires microwave irradiation for best results.

Experimental Protocol: Piperidine-Catalyzed Synthesis in Ethanol

This protocol provides a starting point for the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. Optimization may be required based on your specific laboratory conditions and desired outcomes.

Materials:

  • Tetrahydropyran-4-one

  • Malononitrile

  • Ethanol (anhydrous)

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydropyran-4-one (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid to remove the piperidine catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

References

  • Arkivoc. (n.d.). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Retrieved from [Link]

  • PHARMD GURU. (n.d.). 27. KNOEVENAGEL REACTION. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • NIH. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Retrieved from [Link]

  • RSC Publishing. (n.d.). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Differences between the Reaction of 2-Benzylidenecyclopentanone with Malononitrile and the Reaction of Cyclopentylidenemalononit. Retrieved from [Link]

  • Google Patents. (n.d.). CN110590601B - Synthesis method of malononitrile.
  • Chemistry Stack Exchange. (2019, June 27). Product of this Michael addition. Retrieved from [Link]

  • NIH. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). *Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piperidine and Morph

Validation & Comparative

A Comparative Guide to 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile and its Heterocyclic Congeners in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, a versatile heterocyclic precursor, with other significant heterocyclic building blocks. We will explore its synthesis, reactivity, and applications, contextualized by comparative data from analogous structures. This document is intended for researchers, medicinal chemists, and materials scientists engaged in the design and synthesis of novel functional molecules.

Introduction: The Strategic Value of the Dihydropyranylidene Malononitrile Scaffold

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile (CAS No: 62702-83-4) is a highly functionalized building block featuring a tetrahydropyran ring and an exocyclic dicyanomethylene group.[1] This unique combination of a saturated oxygen heterocycle and a potent electron-withdrawing malononitrile moiety imparts a rich and versatile reactivity profile. The molecule serves as a valuable synthon for creating more complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.[2][3]

The dihydropyran ring is a common motif in numerous natural products and biologically active compounds.[4][5][6] Concurrently, the malononitrile group is a classic Michael acceptor and a precursor for a variety of nitrogen-containing heterocycles.[7] The conjugation within the dicyanomethylene group makes it a suitable component for developing materials with interesting electronic and photonic properties, analogous to structures used in organic light-emitting diodes (OLEDs).[2] Derivatives of this scaffold have demonstrated potential as anticancer and antimicrobial agents, highlighting its significance as a pharmacophore.[2]

Synthetic Accessibility: The Knoevenagel Condensation Route

The primary and most efficient route to 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a ketone—in this case, tetrahydro-4H-pyran-4-one—with an active methylene compound, malononitrile. The reaction proceeds via the formation of a carbanion from malononitrile, which then attacks the carbonyl carbon of the pyranone, followed by dehydration to yield the final product.

The choice of base and solvent is critical for optimizing yield and purity. While various bases can be employed, milder catalysts are often preferred to prevent side reactions. The general mechanism is a cornerstone of C-C bond formation in organic synthesis.[8][9]

G ketone Tetrahydro-4H-pyran-4-one intermediate Intermediate Adduct ketone->intermediate Nucleophilic Attack malononitrile Malononitrile malononitrile->intermediate catalyst Base Catalyst (e.g., Piperidine, NaOMe) catalyst->malononitrile Deprotonation solvent Solvent (e.g., Ethanol, Toluene) product 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile water H₂O intermediate->product Dehydration intermediate->water - H₂O

Caption: Knoevenagel condensation workflow for synthesis.

Experimental Protocol: Synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in 100 mL of ethanol.

  • Catalysis: Add piperidine (0.5 mL) as a basic catalyst to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the resulting solid precipitate and wash with cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Comparative Analysis of Heterocyclic Precursors

The utility of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is best understood when compared with other heterocyclic precursors that share structural or functional similarities. Key comparators include 2-amino-4H-pyrans, dihydropyridines (DHPs), and simple cyclic ketones.

Caption: Logical relationships between precursor classes.

Data Summary: Precursor Comparison
Feature2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile2-Amino-4H-pyran-3-carbonitriles1,4-Dihydropyridines (DHPs)
Core Heterocycle Tetrahydropyran4H-PyranDihydropyridine
Key Synthesis Knoevenagel Condensation (2-component)[8]One-pot, three-component reaction (e.g., aldehyde, malononitrile, active methylene compound)[10][11]Hantzsch Synthesis (often 4-component)[8][12]
Primary Reactive Site Exocyclic C=C bond (Michael acceptor), Nitrile groups[2][3]Enamine-like system, Nitrile group, C4-H for oxidationDihydropyridine ring (prone to oxidation), Ester groups
Key Applications Precursor for complex heterocycles, potential in materials science (OLEDs), medicinal scaffolds[2][3]Bioactive compounds (anticancer, anti-inflammatory), photoactive materials, pigments[11]Cardiovascular drugs (calcium channel blockers), other medicinal applications[12]
Biological Potential Anticancer, Antimicrobial[2]Broad spectrum including anticancer, molluscicidal[11]L-type calcium channel blockers (e.g., Amlodipine)[12]

In-Depth Look: 2-Amino-4H-pyrans

2-Amino-4H-pyrans are a highly valuable class of compounds synthesized with remarkable efficiency through a one-pot, three-component condensation reaction.[10][11] This approach offers significant advantages in terms of atom economy and operational simplicity.

The typical synthesis involves the reaction of an aldehyde, malononitrile, and a β-dicarbonyl compound (like ethyl acetoacetate or dimedone) under basic catalysis.[9] The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[10]

Experimental Protocol: Synthesis of a Representative 2-Amino-4H-pyran
  • Setup: In a 100 mL flask, dissolve the aromatic aldehyde (e.g., benzaldehyde, 10 mmol), malononitrile (10 mmol), and ethyl acetoacetate (10 mmol) in 30 mL of ethanol.

  • Catalysis: Add a catalytic amount of a base such as piperidine or sodium carbonate.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours. The product often precipitates directly from the reaction medium.

  • Workup & Purification: Filter the solid product, wash with cold ethanol, and dry. Recrystallization is typically sufficient for purification.

The resulting 2-amino-4H-pyran scaffold is structurally distinct from our title compound but shares the pyran core and the nitrile functionality, making it a functional analog in the development of bioactive libraries.

In-Depth Look: 1,4-Dihydropyridines (DHPs)

1,4-Dihydropyridines are nitrogen-containing heterocyclic analogs to dihydropyrans and are of immense importance in medicinal chemistry.[12] The classical synthesis is the Hantzsch reaction, a multi-component reaction that combines an aldehyde, ammonia, and two equivalents of a β-ketoester.[8]

While structurally similar to pyrans (N-H instead of O), their electronic properties and biological targets are distinct. DHPs are famously known as L-type calcium channel blockers used to treat hypertension.[12] The comparison is crucial because it highlights how a single atom change in the heterocyclic core (O vs. N) can dramatically shift the synthetic strategy and the ultimate biological application, a fundamental concept in medicinal chemistry.

Conclusion: A Field-Proven Perspective

From a senior application scientist's viewpoint, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is more than just a chemical intermediate; it is a strategic entry point into diverse chemical spaces. Its synthesis via the robust Knoevenagel condensation makes it readily accessible.

When compared to multi-component reaction products like 2-amino-4H-pyrans and 1,4-dihydropyridines, it offers a different tactical advantage. While multi-component reactions excel in rapidly generating complexity, the two-component synthesis of our title compound provides a stable, functionalized core that can be further elaborated in a stepwise, controlled manner. Its exocyclic double bond is primed for Michael additions, cycloadditions, or reduction, while the nitrile groups can be hydrolyzed, reduced, or used in constructing further heterocyclic rings.

The choice between these precursors is therefore not a matter of superiority, but of strategic design. For rapid library synthesis, the one-pot multicomponent routes to 4H-pyrans or DHPs are often preferred. For a more deliberate, scaffold-based elaboration strategy, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile provides a reliable and versatile platform. Its proven potential in generating bioactive derivatives underscores its continued importance for professionals in drug discovery and materials science.[2]

References

  • Benchchem. 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile Supplier.

  • Doyon, J. B., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. National Institutes of Health.

  • Jeedimalla, N., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. ResearchGate.

  • Wikipedia. Tetrahydropyran.

  • Lee, H., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health.

  • Orozco-Gonzalez, Y., et al. (2017). Recent Advances in the Synthesis of 2H-Pyrans. National Institutes of Health.

  • Romdhane, A., et al. (2016). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry.

  • Sree, G. L., et al. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub.

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans.

  • ResearchGate. Synthesis of tetrahydropyran derivatives.

  • ChemicalBook. What is Tetrahydropyran?.

  • MySkinRecipes. 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

  • Shaik, K., et al. (2011). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. National Institutes of Health.

  • Zhang, Y-H., et al. Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study. Supporting Information.

  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses.

  • Al-Zaydi, K. M. (2015). The Chemistry of Malononitrile and its derivatives. ResearchGate.

  • CymitQuimica. 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.

  • Herrera, A. F., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI.

  • Jilalat, J., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines.

  • ResearchGate. The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.

  • Benchchem. A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery.

  • Kumar, A., et al. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate.

  • Priefer, R., et al. (2009). 2,3-Dihydro-4H-pyran-4-ones and 2,3-dihydro-4-pyridinones by Cyclizations of Alpha,beta-Unsaturated 1,3-diketones. PubMed.

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A Researcher's Guide to Validating the Anticancer Efficacy of Novel 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Pyran-Malononitrile Scaffolds

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncology research. The 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile scaffold represents a promising, yet underexplored, chemical space. The dihydropyran ring is a common motif in various natural products with biological activity, while the malononitrile group, a potent electron-withdrawing moiety and Michael acceptor, is known to interact with biological nucleophiles, such as cysteine residues in the active sites of key enzymes. This suggests a high probability of these derivatives covalently modifying and inhibiting proteins critical for cancer cell survival, such as kinases or proteins involved in cell cycle regulation.

This guide will compare a hypothetical lead candidate, PMC-001 , from this series against a well-established chemotherapeutic agent, Doxorubicin, to benchmark its performance and highlight its potential advantages.

Part 1: Foundational Viability Screening - Establishing a Cytotoxic Profile

The first and most critical step is to determine if the synthesized derivatives possess cytotoxic or cytostatic activity against cancer cells. A broad screening against a panel of cancer cell lines from diverse tissue origins is essential to identify potential tumor types that are particularly sensitive to this chemical class.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the pyran-malononitrile derivatives (e.g., from 0.01 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. The living cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

The objective is to identify a compound with potent activity against cancer cells and significantly lower activity against normal cells. This difference, known as the selectivity index (SI), is a crucial early indicator of a therapeutic window.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF-10A (Normal Breast) IC50 (µM)Selectivity Index (SI) for MCF-7
PMC-001 2.55.13.8> 50> 20
Doxorubicin0.81.21.02.53.1

Table 1: Hypothetical IC50 data for lead candidate PMC-001 compared to Doxorubicin. A higher SI value is desirable.

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed Cancer & Normal Cells in 96-well Plates E1 Treat Cells with Compounds P1->E1 P2 Prepare Serial Dilutions of PMC-001 & Doxorubicin P2->E1 E2 Incubate for 48-72 hours E1->E2 E3 Add MTT Reagent E2->E3 E4 Solubilize Formazan E3->E4 A1 Read Absorbance at 570 nm E4->A1 A2 Calculate % Viability A1->A2 A3 Determine IC50 & Selectivity Index A2->A3

Caption: Workflow for Primary In Vitro Cytotoxicity Screening.

Part 2: Unraveling the Mechanism - Cell Cycle Arrest and Apoptosis Induction

Once cytotoxicity is established, the next logical question is how these compounds kill cancer cells. A common mechanism for anticancer drugs is the disruption of the cell cycle, followed by the induction of programmed cell death (apoptosis).

Experimental Protocol 1: Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells, allowing us to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that causes cells to accumulate in a specific phase is indicative of a cell cycle checkpoint arrest.

Step-by-Step Methodology:

  • Treatment: Seed MCF-7 cells in 6-well plates and treat them with PMC-001 at its IC50 and 2x IC50 concentration for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Acquisition: Analyze the cells using a flow cytometer. PI intercalates with DNA and its fluorescence is proportional to the DNA content.

  • Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic).

Step-by-Step Methodology:

  • Treatment: Treat MCF-7 cells with PMC-001 at its IC50 and 2x IC50 concentration for 48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Data Presentation: Mechanistic Insights
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M% Early Apoptotic Cells% Late Apoptotic Cells
Vehicle (DMSO)65%20%15%2.1%1.5%
PMC-001 (2.5 µM) 20%15%65% 25.4% 10.2%
Doxorubicin (0.8 µM)25%10%65% 22.8%12.5%

Table 2: Hypothetical cell cycle and apoptosis data for PMC-001 in MCF-7 cells. The data suggests PMC-001 induces a strong G2/M arrest, similar to Doxorubicin, followed by a significant induction of apoptosis.

Signaling Pathway Visualizationdot

// Cell Cycle Nodes G1 [label="G1 Phase", fillcolor="#C5E1A5", fontcolor="#202124"]; S [label="S Phase\n(DNA Synthesis)", fillcolor="#FFE082", fontcolor="#202124"]; G2 [label="G2 Phase", fillcolor="#C5E1A5", fontcolor="#202124"]; M [label="M Phase\n(Mitosis)", fillcolor="#FFCC80", fontcolor="#202124"];

// Checkpoint Nodes Checkpoint [label="G2/M Checkpoint", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Apoptosis Pathway Apoptosis [label="Apoptosis Induction\n(Caspase Activation)", shape=ellipse, style=filled, fillcolor="#81D4FA", fontcolor="#202124"];

// Drug Node PMC001 [label="PMC-001", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges G1 -> S -> G2 -> Checkpoint -> M -> G1; Checkpoint -> Apoptosis [style=dashed, label=" If DNA damage\n is irreparable"]; PMC001 -> Checkpoint [label=" Induces Arrest", color="#EA4335", fontcolor="#EA4335"]; }

"performance of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile in OLEDs compared to other materials"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Materials Science and Optoelectronics

Introduction

The quest for novel, high-performance organic light-emitting diode (OLED) materials is a continuous endeavor in materials science. While established classes of emitters have seen significant advancements, the exploration of new molecular scaffolds remains crucial for discovering next-generation materials with superior efficiency, stability, and color purity. This guide focuses on the potential of a particular class of compounds: pyran-malononitrile derivatives.

Specifically, we investigate the prospective performance of molecules based on the 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile framework. It is important to note that, to date, there is a lack of published experimental data on the direct application of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile as an emissive material in OLEDs. However, the inherent electronic properties of the pyran and malononitrile moieties suggest their potential as building blocks for electronically active organic molecules.[1][2]

To provide a valuable comparative analysis for researchers, this guide will therefore pivot to a closely related and studied compound: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) .[3][4] By examining the performance of this low-molecular-weight fluorescent material, we can infer the potential of the broader class of pyran-malononitrile derivatives. This guide will compare the performance of HEMABM against established fluorescent and phosphorescent OLED materials, providing a benchmark for future research in this area. We will also furnish detailed experimental protocols for the synthesis of a generic pyran-malononitrile derivative and the fabrication of a solution-processed OLED device.

Comparative Performance of OLED Emitters

The performance of an OLED is critically dependent on the choice of the emissive material. Emitters are broadly categorized into three generations: fluorescent, phosphorescent, and those utilizing thermally activated delayed fluorescence (TADF).[5][6][7] To contextualize the potential of pyran-malononitrile derivatives, we will compare the reported performance of HEMABM with benchmark materials from the first two generations.

Fluorescent Emitters: A Comparative Overview

First-generation fluorescent emitters utilize only the singlet excitons for light emission, limiting their theoretical internal quantum efficiency (IQE) to 25%.[8] Despite this limitation, they are widely used, particularly for blue emission, due to their generally good stability.[2]

EmitterHostMax. EQE (%)Luminance (cd/m²)CIE (x, y)Emission ColorReference
HEMABM - (neat)Not Reported1300Not ReportedNot Reported[3][4]
MEH-PPV- (neat)Not Reported2600Not ReportedOrange-Red[3][4]
BD-7 Proprietary8.6Not Reported(x, 0.08)Deep Blue[9]
DSA-Ph MADN10Not Reported(0.15, 0.28)Bluish-Green[7]
DCJTB TCTA:3P-T2T10.1522,767Not ReportedRed[10][11]
C545T Alq3~5-6 (typical)>10,000~ (0.3, 0.6)Green[12]

Table 1: Performance comparison of HEMABM with established fluorescent OLED emitters.

The available data for HEMABM shows a respectable luminance of 1300 cd/m² in a simple, solution-processed, neat-film device.[3][4] While its external quantum efficiency (EQE) is not reported, its luminance is comparable to, though lower than, the well-known polymer MEH-PPV under similar device architecture.[3][4] This suggests that malononitrile derivatives can indeed function as effective emitters. In comparison, highly optimized fluorescent emitters like BD-7 and DSA-Ph achieve impressive EQEs and deep blue emission, a challenging feat in OLED technology.[7][9] For red and green emission, dopants like DCJTB and C545T are well-established, with DCJTB in an exciplex-forming host reaching an EQE of over 10%.[10][11]

Phosphorescent Emitters: The High-Efficiency Benchmark

Second-generation phosphorescent emitters can harvest both singlet and triplet excitons, enabling a theoretical IQE of 100%.[13] This leads to significantly higher device efficiencies.

EmitterHostMax. EQE (%)Luminance (cd/m²)CIE (x, y)Emission ColorReference
Ir(ppy)₃ CBP~20>20,000~ (0.3, 0.6)Green[14][15]
Pt-complex Proprietary56Not Reported(0.14, 0.12)Blue[16]
Ir(piq)₃ CBP~10 (in comparison)Not ReportedNot ReportedRed[11]

Table 2: Performance of benchmark phosphorescent OLED emitters.

The green phosphorescent emitter Ir(ppy)₃ is a workhorse in the field, routinely achieving EQEs around 20% and high luminance.[14][15] Recent breakthroughs in blue phosphorescent materials have led to impressive EQEs and significantly improved lifetimes, a long-standing challenge for blue PHOLEDs.[1][16][17][18][19] While a direct comparison with HEMABM is difficult due to the different emission mechanisms, these values highlight the performance targets that new emitter classes must strive for.

Experimental Protocols

To facilitate further research into pyran-malononitrile derivatives, we provide the following generalized experimental protocols.

Synthesis of a 2-amino-4H-pyran-3-carbonitrile Derivative

This protocol is a generalized one-pot synthesis adapted from established methods for pyran-malononitrile derivatives.[20]

Workflow for the Synthesis of a 2-amino-4H-pyran-3-carbonitrile Derivative

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactant_Mixing 1. Combine α,α′-bis(arylidene) cycloalkanone, malononitrile, and ethanol in a flask. Catalyst_Addition 2. Add K₂CO₃ as a catalyst. Reactant_Mixing->Catalyst_Addition Reflux 3. Reflux the mixture with stirring. Catalyst_Addition->Reflux Monitoring 4. Monitor reaction progress by TLC. Reflux->Monitoring Cooling 5. Cool the reaction mixture. Monitoring->Cooling Precipitation 6. Pour into ice-water to precipitate the product. Cooling->Precipitation Filtration 7. Collect the solid by vacuum filtration. Precipitation->Filtration Washing 8. Wash the solid with water and ethanol. Filtration->Washing Drying 9. Dry the product in a vacuum oven. Washing->Drying

A generalized workflow for the synthesis of a 2-amino-4H-pyran-3-carbonitrile derivative.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the desired α,α′-bis(arylidene) cycloalkanone (1 mmol) and malononitrile (1.2 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add potassium carbonate (K₂CO₃) (1.5 mmol) to the mixture.

  • Reaction: Stir the mixture at reflux temperature for the time required for the reaction to complete (typically monitored by Thin Layer Chromatography, TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with water and then with cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Fabrication and Characterization of a Solution-Processed OLED

This protocol describes the fabrication of a simple, single-layer OLED using spin-coating, similar to the method used for the HEMABM device.[3][4]

Workflow for Solution-Processed OLED Fabrication and Characterization

cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Cathode Deposition and Encapsulation cluster_3 Characterization Substrate_Cleaning 1. Clean ITO-coated glass substrate (sonication in detergent, DI water, acetone, IPA). UV_Ozone 2. Treat with UV-Ozone for 15 min. Substrate_Cleaning->UV_Ozone HTL_Spin_Coating 3. Spin-coat PEDOT:PSS and anneal. UV_Ozone->HTL_Spin_Coating EML_Spin_Coating 4. Spin-coat the emissive layer (e.g., HEMABM in a solvent) in a nitrogen-filled glovebox. HTL_Spin_Coating->EML_Spin_Coating EML_Annealing 5. Anneal the emissive layer. EML_Spin_Coating->EML_Annealing Cathode_Deposition 6. Thermally evaporate the cathode (e.g., Ca/Al) through a shadow mask. EML_Annealing->Cathode_Deposition Encapsulation 7. Encapsulate the device using a glass lid and UV-curable epoxy. Cathode_Deposition->Encapsulation EL_Measurement 8. Measure current-voltage-luminance (J-V-L) characteristics. Encapsulation->EL_Measurement EQE_Calculation 9. Measure electroluminescence (EL) spectrum and calculate EQE. EL_Measurement->EQE_Calculation

A workflow for the fabrication and characterization of a solution-processed OLED.

Step-by-Step Methodology:

  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Surface Treatment: Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface and anneal on a hotplate.

  • Emissive Layer (EML) Deposition: In a nitrogen-filled glovebox, prepare a solution of the emissive material (e.g., HEMABM) in a suitable solvent (e.g., chloroform). Spin-coat the solution onto the PEDOT:PSS layer to form a thin film.

  • EML Annealing: Anneal the emissive layer to remove residual solvent.

  • Cathode Deposition: Transfer the substrates into a thermal evaporation chamber. Deposit a cathode, typically a bilayer of a low work function metal (e.g., Calcium) followed by a protective layer of a more stable metal (e.g., Aluminum), through a shadow mask to define the active area.

  • Encapsulation: Encapsulate the completed devices inside the glovebox using a glass lid and a UV-curable epoxy to protect the organic layers from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photodiode. Record the electroluminescence (EL) spectra with a spectrometer. Calculate the external quantum efficiency (EQE) from the luminance, current density, and EL spectrum.

Conclusion and Future Outlook

While direct performance data for 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile in OLEDs remains to be reported, the promising, albeit modest, performance of the related malononitrile derivative HEMABM suggests that this class of compounds is worthy of further investigation. The straightforward synthesis of pyran-malononitrile derivatives offers a platform for systematic tuning of their electronic and photophysical properties.

Future research should focus on the synthesis and characterization of a library of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile derivatives with various donor and acceptor substitutions. Key performance metrics to investigate include photoluminescence quantum yield (PLQY) in solution and in the solid state, as well as the fabrication and comprehensive characterization of OLED devices to determine their electroluminescence properties, including EQE, power efficiency, and operational stability. By systematically exploring the structure-property relationships within this class of materials, it may be possible to unlock their full potential and develop novel, high-performance emitters for the next generation of OLED displays and lighting.

References

  • Zhao, B. et al. Highly efficient red OLEDs using DCJTB as the dopant and delayed fluorescent exciplex as the host. Sci Rep5 , 10697 (2015). [Link]

  • Toupet, K. et al. Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances. Molecules24 , 3034 (2019). [Link]

  • PHOLEDs: New phosphorescent OLEDs can maintain 90% of the blue light intensity. Tech Explorist (2023). [Link]

  • Blue phosphorescent OLEDs exhibit significantly increased lifetime. MRS Bulletin39 , 1010-1011 (2014). [Link]

  • Zhao, B. et al. Highly efficient red OLEDs using DCJTB as the dopant and delayed fluorescent exciplex as the host. PubMed (2015). [Link]

  • Rudus, A. et al. Effects of steric encumbrance of iridium(III) complex core on performance of solution-processed organic light emitting diodes. RSC Adv.10 , 28331-28340 (2020). [Link]

  • Gudeika, D. Blue thermally activated delayed fluorescence emitters for high efficiency OLEDs. Kaunas University of Technology (2020). [Link]

  • Aswin, K. K. et al. Status and Challenges of Blue OLEDs: A Review. ACS Appl. Electron. Mater.4 , 3132-3161 (2022). [Link]

  • Blue Polariton-enhanced Purcell phosphorescent OLED emitters boost the lifetime 250 times, may finally unlock blue PHOLEDs. OLED-Info (2025). [Link]

  • Idemitsu Kosan Co.,Ltd. Blue fluorescent OLED materials and their application for high-performance devices. J. Soc. Inf. Display22 , 227-233 (2014). [Link]

  • Wang, Y. et al. High Performance Yellow Green Organic Light-Emitting Devices Based on Ir(ppy)3. J. Nanoelectron. Optoelectron.12 , 1039-1043 (2017). [Link]

  • Kim, H. et al. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer. Sci Rep11 , 8426 (2021). [Link]

  • Zhao, B. et al. Highly efficient red OLEDs using DCJTB as the dopant and delayed fluorescent exciplex as the host. ResearchGate (2015). [Link]

  • Heravi, M. M. et al. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Molbank2010 , M695 (2010). [Link]

  • Li, W. et al. Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs. Mater. Horiz.11 , 3935-3943 (2024). [Link]

  • MySkinRecipes. 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. [Link]

  • Percino, M. J. et al. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. RSC Adv.9 , 28704-28717 (2019). [Link]

  • Percino, M. J. et al. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. ResearchGate (2019). [Link]

  • ResearchGate. (a) Normalized EL spectra of the OLEDs with a CBP: 1 wt% C545T EML with.... [Link]

  • ResearchGate. The normalized absorption spectrum of DCJTB and PL spectrum of co-deposited film of TCTA:3P-T2T (1:1).. [Link]

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  • ResearchGate. The OLED device structures used in this study: (a) device A is a.... [Link]

  • Lee, S. H. et al. P-62: OLED Deposition Characteristics for 4th Generation Mass-Production. SID Symposium Digest of Technical Papers39 , 905 (2008). [Link]

  • Percino, M. J. et al. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. ResearchGate (2019). [Link]

  • ResearchGate. Summary of Emission Characteristics and their Dependence on Deposition Conditions and Electrical Bias for C545T-Based OLEDs. [Link]

  • Feng, X. et al. Enantioselective Michael addition of malononitrile to chalcones catalyzed by a simple quinine–Al(OiPr)3 complex: a simple method for the synthesis of a chiral 4H-pyran derivative. Chem. Commun., 6831-6833 (2009). [Link]

  • Li, C. et al. Double-twist pyridine–carbonitrile derivatives yielding excellent thermally activated delayed fluorescence emitters for high-performance OLEDs. J. Mater. Chem. C6 , 9347-9353 (2018). [Link]

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A-Comparative-Study-of-Catalysts-for-2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is a versatile chemical building block in organic synthesis.[1] Its structure, featuring a reactive malononitrile group attached to a dihydropyran ring, makes it a valuable precursor for creating complex heterocyclic compounds.[2][1] The synthesis typically involves the Knoevenagel condensation of tetrahydropyran-4-one with malononitrile. This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, essential for producing α,β-unsaturated compounds that are pivotal intermediates in manufacturing fine chemicals, polymers, and pharmaceuticals.[3] The choice of catalyst is paramount as it significantly influences reaction efficiency, selectivity, and the overall environmental impact of the synthesis.[3]

The Reaction Mechanism: A Step-by-Step Overview

The synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile proceeds via a base-catalyzed Knoevenagel condensation mechanism.[3] The process can be broken down into the following key steps:

  • Deprotonation: A basic catalyst abstracts an acidic α-proton from malononitrile, generating a resonance-stabilized carbanion.[3]

  • Nucleophilic Attack: This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one, forming an aldol-type intermediate.[3]

  • Dehydration: The intermediate undergoes dehydration, eliminating a water molecule to yield the stable α,β-unsaturated product, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.[3]

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Tetrahydropyran-4-one Tetrahydropyran-4-one Aldol Intermediate Aldol Intermediate Tetrahydropyran-4-one->Aldol Intermediate Nucleophilic Attack Malononitrile Malononitrile Carbanion Carbanion Malononitrile->Carbanion Deprotonation (Base Catalyst) Base Catalyst Base Catalyst Carbanion->Aldol Intermediate Product 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile Aldol Intermediate->Product Dehydration Water Water Aldol Intermediate->Water Green_Catalyst_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_recycling Catalyst Recycling Reactants Tetrahydropyran-4-one + Malononitrile Reaction Reaction with Green Catalyst Reactants->Reaction Product_Formation Formation of 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile Reaction->Product_Formation Separation Catalyst Separation (e.g., Filtration or Magnet) Product_Formation->Separation Purification Product Purification (e.g., Recrystallization) Separation->Purification Catalyst_Recovery Recovered Catalyst Separation->Catalyst_Recovery Reuse Reuse in Subsequent Reactions Catalyst_Recovery->Reuse Reuse->Reaction

Caption: A typical workflow demonstrating the use and recycling of a green heterogeneous catalyst.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile using representative catalysts from the comparative analysis.

Protocol 1: Synthesis using Potassium Carbonate (K₂CO₃)

This protocol is adapted from a method for synthesizing 2-amino-4H-pyran-3-carbonitriles. [4] Materials:

  • Tetrahydropyran-4-one (1 mmol)

  • Malononitrile (1 mmol)

  • Potassium Carbonate (K₂CO₃) (0.05 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine tetrahydropyran-4-one (1 mmol), malononitrile (1 mmol), and potassium carbonate (0.05 mmol) in ethanol (10 mL).

  • Reflux the mixture for the appropriate time (monitor progress by TLC, typically 5-60 minutes).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting precipitate is filtered and washed with n-hexane (10 mL) to furnish the pure product.

Protocol 2: Synthesis using a Green Catalyst (e.g., CuFe₂O₄@starch)

This protocol is based on a general procedure for the synthesis of 4H-pyran derivatives using a magnetic nanocatalyst. [5] Materials:

  • Tetrahydropyran-4-one (1 mmol)

  • Malononitrile (1.1 mmol)

  • CuFe₂O₄@starch (0.03 g)

  • Ethanol (3 mL)

  • External magnet

Procedure:

  • In a small flask, mix tetrahydropyran-4-one (1 mmol), malononitrile (1.1 mmol), and CuFe₂O₄@starch (0.03 g) in ethanol (3 mL).

  • Stir the mixture at room temperature for the required time (typically 10-25 minutes), monitoring the reaction by TLC.

  • Upon completion, stop stirring and place an external magnet against the side of the flask to immobilize the catalyst.

  • Decant the solution to separate it from the catalyst.

  • Wash the catalyst with ethanol, air-dry, and store for reuse.

  • The product can be purified from the decanted solution, typically by recrystallization.

Conclusion

The synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is a critical reaction with broad applications. While traditional homogeneous catalysts are effective, the development of heterogeneous and particularly green catalysts offers significant advantages in terms of sustainability, reusability, and ease of operation. Catalysts derived from natural sources like snail shells and lemon peels, as well as advanced bionanocatalysts, are paving the way for more environmentally friendly and economically viable synthetic routes. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

  • Catalyst evaluations for the Knoevenagel condensations of aldehydes with malononitrile. [Link]

  • A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. National Institutes of Health. [Link]

  • Snail shell as a new natural and reusable catalyst for synthesis of 4H-Pyrans derivatives. Growing Science. [Link]

  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. National Institutes of Health. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]

  • Green Synthesis of Pyran Derivatives Using Lemon Peel Powder as a Natural Catalyst and their Antimicrobial Activity. ScienceForecast Publications. [Link]

  • Knoevenagel Condensation of Aldehydes and Ketones with Malononitrile Catalyzed by Amine Compounds-Tethered Fe3O4@SiO2 Nanoparticles. ResearchGate. [Link]

  • Synthesis of 4H-pyran derivatives via a green one-pot multicomponent reaction catalyzed by CuFe2O4 magnetic nanoparticles as a r. Semantic Scholar. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. MySkinRecipes. [Link]

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A Comparative Guide to the Biological Activity of Pyran-Based Malononitriles Versus Furan-Based Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyran and furan rings, both oxygen-containing heterocycles, are prevalent scaffolds in a vast array of biologically active molecules.[1] The introduction of a malononitrile group (a dinitrile functional group attached to a methylene bridge) to these scaffolds often enhances their pharmacological profile, leading to promising candidates for anticancer, antimicrobial, and anti-inflammatory applications.[2]

This guide offers an in-depth, objective comparison of the biological activities of pyran-based malononitriles and their furan-based analogues. While direct head-to-head comparative studies of structurally identical malononitrile derivatives of pyran and furan are limited in the current literature, this guide will synthesize the available experimental data for each class of compounds to provide a comprehensive overview for researchers in drug discovery and development.[1]

Structural and Synthetic Considerations: A Tale of Two Rings

The fundamental difference between pyran and furan lies in their ring size: pyran features a six-membered ring, while furan has a five-membered ring.[1] This seemingly subtle structural variation significantly influences their chemical reactivity and, consequently, their biological activities. Furan is generally more reactive in certain chemical reactions due to its electron-rich nature, whereas the larger pyran ring often imparts greater stability to its derivatives.[1]

The synthesis of both pyran- and furan-based malononitriles frequently employs efficient and atom-economical multicomponent reactions.[1] A common and versatile approach is the one-pot condensation of an aldehyde, malononitrile, and a suitable active methylene compound. For pyran-based malononitriles, this often involves a β-ketoester or a 1,3-dicarbonyl compound, leading to the formation of a 2-amino-4H-pyran-3-carbonitrile scaffold.[3][4] Furan-based malononitriles can be synthesized through various routes, including those starting from furan-2-carbaldehyde (furfural).

Comparative Biological Activities: A Look at the Evidence

While a definitive declaration of superiority of one scaffold over the other is challenging without direct comparative studies, we can analyze the reported biological activities for each class of malononitrile derivatives.

Table 1: Summary of Biological Activities of Pyran- and Furan-Based Malononitriles
Biological ActivityPyran-Based MalononitrilesFuran-Based AnaloguesKey Observations & Notes
Anticancer Numerous derivatives exhibit potent cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer.[5][6] Some compounds show IC50 values in the low micromolar range.Furan-based malononitrile derivatives have also demonstrated anticancer potential. For instance, certain acrylonitriles with furan and thiazole moieties have shown moderate activity against breast cancer cell lines.[7]The anticancer activity is highly dependent on the substituents on the pyran or furan ring and the aryl group attached at the 4-position. A direct comparison of analogous malononitrile derivatives is needed for a conclusive statement on potency.
Antimicrobial 4H-pyran derivatives have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[2][8] MIC values can range from 250 to 1000 µg/mL.[8]Furan-based compounds, including those with a malononitrile moiety, are known for their broad-spectrum antimicrobial effects.[9] Specific MIC values for direct furan-based malononitrile analogues are less commonly reported in direct comparison to pyran counterparts.The antimicrobial efficacy is influenced by the overall lipophilicity and the specific substituents on the heterocyclic ring. Some studies suggest pyran-based compounds may have a slight edge in certain bacterial strains, but more direct comparative data is required.
Anti-inflammatory Pyrano[2,3-d]pyrimidine derivatives, synthesized from pyran-based malononitriles, have been evaluated for their anti-inflammatory activities.[10]Furan derivatives are known to possess anti-inflammatory properties, often through the inhibition of inflammatory mediators like nitric oxide (NO).[11][12]The anti-inflammatory potential is often linked to the molecule's ability to modulate inflammatory pathways. Direct comparative studies on the NO scavenging or enzyme inhibitory activities of pyran- versus furan-based malononitriles are scarce.

Mechanistic Insights: Signaling Pathways and Molecular Targets

The biological activities of these compounds are underpinned by their interactions with various cellular pathways and molecular targets.

Anticancer Mechanisms

Many pyran-based anticancer agents are believed to exert their effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 can lead to cell cycle arrest, typically at the G1/S phase transition, and subsequently induce apoptosis in cancer cells.

cluster_0 Cell Cycle Progression G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK2/Cyclin E G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase Pyran-based Malononitrile Pyran-based Malononitrile CDK2 Inhibition CDK2 Inhibition Pyran-based Malononitrile->CDK2 Inhibition Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) CDK2 Inhibition->Cell Cycle Arrest (G1/S) Apoptosis Apoptosis Cell Cycle Arrest (G1/S)->Apoptosis

Proposed mechanism of action for some pyran-based anticancer agents.

Furan derivatives have also been shown to induce apoptosis and cell cycle arrest, suggesting that they may share similar or overlapping mechanisms of action with their pyran counterparts.[3]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of furan derivatives have been linked to the modulation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway. By inhibiting key kinases in this pathway, these compounds can reduce the production of pro-inflammatory mediators.

Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) MAPK Pathway Activation MAPK Pathway Activation Inflammatory Stimulus (e.g., LPS)->MAPK Pathway Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Pathway Activation->Pro-inflammatory Gene Expression Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression->Inflammatory Response Furan-based Analogue Furan-based Analogue Furan-based Analogue->MAPK Pathway Activation Inhibition Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 24-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement DMSO/SDS

Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (pyran- or furan-based malononitriles) and incubate for an appropriate duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Determination of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Determination of Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, a key mediator in the inflammatory process.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, mix sodium nitroprusside solution with phosphate buffer.

  • Compound Addition: Add various concentrations of the test compounds to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 150 minutes).

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Absorbance Measurement: Measure the absorbance at 546 nm. A decrease in absorbance compared to the control indicates nitric oxide scavenging activity.

Conclusion and Future Directions

Both pyran- and furan-based malononitriles represent promising scaffolds in medicinal chemistry, with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications. The available data suggests that both classes of compounds exhibit significant biological activities, which are highly dependent on the specific substitution patterns on the heterocyclic and appended aryl rings.

References

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and comput
  • A Comparative Analysis of Pyran- and Furan-Based Compounds in Drug Discovery. Benchchem.
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents.
  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry.
  • Synthesis of 4H‐pyrans and their biological activity.
  • The structures of some biologically active molecules with 4 H -pyran cores.
  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • A Comparative Guide to the Antimicrobial Properties of Synthesized Pyran Analogues. Benchchem.
  • Synthesis and Biological Evaluation of Some Novel Furan Deriv
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC.
  • “Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules” | Indian Journal of Chemistry (IJC). Indian Journal of Chemistry.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Synthesis of 2-amino-4H-pyran-3-carbonitriles.
  • (PDF) Ecofriendly synthesis of pyrano[2,3‐d]pyrimidine derivatives and related heterocycles with anti‐inflammatory activities.
  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutan. Semantic Scholar.

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A Senior Application Scientist's Guide to 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of an appropriate building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the myriad of available synthons, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile has emerged as a particularly versatile and powerful tool. This guide provides an in-depth evaluation of its efficacy, comparing its performance against alternative scaffolds and offering a transparent look at its synthetic utility, supported by experimental data and protocols.

This molecule, characterized by a reactive malononitrile group appended to a dihydropyran ring, offers a unique combination of electronic and steric properties.[1][2] The electron-withdrawing nature of the twin nitrile groups polarizes the exocyclic double bond, rendering the molecule susceptible to a variety of nucleophilic attacks, while the pyran scaffold itself is a privileged structure found in numerous natural products and pharmaceuticals.[3][4] This guide will dissect the practical applications and comparative advantages of this building block, empowering you to make informed decisions in your synthetic designs.

Section 1: Synthesis, Reactivity, and Core Physicochemical Properties

The primary and most efficient route to 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the base-catalyzed reaction of tetrahydropyran-4-one with malononitrile.

Mechanism and Experimental Rationale

The choice of a base is crucial; a mild base like piperidine or an amine-based catalyst is often sufficient to deprotonate the acidic methylene protons of malononitrile, forming a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the ketone. Subsequent dehydration, often driven by azeotropic removal of water, yields the final product. The stability of the conjugated system provides a strong thermodynamic driving force for the reaction.[5][6]

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_product Product ketone Tetrahydropyran-4-one condensation Knoevenagel Condensation ketone->condensation malono Malononitrile malono->condensation catalyst Base Catalyst (e.g., Piperidine) catalyst->condensation solvent Solvent (e.g., Toluene) solvent->condensation heat Heat (Reflux) heat->condensation dehydration Dehydration condensation->dehydration Intermediate Adduct product 2-(Dihydro-2H-pyran-4(3H)- ylidene)malononitrile dehydration->product Final Product

The reactivity of the title compound is dominated by the electrophilic character of the double bond and the nucleophilicity of the nitrile groups under certain conditions. It readily participates in:

  • Michael Additions: Soft nucleophiles preferentially attack the β-carbon of the α,β-unsaturated system.

  • Cycloadditions: The activated diene system can participate in various cycloaddition reactions, enabling the rapid construction of complex polycyclic and spirocyclic systems.[2]

  • Multi-component Reactions: It is an excellent substrate for one-pot, multi-component reactions (MCRs), leading to highly functionalized heterocyclic molecules, which is a cornerstone of diversity-oriented synthesis in drug discovery.

Section 2: Comparative Analysis with Alternative Building Blocks

While highly effective, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is not the only option. Its efficacy is best understood in comparison to other building blocks used for similar synthetic goals.

Building BlockCore Heterocycle & FeaturesKey AdvantagesKey DisadvantagesPrimary Applications
2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile Saturated 6-membered oxygen heterocycle. Flexible, non-aromatic.[1]High reactivity, versatile for MCRs, introduces a privileged pyran scaffold.Can be unstable to strong acids/bases; potential for ring-opening.[3]Spiro-heterocycles, medicinal chemistry scaffolds, pyran derivatives.[2][4]
2-(Thiazol-2(3H)-ylidene)malononitrile Derivatives 5-membered aromatic ring with sulfur and nitrogen.[1]Introduces a bioisosterically relevant thiazole ring; generally more stable due to aromaticity.Reduced flexibility; potentially different reactivity profile due to aromatic system.Synthesis of thiazole-containing pharmaceuticals, materials science.
Cyclopentylidene/Cyclohexylidenemalononitrile Carbocyclic rings (5 or 6-membered). Lacks heteroatoms.High stability, predictable reactivity for Michael additions.Lacks the electronic influence and hydrogen bond accepting capability of a ring heteroatom.General organic synthesis for creating quaternary carbon centers.
2-(Furan-2(5H)-ylidene)malononitrile Derivatives 5-membered oxygen heterocycle with unsaturation.[1]Aromatic character imparts stability; serves as a diene in Diels-Alder reactions.Planar structure limits conformational diversity compared to the dihydropyran ring.Synthesis of furan-containing compounds, fine chemicals.

LogicalComparison center Core Synthon Concept: Cyclic Ketone + Malononitrile A Title Compound (Dihydropyran) center->A O-Heterocycle (Saturated) B Thiazole Analog center->B S,N-Heterocycle (Aromatic) C Carbocyclic Analog (Cyclohexane) center->C No Heteroatom D Furan Analog center->D O-Heterocycle (Aromatic) A->B Saturated vs. Aromatic A->C Flexibility vs. Stability B->D Heteroatom Choice

Expert Insight: The choice between these building blocks is dictated by the final molecular target. For creating complex, three-dimensional spirocyclic systems relevant to natural products, the flexible dihydropyran scaffold of the title compound is often superior. If the goal is to introduce a flat, aromatic, and bioisosterically significant unit, a thiazole or furan derivative would be the more logical choice. The carbocyclic analogues offer a baseline for reactivity studies but lack the pharmacological relevance often conferred by a heteroatom.

Section 3: Experimental Protocols and Data

To ensure reproducibility and demonstrate trustworthiness, we provide detailed, self-validating experimental protocols.

Protocol 1: Synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile
  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene (100 mL), tetrahydropyran-4-one (10.0 g, 0.1 mol), and malononitrile (6.6 g, 0.1 mol).

  • Catalyst Addition: Add piperidine (0.85 g, 0.01 mol) to the mixture. The addition of a catalytic amount of a secondary amine is critical for facilitating the initial nucleophilic addition.

  • Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours when no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). This removes the catalyst and any unreacted starting materials.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid is purified by recrystallization from ethanol to afford the title compound as a white crystalline solid.

ParameterValue
Yield 85-92%
Purity (¹H NMR) >98%
Melting Point 73-75 °C
Appearance White Crystalline Solid
Protocol 2: Multi-component Synthesis of a Spiro-oxindole Pyran

This protocol demonstrates the utility of the title compound in a complex, one-pot reaction, a hallmark of its efficacy.

  • Setup: In a 50 mL round-bottom flask, dissolve isatin (0.147 g, 1 mmol), malononitrile (0.066 g, 1 mmol), and 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile (0.148 g, 1 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (3 drops).

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by the formation of a precipitate.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to yield the desired spiro[indoline-3,4'-pyran] derivative. No further purification is typically necessary.

MCR_Pathway cluster_reactants Reactants Isatin Isatin OnePot One-Pot Reaction (Domino Knoevenagel/ Michael/Cyclization) Isatin->OnePot Malono Malononitrile Malono->OnePot TitleCmpd Title Compound TitleCmpd->OnePot Catalyst Piperidine (Catalyst) Catalyst->OnePot Product Spiro[indoline-3,4'-pyran] Derivative OnePot->Product

Section 4: Applications in Medicinal Chemistry and Material Science

The pyran ring is a common motif in biologically active compounds.[4] Derivatives synthesized from 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile have shown promise as:

  • Anticancer Agents: The malononitrile moiety is a known pharmacophore in various enzyme inhibitors. Derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial targets in cancer therapy.[1]

  • Antimicrobial Compounds: The ability to rapidly generate diverse libraries of pyran derivatives via MCRs makes this building block valuable in the search for new antibiotics.[1]

In material science , the conjugated π-system and the presence of electron-withdrawing nitrile groups make this scaffold an interesting candidate for creating novel organic materials with potential applications in electronics, such as organic light-emitting diodes (OLEDs).[2]

Conclusion

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is more than just a chemical reagent; it is a strategic building block that offers a compelling blend of reactivity, versatility, and access to privileged chemical space. Its performance in multi-component reactions is particularly noteworthy, providing an efficient pathway to molecular complexity. While alternatives exist, each with its own merits, the unique combination of a flexible, saturated heterocyclic ring and a highly reactive malononitrile unit grants our title compound a distinct and valuable position in the synthetic chemist's toolbox. Its proven utility in constructing pharmacologically relevant scaffolds underscores its high efficacy and ensures its continued use in both academic and industrial research.

References

  • MySkinRecipes. (n.d.). 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. Retrieved from [Link]

  • Valdivia, M., et al. (2021). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. Retrieved from [Link]

  • Falcão, N., et al. (2021). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one, 3,4-dihydro-. Retrieved from [Link]

  • Bentham Science. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]

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A Comparative Guide to Cross-Reactivity Profiling of Novel Chemical Entities: A Case Study with 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity and off-target effects of novel chemical entities, using 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile as a representative example. For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount for predicting its therapeutic potential and identifying potential safety liabilities early in the discovery pipeline.

While 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is recognized as a versatile chemical building block in organic synthesis[1][2], its comprehensive biological activity and target profile are not extensively documented in public literature. Therefore, this guide establishes a robust, generally applicable strategy for characterizing such a compound, explaining the scientific rationale behind each experimental choice.

Introduction: The Imperative of Selectivity Profiling

The journey of a small molecule from a "hit" to a clinical candidate is fraught with challenges, a major one being unforeseen off-target interactions that can lead to toxicity or diminished efficacy. Early, systematic cross-reactivity profiling is not merely a regulatory checkbox but a critical, data-driven approach to de-risk a project.[3][4] It allows for the early identification of potential adverse effects and helps build a comprehensive safety profile long before significant resources are invested.[3][5]

The core objectives of a cross-reactivity study are to:

  • Identify Undesirable Interactions: Uncover binding or functional activity at targets other than the intended one.[6][7]

  • Evaluate Potential for Adverse Effects: Correlate off-target hits with known physiological pathways to predict potential side effects.[8]

  • Inform Lead Optimization: Guide medicinal chemistry efforts to improve selectivity and reduce off-target activity.

Our subject, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, possesses structural motifs that warrant a broad investigation. The malononitrile group is a potent electron-withdrawing moiety and a potential Michael acceptor, suggesting possible covalent interactions.[9] The dihydropyran scaffold is a "privileged structure" found in numerous bioactive compounds, known to interact with a wide range of biological targets, including ion channels and G-protein coupled receptors (GPCRs).[10][11][12][13]

Strategic Experimental Design: A Tiered Approach

A tiered, systematic approach is the most efficient method for profiling a novel compound. This strategy begins with broad, high-throughput screening and progressively narrows down to more specific, mechanistic studies for identified "hits."

Fig. 1: Tiered workflow for cross-reactivity profiling.

The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a large, diverse panel of targets. This provides a panoramic view of potential off-target interactions.

Recommended Panels:

  • General Safety Panel: A broad panel covering major target classes associated with adverse drug reactions is essential. The Eurofins SafetyScreen44 panel, for example, is a well-established industry standard that assesses binding to a range of GPCRs, ion channels, transporters, and enzymes.[3][14] This initial screen can rapidly flag interactions with targets known to be implicated in cardiovascular, CNS, and other systemic toxicities.[15]

  • Kinase Profiling: Given that the human kinome contains over 500 members, many of which are highly druggable targets, off-target kinase activity is a common liability.[16] Comprehensive kinase panels, such as those offered by AssayQuant, the International Centre for Kinase Profiling, or Pharmaron, can screen against hundreds of kinases to identify unintended inhibitory activity.[17][18][19]

Comparator Compounds: For this study, it is logical to include comparators.

  • A Structurally Related Molecule with Known Activity: If available, a close analog with a known target can help determine if observed off-target effects are specific to our lead compound or common to the scaffold. For instance, a known bioactive compound containing a malononitrile moiety like 2-(3,4-dihydroxybenzylidene)malononitrile could be used.[20]

  • A "Clean" Negative Control: A structurally similar but biologically inert molecule.

  • A "Promiscuous" Positive Control: A known multi-target compound (e.g., Staurosporine for kinase assays) to validate assay performance.

Any target showing significant inhibition (a common threshold is >50%) in Tier 1 is considered a "primary hit" and must be validated.

Key Experiments:

  • Dose-Response Curves (IC50/EC50): The compound is tested against the identified hit targets across a range of concentrations (typically 8-10 points) to determine its potency (IC50 for inhibition, EC50 for activation). This quantitative data is crucial for ranking the severity of off-target interactions.

  • Orthogonal Assays: It is critical to confirm the hit in a different assay format to rule out artifacts.[21] For example, if a primary hit was identified in a radioligand binding assay, a functional assay (e.g., a calcium flux assay for a GPCR or a cell-based phosphorylation assay for a kinase) should be used for confirmation. This ensures the observed interaction translates into a functional consequence.

For confirmed, potent off-targets, further investigation is required to understand the mechanism of action and its relevance in a physiological context.

Key Experiments:

  • Cell-Based Assays: Moving from biochemical assays to cell-based systems provides a more physiologically relevant context.[22] For example, if the compound inhibits a specific kinase biochemically, one should test its ability to inhibit the phosphorylation of that kinase's substrate in a relevant cell line.

  • Target Engagement Assays: These assays confirm that the compound physically interacts with the off-target protein within a cellular environment. Techniques like Cellular Thermal Shift Assay (CETSA) can be employed.

Data Presentation and Interpretation

Clear and objective data presentation is essential for making informed decisions.

Target ClassTarget NameAssay Type% Inhibition / ActivityComparator 1 % Inhibition
GPCR Adrenergic α1ABinding68%15%
Dopamine D2Binding12%8%
Serotonin 5-HT2ABinding55%21%
Ion Channel hERGBinding3%2%
Kinase SRCFunctional85%78%
LCKFunctional72%65%
EGFRFunctional9%11%
Enzyme PDE4Functional4%5%

Data is hypothetical for illustrative purposes.

Target NameAssay TypeIC50 (µM)Hill Slope
Adrenergic α1ABinding1.20.98
Serotonin 5-HT2ABinding2.51.1
SRC KinaseFunctional0.851.05
LCK KinaseFunctional1.50.95

Data is hypothetical for illustrative purposes.

Interpretation: The illustrative data suggests that 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile has potent off-target activity against SRC kinase and moderate activity against the Adrenergic α1A receptor, LCK kinase, and the Serotonin 5-HT2A receptor. The low activity against the hERG channel is a positive sign, as hERG inhibition is a major cause of cardiotoxicity-related drug attrition.

Detailed Experimental Protocols

To ensure scientific integrity, protocols must be detailed and reproducible.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile in 100% DMSO. Serially dilute to create working concentrations.

  • Assay Plate Preparation: Use a 96-well plate. Add cell membrane preparations expressing the target receptor, the specific radioligand, and the test compound (final concentration 10 µM).

  • Incubation: Incubate the plate according to the specific target protocol (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the plate contents through a glass fiber filtermat to separate bound from free radioligand.

  • Detection: Wash the filters, and measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound relative to a vehicle control.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a stock of the test compound.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound at the desired concentration, and the appropriate substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP.

  • Luminescence Reading: Incubate to allow the luminescent signal to stabilize, then read the plate on a luminometer. The light signal is proportional to the ADP produced and thus to kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control.[22]

Fig. 2: Workflow for the ADP-Glo™ kinase assay.
Conclusion and Future Directions

This guide outlines a systematic, tiered approach to characterizing the cross-reactivity of a novel compound like 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. The hypothetical results presented underscore the importance of this process. The identification of potent off-target activities (SRC, Adrenergic α1A) would immediately inform the project team.

Future work would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to determine which structural features are responsible for the off-target activity, with the goal of designing it out.

  • In Vivo Follow-up: If the compound progresses, in vivo studies should monitor for physiological effects consistent with the identified off-target activities (e.g., blood pressure changes for an adrenergic modulator).

By integrating this rigorous profiling strategy early, research teams can build a robust understanding of a compound's biological interactions, ultimately leading to the development of safer and more effective medicines.

References

  • International Centre for Kinase Profiling. (n.d.). Home. Retrieved from University of Dundee. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from Reaction Biology. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from BPS Bioscience. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from Pharmaron. [Link]

  • Patsnap. (2025, May 27). What are preclinical safety pharmacology requirements?. Patsnap Synapse. [Link]

  • Tampieri, M., et al. (2011). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs. Current Medicinal Chemistry, 18(32), 4901-22. [Link]

  • Tampieri, M., et al. (2012). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. Current Medicinal Chemistry, 19(25), 4306-23. [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(8), 2297. [Link]

  • Hamon, J., et al. (2014). In Vitro Safety Pharmacology Profiling: What Else Beyond Herg?. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from Eurofins Discovery. [Link]

  • Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. Retrieved from Altasciences. [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from FDA. [Link]

  • Jin, B., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1459-1477. [Link]

  • Jo, E., et al. (2017). 2-(3,4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(61), 104193-104204. [Link]

  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. Retrieved from ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from Charles River Laboratories. [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 120, 106609. [Link]

  • MySkinRecipes. (n.d.). 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. Retrieved from MySkinRecipes. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from Yale University. [Link]

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Safety Operating Guide

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal in a research environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined below are based on the known hazards associated with its structural components, specifically the malononitrile and dihydropyran groups.

Understanding the Hazards: A Proactive Approach to Safety

The malononitrile moiety is acutely toxic and can be metabolized to cyanide, which interferes with cellular respiration[1]. It is classified as toxic if swallowed, in contact with skin, or if inhaled[2][3]. The dihydropyran ring, on the other hand, is a flammable liquid and vapor[4][5]. Therefore, 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile should be treated as a highly toxic and flammable substance .

Key Hazard Information:

Hazard StatementClassificationPrimary Concern
H301: Toxic if swallowed Acute Toxicity, OralIngestion can be fatal.
H311: Toxic in contact with skin Acute Toxicity, DermalSkin absorption can lead to systemic toxicity.
H331: Toxic if inhaled Acute Toxicity, InhalationInhalation of dust or vapors can be life-threatening.
H226: Flammable liquid and vapor FlammabilityPoses a fire risk, especially when heated or near ignition sources.
H410: Very toxic to aquatic life with long lasting effects Environmental HazardImproper disposal can cause significant harm to aquatic ecosystems.[3]

Personnel Protection: Your First Line of Defense

Before handling or disposing of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles[1].

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or a chemical-resistant apron is required to prevent skin contact[1].

  • Respiratory Protection: All handling of this compound, including waste preparation, must be conducted in a certified chemical fume hood[1]. If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used[1].

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the safe disposal of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile waste.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal A 1. Generate Waste (Solid or Liquid) B 2. Segregate Waste (Keep separate from other streams) A->B C 3. Use a Designated, Chemically Compatible Container B->C D 4. Label Container Clearly ('Hazardous Waste', Chemical Name) C->D E 5. Store in a Ventilated, Secondary Containment Area D->E F 6. Arrange for Professional Disposal (Licensed Hazardous Waste Vendor) E->F

Disposal workflow for 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile.
Detailed Disposal Protocol:
  • Segregation: At the point of generation, immediately segregate waste containing 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile from all other chemical waste streams. This is crucial to prevent accidental and potentially dangerous reactions.

  • Containment:

    • Solid Waste: Collect solid waste in a clearly labeled, sealed, and chemically compatible container. To prevent dust from becoming airborne, you may gently cover the solid with a damp cloth or absorbent material during transfer[1].

    • Liquid Waste: Collect liquid waste in a dedicated, leak-proof, and chemically compatible container. For spills, use an inert absorbent material to contain the spill before collection[1].

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste". The label must include the full chemical name: "2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile" and the approximate quantity.

  • Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area. The storage area should have secondary containment to prevent the spread of material in case of a leak. Keep the container away from heat, sparks, and open flames[4].

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash. Improper disposal can lead to severe environmental contamination and legal repercussions.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Cleanup:

    • For liquid spills, use an inert absorbent material to contain the spill.

    • For solid spills, gently cover with a damp cloth or absorbent material to prevent dust from becoming airborne[1].

    • Carefully collect the spilled material and absorbent using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste[1][6].

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must also be disposed of as hazardous waste[1].

  • First Aid:

    • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[6].

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention[3].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[3].

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[5].

References

  • MALONONITRILE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Cole-Parmer. [Link]

  • Malononitrile | NCCH2CN | CID 8010. PubChem. [Link]

  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. MySkinRecipes. [Link]

  • malononitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Safety Data Sheet: 3,4-dihydro-2H-pyran. Chemos GmbH&Co.KG. [Link]

  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838. PubChem. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is foundational to discovery. This versatile synthon, with its reactive malononitrile group, is invaluable in organic synthesis for creating complex heterocyclic structures[1][2]. However, its utility is matched by its significant hazard profile. This guide provides a deep, experience-driven framework for the safe handling of this compound, moving beyond mere compliance to foster a culture of intrinsic safety in your laboratory. The protocols herein are designed to be self-validating, ensuring that every step mitigates risk and protects the integrity of your research.

Part 1: Immediate Safety Concerns & Hazard Profile

Before any handling, it is imperative to understand the primary threats posed by 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile. The compound is formally classified with the signal word "Danger" for a critical reason. Its hazard profile is dominated by the malononitrile functional group, which imparts significant toxicity.

Core Hazards:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled [1]

This triple threat of toxicity means that exposure through any route—ingestion, dermal absorption, or inhalation—can have severe health consequences. The malononitrile moiety is a known metabolic precursor to cyanide, which is a primary mechanism of its toxicity. Therefore, all handling procedures must be approached with the assumption that even minor contact can be hazardous.

Hazard StatementRoute of ExposureImplication for Handling
H301 IngestionStrict prohibition of eating, drinking, or smoking in the lab. Avoid hand-to-mouth contact.
H311 Dermal (Skin)Requires comprehensive skin protection, including proper gloves and a lab coat.[3]
H331 InhalationAll manipulations of the solid or its solutions must occur in a certified chemical fume hood.[3]

Part 2: The Foundational Layer - Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness is predicated on robust engineering and administrative controls that minimize exposure at the source.

1. Engineering Controls: Your Primary Defense

  • Chemical Fume Hood: All work involving 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This is non-negotiable. The hood contains vapors and fine particulates, directly addressing the H331 inhalation hazard.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[3][4]

  • Safety Stations: Eyewash stations and safety showers must be located within a 10-second, unobstructed travel distance from the workstation.[5]

2. Administrative Controls: Safe Work Practices

  • Restricted Access: Designate a specific area within the lab for handling this compound to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide and its Safety Data Sheet (SDS).

  • Storage: The compound must be stored sealed in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]

Part 3: Personal Protective Equipment (PPE) Protocol

Due to the high toxicity, a comprehensive PPE ensemble is required. The selection of each component is based on preventing dermal, respiratory, and ocular exposure.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of splashes or accidental aerosol generation requires more robust protection.

  • Required: Chemical safety goggles that form a seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5]

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing vigorous reactions, supplement goggles with a full-face shield to protect the entire face from splashes.

Skin and Body Protection

Given the H311 (toxic in contact with skin) classification, skin protection is paramount.

  • Gloves: Double-gloving is mandatory. This technique provides a critical safety buffer; if the outer glove is contaminated or torn, the inner glove continues to offer protection.

    • Inner Glove: Nitrile. Provides good dexterity and splash protection.

    • Outer Glove: Thicker, chemical-resistant nitrile or neoprene gloves offer more robust protection against advection and permeation.[6]

    • Glove Change Protocol: Change outer gloves every 30-60 minutes or immediately upon known or suspected contact.[7] Never reuse disposable gloves.

  • Laboratory Coat: A buttoned, long-sleeved, chemical-resistant lab coat is required. Cuffs should be tucked into the outer gloves to create a seal.

  • Additional Protection: For large-scale work, consider a chemical-resistant apron and sleeve covers.[8]

  • Footwear: Fully enclosed, chemical-resistant shoes are required. Perforated shoes or sandals are strictly forbidden.[9]

Respiratory Protection

While engineering controls are the primary method for respiratory protection, a respirator may be necessary in specific, non-routine situations.

  • Standard Operations: No respirator is needed if all work is conducted within a certified chemical fume hood.[5]

  • Emergency Situations (e.g., Large Spill): In the event of a significant spill outside of a fume hood, a NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter is necessary for response personnel.[3][7] All users must be medically cleared and fit-tested for the specific respirator model as per OSHA regulations.[7]

PPE_Selection_Workflow cluster_prep 1. Pre-Operation Assessment cluster_ppe 2. Core PPE Ensemble cluster_task 3. Task-Specific Evaluation cluster_final 4. Final PPE Configuration assess_hazards Assess Hazards (H301, H311, H331) check_controls Verify Engineering Controls (Fume Hood Certified?) assess_hazards->check_controls Confirm Toxicity eye_face Eye/Face Protection (Goggles + Face Shield) check_controls->eye_face Controls OK skin_body Skin/Body Protection (Lab Coat, Closed Shoes) eye_face->skin_body gloves Hand Protection (Double Nitrile Gloves) skin_body->gloves task Nature of Task? gloves->task routine Routine Handling (<5g, in hood) task->routine Standard Procedure spill Spill or Emergency (Outside Hood) task->spill Non-Routine final_routine Proceed with Core PPE routine->final_routine final_emergency Add Respirator (APR w/ OV/P100) spill->final_emergency

Part 4: Operational and Disposal Plans

Step-by-Step Handling Protocol (Weighing Solid)
  • Preparation: Don all required PPE (double gloves, lab coat, goggles). Designate a workspace within the chemical fume hood. Place a weigh boat on an analytical balance inside the hood.

  • Tare: Tare the balance with the weigh boat.

  • Transfer: Carefully open the main container. Using a clean, dedicated spatula, transfer a small amount of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile to the weigh boat. Do this slowly to avoid creating airborne dust.

  • Seal: Immediately and securely close the main container.

  • Clean-up: Wipe the spatula clean with a solvent-moistened wipe (e.g., isopropanol), placing the wipe directly into a designated solid hazardous waste container.

  • Finalize: Record the weight and proceed with your experiment, keeping all materials within the fume hood.

Spill Response

A spill of this material requires immediate and cautious action.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the lab.

  • Isolate: Restrict access to the spill area.

  • Protect: If you are trained and it is safe to do so, don appropriate PPE, including a respirator if necessary.

  • Contain & Absorb: For a liquid solution, cover with an inert absorbent material (e.g., vermiculite, sand). For a solid, gently cover with a damp paper towel to avoid raising dust.[3][10]

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a labeled, sealed hazardous waste container.[5][10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Spill_Response_Plan spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert assess Assess Spill Size & Location alert->assess small_spill Small Spill (Inside Hood) assess->small_spill Minor large_spill Large Spill (Outside Hood) assess->large_spill Major don_ppe Don Core PPE small_spill->don_ppe don_resp Don Respirator & Full PPE large_spill->don_resp contain Contain & Absorb Spill don_ppe->contain don_resp->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon report Report to EHS decon->report

Disposal Plan

All waste streams containing 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile are considered hazardous waste.

  • Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate is collected as hazardous liquid waste. The rinsed container is then disposed of as solid hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[3]

  • Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[5]

References

  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile Supplier - Benchchem.
  • Material Safety Data Sheet - Malononitrile, 99% - Cole-Parmer.
  • SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran.
  • SAFETY DATA SHEET - Sigma-Aldrich (3,4-Dihydro-2-methoxy-2H-pyran).
  • Personal Protective Equipment (PPE) - CHEMM.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • DIHYDRO-2H-PYRAN - CAMEO Chemicals - NOAA.
  • 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile - MySkinRecipes.
  • Safety Data Sheet: 3,4-dihydro-2H-pyran - Chemos GmbH&Co.KG.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.